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Dnca

Cat. No.: B10860686
M. Wt: 743.2 g/mol
InChI Key: YFNQKYRJAJXRSL-CLFAGFIQSA-N
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Description

Dnca is a useful research compound. Its molecular formula is C45H82N4O4 and its molecular weight is 743.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H82N4O4 B10860686 Dnca

Properties

Molecular Formula

C45H82N4O4

Molecular Weight

743.2 g/mol

IUPAC Name

2-(4-amino-2-oxopyrimidin-1-yl)-N-[2,3-bis[(Z)-octadec-9-enoxy]propyl]acetamide

InChI

InChI=1S/C45H82N4O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-52-41-42(39-47-44(50)40-49-36-35-43(46)48-45(49)51)53-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,35-36,42H,3-16,21-34,37-41H2,1-2H3,(H,47,50)(H2,46,48,51)/b19-17-,20-18-

InChI Key

YFNQKYRJAJXRSL-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCC(CNC(=O)CN1C=CC(=NC1=O)N)OCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(CNC(=O)CN1C=CC(=NC1=O)N)OCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

The Role of DNCA Lipid in Enhancing Lipid Nanoparticle-Mediated Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including siRNA and mRNA. The composition of these LNPs is critical to their efficacy, governing their stability, biodistribution, and ability to deliver their cargo into the cytoplasm of target cells. While the roles of ionizable cationic lipids, PEGylated lipids, and cholesterol are relatively well-understood, the contribution of neutral helper lipids to the overall performance of LNPs is an area of active investigation. This technical guide focuses on the neutral lipid DNCA (4-amino-N-[2,3-bis[(9Z)-9-octadecen-1-yloxy]propyl]-2-oxo-1(2H)-pyrimidineacetamide) and its mechanism of action within LNPs. Through a detailed examination of its role in formulation, and its impact on therapeutic delivery, this document provides a comprehensive overview for researchers and drug development professionals.

Core Mechanism of Action: The Role of Neutral Lipids in LNP Function

While ionizable lipids are the primary drivers of endosomal escape, neutral helper lipids like this compound are crucial for the structural integrity and fusogenic properties of LNPs. The prevailing model for LNP-mediated delivery involves the following steps:

  • Encapsulation: During formulation, the ionizable lipid, which is positively charged at a low pH, electrostatically interacts with the negatively charged nucleic acid cargo, leading to encapsulation.

  • Circulation and Uptake: Once in circulation at physiological pH (~7.4), the ionizable lipid becomes nearly neutral, reducing toxicity. The LNP is taken up by cells, often via receptor-mediated endocytosis.

  • Endosomal Escape: Inside the endosome, the pH drops, leading to the protonation of the ionizable lipid. This positive charge facilitates the interaction of the LNP with the negatively charged endosomal membrane. It is hypothesized that neutral helper lipids, such as this compound, contribute to the destabilization of the endosomal membrane, promoting the release of the cargo into the cytoplasm. This may occur through the formation of non-bilayer lipid phases that disrupt the membrane integrity.

The cytidinyl headgroup of this compound may also participate in hydrogen bonding interactions with the encapsulated cargo, further stabilizing the nanoparticle structure.

Quantitative Data Summary

The following tables summarize quantitative data from a study by Yu et al. (2022) which utilized this compound in an LNP formulation for the delivery of cyclic di-GMP (cdG), a STING agonist for cancer immunotherapy.[1]

Table 1: Physicochemical Properties of cdG/LNP Formulations [1]

FormulationMolar Ratio (this compound:CLD:Chol:DSPE-PEG)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Capacity (%)
a40:10:48:2120.3 ± 4.50.21 ± 0.02-25.3 ± 5.185.24.8
b30:20:48:2115.7 ± 6.20.18 ± 0.03-18.7 ± 6.590.15.2
c (Mix)20:30:48:2109.5 ± 5.80.15 ± 0.01-9.37 ± 7.2394.55.7

CLD: Cationic Lipid, Chol: Cholesterol, DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]

Table 2: In Vitro Cytokine Induction in RAW-Lucia ISG Cells (24h) [1]

Treatment (cdG concentration)IFN-β (pg/mL)CXCL10 (pg/mL)
PBSNot DetectedNot Detected
Free cdG (500 nM)150 ± 25200 ± 30
cdG/Mix (500 nM)1250 ± 1101800 ± 150

Table 3: In Vivo Tumor Growth Inhibition in EO771 Murine Breast Cancer Model [1]

Treatment Group (n=7)Tumor Volume at Day 21 (mm³)Survival Rate at Day 40 (%)
PBS1800 ± 2500
Free cdG (10 µg)1200 ± 18014
cdG/Mix (10 µg)400 ± 9043

Experimental Protocols

LNP Formulation Protocol (Ethanol Injection Method)

This protocol is based on the methodology described by Yu et al. (2022).[1]

  • Lipid Stock Solution Preparation: Dissolve this compound, cationic lipid (CLD), cholesterol, and DSPE-PEG in ethanol at the desired molar ratio to achieve a final total lipid concentration of 10 mM.

  • Aqueous Phase Preparation: Dissolve the therapeutic cargo (e.g., cyclic di-GMP) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Nanoparticle Formation: Rapidly inject the ethanolic lipid solution into the aqueous cargo solution with vigorous stirring. The typical volume ratio of ethanol to aqueous phase is 1:3.

  • Dialysis and Concentration: Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS, pH 7.4) for 24 hours to remove ethanol and unencapsulated cargo. The LNP solution can be concentrated using centrifugal filter units if necessary.

In Vitro Gene Silencing Assay (for siRNA delivery)
  • Cell Culture: Plate target cells (e.g., cancer cell line expressing a reporter gene like GFP) in 24-well plates and culture overnight.

  • LNP Treatment: Dilute the siRNA-loaded LNPs in cell culture medium to the desired concentrations. Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Analysis: Assess gene silencing by measuring the expression of the target protein (e.g., GFP fluorescence) using flow cytometry or a plate reader.

In Vivo Tumor Model Evaluation
  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of immunocompetent mice.

  • Treatment Administration: Once tumors reach a palpable size, administer the LNP-formulated therapeutic agent (e.g., intratumorally or intravenously).

  • Tumor Growth Monitoring: Measure tumor volume using calipers every few days.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histological analysis, immune cell infiltration by flow cytometry).

Visualizations

Signaling Pathway: STING Activation by cdG/DNCA-LNP

STING_Pathway cluster_cell Target Cell LNP cdG/DNCA-LNP Endosome Endosome LNP->Endosome Endocytosis cdG c-di-GMP Endosome->cdG Endosomal Escape Cytoplasm Cytoplasm STING STING (ER Membrane) cdG->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFNB_gene IFN-β Gene Nucleus->IFNB_gene Transcription IFNB IFN-β IFNB_gene->IFNB Translation Extracellular Immune Response IFNB->Extracellular Secretion

Caption: STING activation by cdG delivered via this compound-LNPs.

Experimental Workflow: LNP Formulation and Characterization

LNP_Workflow cluster_formulation Formulation cluster_characterization Characterization lipids This compound, Cationic Lipid, Cholesterol, DSPE-PEG (in Ethanol) mixing Rapid Mixing lipids->mixing cargo Therapeutic Cargo (e.g., cdG in Citrate Buffer) cargo->mixing dialysis Dialysis (PBS) mixing->dialysis dls Particle Size & PDI (DLS) dialysis->dls zeta Zeta Potential dialysis->zeta ee Encapsulation Efficiency (Chromatography) dialysis->ee

Caption: Workflow for this compound-LNP formulation and characterization.

Logical Relationship: Components of a this compound-LNP Formulation

LNP_Components LNP Lipid Nanoparticle This compound This compound (Neutral Lipid) LNP->this compound Structural Integrity Cationic Cationic/Ionizable Lipid LNP->Cationic Cargo Encapsulation & Endosomal Escape Chol Cholesterol LNP->Chol Stability PEG PEG-Lipid LNP->PEG Stealth & Stability Cargo Therapeutic Cargo LNP->Cargo Payload

Caption: Key components and their roles in a this compound-LNP.

References

An In-depth Technical Guide on the Role of Neutral Lipids, such as DNCA, in mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Lipid nanoparticles (LNPs) have become the leading platform for delivering messenger RNA (mRNA) therapeutics, a success largely attributable to the synergistic function of their lipid components. While ionizable lipids are critical for mRNA encapsulation and endosomal escape, neutral helper lipids play an indispensable role in particle stability, fusogenicity, and overall delivery efficiency. This technical guide provides a detailed examination of the functions of common neutral lipids, such as DSPC and DOPE, and introduces Dodecanoyl-N,N-dimethyl-2-aminopropane (DNCA) as a specialized lipid with a unique, proposed mechanism of action. The guide includes a summary of quantitative data, detailed experimental protocols for LNP formulation and characterization, and visualizations of key pathways and workflows to support researchers in the field of nucleic acid delivery.

The Core Components of Lipid Nanoparticles

Lipid nanoparticles are complex, multi-component systems designed to protect and deliver nucleic acid payloads to target cells. A typical LNP formulation consists of four primary lipid types, each with a distinct function:

  • Ionizable Cationic Lipid: This is arguably the most critical component. At a low pH (during formulation), these lipids are positively charged, enabling them to complex with the negatively charged phosphate backbone of mRNA.[1][2] Upon returning to physiological pH (~7.4), they become neutral, reducing toxicity.[2] Once inside the acidic environment of the endosome, they regain their positive charge, which is crucial for disrupting the endosomal membrane and releasing the mRNA cargo into the cytoplasm.[3][4]

  • Neutral "Helper" Lipid: These lipids, such as phospholipids, contribute to the structural integrity of the nanoparticle.[5] They can influence the overall shape and phase behavior of the lipid bilayer, which in turn affects particle stability and the ability to fuse with the endosomal membrane.[6]

  • Cholesterol: As a structural lipid, cholesterol modulates the fluidity and rigidity of the lipid bilayer. It fills the gaps between the other lipid molecules, enhancing particle stability and regulating permeability.[5]

  • PEGylated Lipid (PEG-Lipid): This lipid consists of a polyethylene glycol (PEG) polymer attached to a lipid anchor. It forms a hydrophilic corona on the surface of the LNP, which prevents particle aggregation and reduces opsonization (binding by plasma proteins), thereby prolonging circulation time in the body.[4]

The precise molar ratio of these components is a critical parameter that influences the LNP's size, stability, encapsulation efficiency, and in vivo performance.[6]

The Established Roles of Common Neutral Helper Lipids

The choice of the neutral helper lipid significantly impacts the biological activity of the LNP. The two most common helper lipids used in LNP formulations are 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). Their distinct molecular geometries dictate their function within the nanoparticle.

  • DSPC (Distearoylphosphatidylcholine): DSPC has a cylindrical shape due to its large phosphocholine headgroup and two saturated stearoyl tails. This geometry favors the formation of stable, flat bilayer structures (lamellar phase), which imparts high structural integrity to the LNP.[7] This stability is crucial for preventing mRNA leakage during circulation.

  • DOPE (Dioleoylphosphatidylethanolamine): In contrast, DOPE has a smaller phosphoethanolamine headgroup relative to its two unsaturated oleoyl tails, giving it a conical shape. This geometry promotes the formation of a curved, non-bilayer structure known as the inverted hexagonal (HII) phase.[6] This phase is inherently fusogenic and is believed to facilitate the disruption of the endosomal membrane, aiding in the release of mRNA into the cytoplasm.[7]

The selection between DSPC, DOPE, or other phospholipids allows for the fine-tuning of LNP properties, balancing structural stability with the need for efficient endosomal escape.[7][8]

This compound: A Specialized "Nucleo Base Lipid"

While most neutral lipids serve a structural or fusogenic role, a class of lipids known as "nucleo base lipids" has been proposed to interact more directly with the nucleic acid cargo. Dodecanoyl-N,N-dimethyl-2-aminopropane (this compound), also known as DDAIP, falls into this category.

Unlike helper lipids that primarily interact with other lipid components, this compound is theorized to engage directly with the mRNA molecule through mechanisms other than simple electrostatics. One proposed mechanism is the formation of complementary hydrogen bonds with the nucleobases of the ribonucleotides.[5] This suggests a more specific mode of interaction that could potentially influence mRNA packing, protection, and release within the cell.

The structure of this compound, featuring a 12-carbon dodecanoyl tail and a dimethylamino headgroup, gives it amphipathic properties.[9] Its documented use as a biodegradable transdermal penetration enhancer indicates it possesses properties that facilitate the crossing of biological barriers, a highly relevant characteristic for intracellular drug delivery.[9]

The exploration of lipids like this compound represents a shift from viewing neutral lipids as passive structural scaffolds to designing them as active components that can modulate the interaction with the mRNA payload itself. However, it must be noted that quantitative and comparative data on the performance of this compound in mRNA-LNP formulations is not widely available in peer-reviewed literature, and its role remains an area for further investigation.

Quantitative Data & Physicochemical Properties

Table 1: Typical Molar Ratios and Physicochemical Properties of mRNA-LNPs

Parameter Typical Value/Range Significance
Molar Ratios
Ionizable Lipid 40-50 mol% Drives mRNA encapsulation and endosomal escape.[6]
Helper Lipid (DSPC/DOPE) 10-20 mol% Provides structural stability or fusogenicity.[2][10]
Cholesterol 38-48 mol% Modulates membrane rigidity and LNP stability.[2]
PEG-Lipid 0.5-2.5 mol% Controls particle size and prolongs circulation.[4]
Physicochemical Properties
Particle Size (Z-average) 70 - 150 nm Affects biodistribution and cellular uptake.[11]
Polydispersity Index (PDI) < 0.2 Indicates a narrow, monodisperse size distribution.[4]
Encapsulation Efficiency > 90% Represents the percentage of mRNA successfully loaded into LNPs.[4]

| N:P Ratio | 3 - 6 | Molar ratio of ionizable lipid nitrogens to mRNA phosphates; impacts complexation.[12] |

Experimental Protocols

Protocol for Synthesis of this compound (DDAIP)

This protocol is adapted from the methodology described for the synthesis of dodecyl 2-(N,N-dimethylamino)propionate (DDAIP).[9]

  • Step 1: Synthesis of Dodecyl 2-bromopropionate. React n-dodecanol with 2-bromopropionyl halide (e.g., 2-bromopropionyl chloride or bromide) in an appropriate solvent. The reaction is typically carried out in the presence of a base to neutralize the resulting hydrohalic acid.

  • Step 2: Amination. React the resulting dodecyl 2-bromopropionate intermediate with dimethylamine. This nucleophilic substitution reaction replaces the bromine atom with a dimethylamino group, yielding the final product, Dodecanoyl-N,N-dimethyl-2-aminopropane (this compound).

  • Step 3: Purification. The final product should be purified using standard techniques such as column chromatography or distillation to remove unreacted starting materials and byproducts.

  • Step 4: Characterization. Confirm the structure and purity of the synthesized this compound using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

General Protocol for mRNA-LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing mRNA-LNPs using a microfluidic device, such as a NanoAssemblr.[5][13]

  • Preparation of Stock Solutions:

    • Lipid-Ethanol Solution: Prepare a stock solution of the four lipid components (ionizable lipid, neutral lipid like DSPC/DOPE or this compound, cholesterol, and PEG-lipid) dissolved in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically between 10-25 mM.

    • mRNA-Aqueous Buffer Solution: Dilute the mRNA stock in an acidic aqueous buffer (e.g., 10-50 mM citrate buffer, pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid becomes protonated upon mixing.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer into another.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone mixer).

    • Pump the two solutions through the chip at a defined total flow rate (e.g., 2-12 mL/min) and flow rate ratio (typically 3:1 aqueous to ethanol).[2][12] The rapid, controlled mixing within the microchannels causes a rapid change in solvent polarity, inducing the self-assembly of the lipids around the mRNA to form LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is diluted with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the newly formed particles.

    • Remove the ethanol and exchange the acidic buffer for a physiological buffer (e.g., PBS, pH 7.4) using a purification method like dialysis or tangential flow filtration (TFF). This step neutralizes the surface charge of the LNPs.

Protocol for LNP Characterization
  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute the final LNP sample in PBS.

    • Analyze the sample using Dynamic Light Scattering (DLS) to determine the Z-average diameter and the PDI.

  • mRNA Encapsulation Efficiency (EE) Measurement:

    • Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen.

    • Measure the fluorescence of the LNP sample before and after adding a detergent (e.g., Triton X-100) that lyses the particles.

    • The initial fluorescence represents unencapsulated mRNA, while the final fluorescence (after lysis) represents total mRNA.

    • Calculate EE using the formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100.

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for understanding the complex relationships and processes involved in LNP-mediated mRNA delivery.

LNP_Component_Interactions cluster_LNP Lipid Nanoparticle Core cluster_Surface LNP Surface mRNA mRNA (Payload) Negatively Charged Ionizable Ionizable Lipid (e.g., MC3, SM-102) Ionizable->mRNA Electrostatic Interaction (at low pH) Chol Cholesterol Ionizable->Chol Structural Integration This compound This compound (Nucleo Base Lipid) This compound->mRNA Proposed H-Bonding with Nucleobases This compound->Chol Structural Integration PEG PEG-Lipid

Caption: Logical relationship of LNP components and their proposed interactions with the mRNA payload.

LNP_Formulation_Workflow cluster_prep 1. Stock Preparation cluster_mix 2. Self-Assembly cluster_purify 3. Purification cluster_char 4. Characterization Lipid_Stock Lipids (Ionizable, this compound, Chol, PEG) in Ethanol Mixing Microfluidic Mixing Lipid_Stock->Mixing mRNA_Stock mRNA in Aqueous Buffer (pH 4) mRNA_Stock->Mixing Purification Dialysis or TFF (Buffer Exchange to pH 7.4) Mixing->Purification DLS DLS (Size, PDI) Purification->DLS RiboGreen RiboGreen (EE%) Purification->RiboGreen Final_LNP Final mRNA-LNP Product

Caption: Standard workflow for mRNA-LNP formulation using microfluidic mixing.

Endosomal_Escape cluster_pathway Endocytic Pathway Extracellular Extracellular Space (pH 7.4) Cell_Membrane Cell Membrane Extracellular->Cell_Membrane LNP LNP Uptake (Endocytosis) Extracellular->LNP Cytoplasm Cytoplasm (Target for mRNA Release) Cell_Membrane->Cytoplasm Endosome Early Endosome (pH ~6.5) LNP->Endosome 1. Internalization Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome 2. Maturation & Acidification Disruption Membrane Disruption & mRNA Release Late_Endosome->Disruption 3. Ionizable Lipid Protonation & Interaction with Endosomal Lipids Disruption->Cytoplasm 4. mRNA Release

Caption: The cellular uptake and endosomal escape pathway for lipid nanoparticles.

Conclusion and Future Directions

The composition of a lipid nanoparticle is a masterclass in synergistic design, where each lipid component executes a specific and vital function. Standard neutral lipids like DSPC and DOPE are well-understood levers for controlling LNP stability and fusogenicity, respectively. The introduction of lipids like this compound, with a proposed "nucleo base" interaction mechanism, represents an exciting frontier in LNP design. This approach could offer new ways to control mRNA encapsulation and release, potentially leading to more potent and specific delivery systems.

However, the advancement of novel lipids like this compound is contingent upon rigorous experimental validation. There is a clear need for studies that provide direct, quantitative comparisons of this compound-containing LNPs against established formulations. Such research should focus on elucidating the precise mechanism of this compound-mRNA interaction and systematically evaluating its impact on encapsulation efficiency, particle stability, and in vitro and in vivo protein expression. As the field of mRNA therapeutics continues to expand, the rational design of all LNP components, including the once-overlooked neutral lipids, will be paramount to developing the next generation of genetic medicines.

References

An In-depth Technical Guide to the Discovery and Synthesis of Dinitrosyl Iron Complexes (DNICs) for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Dinitrosyl Iron Complexes (DNICs), a class of nitric oxide (NO) donor compounds with significant potential in therapeutic applications. This document details experimental protocols for their synthesis and biological evaluation and visualizes key signaling pathways modulated by these complexes.

Introduction to Dinitrosyl Iron Complexes (DNICs)

Dinitrosyl iron complexes are a physiological form of nitric oxide, acting as carriers and donors of NO within biological systems.[1] These complexes are formed in humans, animals, plants, and bacteria and exhibit a wide range of biological activities.[1] Thiol-containing molecules, such as glutathione and cysteine, are common ligands for these complexes in living organisms.[1] The ability of DNICs to store and release NO, as well as their antioxidant and antiradical properties, makes them a subject of intense research for drug development.[1][2]

Synthesis and Characterization

Synthesis of Dinitrosyl Iron Complex with Glutathione (DNIC-GSH)

A straightforward and reproducible method for the synthesis of the diamagnetic binuclear form of DNIC with glutathione (B-DNIC-GSH) can be performed under ambient conditions.[3][4]

Experimental Protocol:

  • Reagent Preparation: Prepare aqueous solutions of reduced glutathione (GSH), ferrous sulfate (FeSO₄), and sodium nitrite (NaNO₂).

  • Reaction Mixture: In distilled water, dissolve GSH, which will lower the pH to approximately 4.0.[3][4]

  • Addition of Iron and Nitrite: Sequentially add FeSO₄ and NaNO₂ to the GSH solution. The recommended molar ratio is 2:1:1 for GSH:FeSO₄:NaNO₂.[3][4]

  • pH Adjustment: Adjust the pH of the solution to neutral values (pH 7.0-7.4).[3][4] The formation of B-DNIC-GSH is limited by the initial nitrite concentration.[3][4]

  • Purification: Any precipitated iron hydroxide can be removed by filtration.[3][4]

  • Conversion to Mononuclear Form (M-DNIC-GSH): To obtain the EPR-active mononuclear form, the pH of the B-DNIC-GSH solution can be raised to 11, followed by the addition of an excess of a thiol-containing compound.[3][4]

Quantitative Data for Synthesis:

ParameterValueReference
Reactant Ratio (GSH:FeSO₄:NaNO₂)2:1:1[3][4]
Initial Concentrations (Example)20 mM GSH, 10 mM FeSO₄, 10 mM NaNO₂[3][4]
Resulting B-DNIC-GSH Concentration2.5 mM[3][4]
Remaining GSH5 mM[3][4]
Characterization by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a crucial technique for the characterization and quantification of the paramagnetic mononuclear form of DNICs (M-DNICs).

Experimental Protocol:

  • Sample Preparation: Biological samples (e.g., cells) are typically trypsinized, washed, and resuspended in a suitable buffer like PBS. The samples are then flash-frozen in liquid nitrogen.

  • EPR Measurement: Spectra are recorded using an X-band EPR spectrometer at 77 K.

  • Instrument Settings:

    • Modulation Amplitude: 10 G

    • Scan Range: 200 G

    • Scan Time: 90 seconds

    • Number of Scans: 1

  • Quantification: The concentration of M-DNICs can be estimated by comparing the signal amplitude to a known standard of M-DNIC-GSH. It is important to operate below the microwave power saturation level for quantitative measurements.

Quantitative EPR Data for M-DNIC-GSH:

ParameterValueReference
g-value (isotropic signal at room temp)gₐᵥ ≈ 2.03[5]
g-values (anisotropic signal at 77K)g⊥ = 2.04, g∥ = 2.014[6]
Hyperfine Structure (room temp)13-line pattern[5]

Biological Activity and Experimental Protocols

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

The anti-inflammatory potential of DNICs can be assessed by their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Experimental Protocol:

  • Cell Culture: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.[3]

  • Treatment: Replace the medium with fresh DMEM and treat the cells with various concentrations of the DNIC compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3][7]

  • Nitrite Quantification (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent and incubate at room temperature for 10 minutes.[3]

    • Measure the absorbance at 550 nm.[3] The amount of nitrite, a stable product of NO, is proportional to the NO produced by the cells.

  • Cell Viability: Perform an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.[3]

Antioxidant Activity: Superoxide Radical Scavenging

The ability of DNICs to scavenge superoxide radicals can be measured using a lucigenin-enhanced chemiluminescence assay.

Experimental Protocol:

  • Superoxide Generation: Generate superoxide radicals using a xanthine/xanthine oxidase system.[2]

  • Chemiluminescence Measurement:

    • In a luminometer, mix the xanthine/xanthine oxidase system with lucigenin, a chemiluminescent probe for superoxide.

    • Add the DNIC compound at various concentrations.

    • Measure the light emission. A decrease in chemiluminescence indicates superoxide scavenging activity.[2]

  • Data Analysis: The antiradical effect of the DNIC can be expressed as a dose-dependent inhibition of the chemiluminescence signal.[2]

Quantitative Data for Biological Activity:

AssayCompoundIC₅₀ ValueReference
Myeloperoxidase InhibitionDNIC with functional sulfur-containing ligand5 x 10⁻⁷ M[8]
Myeloperoxidase InhibitionDNIC with functional sulfur-containing ligand2 x 10⁻⁴ M[8]
Matrix Metalloproteinase InhibitionDNIC10⁻⁴ - 10⁻⁵ M[9]
Renin InhibitionDNIC~10⁻⁴ M[9]

Signaling Pathways Modulated by DNICs

DNICs have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and oxidative stress responses.

Activation of the Keap1-Nrf2 Pathway

Recent studies have demonstrated that nitrosyl iron complexes can activate the Nrf2-dependent antioxidant system.[1] This pathway is a primary regulator of cellular defense against oxidative stress.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to activators like certain DNICs, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1).[1]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNIC DNIC Keap1 Keap1 DNIC->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Proteasome Proteasome Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 ubiquitination Nucleus Nucleus ARE ARE HO1 HO-1 Gene ARE->HO1 activates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response leads to Nrf2_n->ARE binds

Caption: Activation of the Keap1-Nrf2 pathway by DNICs.

Inhibition of the NF-κB Pathway

The activation of Nrf2 by nitrosyl iron complexes has been shown to be accompanied by a decrease in the intracellular accumulation of the pro-inflammatory transcription factor NF-κB (p65 subunit) and the expression of its target genes.[1] This suggests a crosstalk between these two pathways, where the antioxidant response triggered by DNICs can dampen the inflammatory signaling mediated by NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNIC DNIC Nrf2_pathway Nrf2 Pathway Activation DNIC->Nrf2_pathway IKK IKK Nrf2_pathway->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocation Nucleus Nucleus Inflammatory_Genes Inflammatory Genes Inflammation Inflammation Inflammatory_Genes->Inflammation leads to NFkB_n->Inflammatory_Genes activates

Caption: Inhibition of the NF-κB pathway by DNICs.

Conclusion

Dinitrosyl iron complexes represent a promising class of compounds for therapeutic development, owing to their role as nitric oxide donors and their potent antioxidant and anti-inflammatory activities. The experimental protocols and signaling pathway visualizations provided in this guide offer a foundational resource for researchers and drug development professionals working in this area. Further investigation into the diverse biological activities and mechanisms of action of various DNIC formulations will continue to advance their potential clinical applications.

References

An In-depth Technical Guide to the Lipid Solubility and Stability of 3,5-Dichloroanthranilic Acid (DNCA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physicochemical properties of 3,5-Dichloroanthranilic Acid (DNCA), and outlines the standard methodologies for determining its lipid solubility and chemical stability. While specific experimental data on the lipid solubility and stability of this compound is not extensively available in public literature, this document details the established protocols that are critical for the preclinical assessment of a compound with similar characteristics.

Physicochemical Properties of 3,5-Dichloroanthranilic Acid (this compound)

3,5-Dichloroanthranilic acid is an aromatic compound featuring a benzene ring substituted with two chlorine atoms, a carboxylic acid group, and an amino group.[1] These functional groups influence its chemical properties, including its solubility and reactivity.[1] It is typically a white to off-white crystalline solid.[1]

Table 1: Physicochemical Identifiers and Properties of this compound

PropertyValueSource
Chemical Name 2-Amino-3,5-dichlorobenzoic acid[2]
Synonyms 3,5-Dichloroanthranilic acid, DCA[3]
CAS Number 2789-92-6[1][2][4]
Molecular Formula C7H5Cl2NO2[1][2][4]
Molecular Weight 206.02 g/mol [2][4]
Melting Point 227-230 °C[5]
Appearance White to pale yellow crystal powder
Water Solubility Insoluble
General Solubility Soluble in polar solvents like alcohols; less soluble in non-polar solvents.[1] Slightly soluble in DMSO and heated Acetic Acid.[1]
pKa 4.20 ± 0.10 (Predicted)

Lipid Solubility of this compound

The lipid solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, particularly for its ability to cross biological membranes. For this compound, which is described as being less soluble in non-polar solvents, quantifying its lipophilicity is a key step in formulation development.

Experimental Protocols for Lipid Solubility Determination

Several methods can be employed to determine the solubility of a compound like this compound in lipids. The choice of method depends on the nature of the lipid (liquid or solid) and the desired endpoint.

a) Shake-Flask Method for Liquid Lipids

This is the gold standard method for determining the equilibrium solubility of a solute in a solvent.

  • Principle : An excess amount of the compound is added to the lipid vehicle, and the mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

  • Protocol :

    • Add an excess amount of this compound to a known volume of the selected lipid (e.g., medium-chain triglycerides, olive oil) in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After agitation, centrifuge the samples to separate the undissolved solid from the lipid phase.

    • Carefully collect an aliquot of the supernatant (the saturated lipid solution).

    • Dilute the aliquot with a suitable organic solvent (e.g., isopropanol) that can solubilize both the lipid and the drug.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

b) Differential Scanning Calorimetry (DSC) for Solid and Semi-Solid Lipids

DSC is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. It can be used to determine the saturation solubility of a drug in solid lipid excipients.

  • Principle : The melting enthalpy of the lipid excipient decreases as the concentration of the dissolved drug increases. The point at which the melting enthalpy no longer decreases with increasing drug concentration corresponds to the saturation solubility.[7]

  • Protocol :

    • Prepare a series of physical mixtures of this compound and the solid lipid excipient (e.g., Gelucire®) at different concentrations.

    • Accurately weigh a small amount of each mixture into DSC aluminum pans and seal them.

    • Heat the samples in the DSC instrument at a controlled rate (e.g., 10°C/min) over a defined temperature range that encompasses the melting point of the lipid.[7]

    • Record the melting endotherms and calculate the enthalpy of fusion (ΔH) for the lipid in each mixture.

    • Plot the melting enthalpy versus the concentration of this compound. The concentration at which a sharp break or change in the slope of the plot occurs indicates the saturation solubility.[7]

c) Hot-Stage Microscopy (HSM)

HSM allows for the visual determination of the dissolution and crystallization of a drug in a molten lipid.

  • Principle : By observing the disappearance of drug crystals as the temperature of a drug-lipid mixture is increased, one can determine the saturation temperature for a given concentration, which can then be related to solubility.[7]

  • Protocol :

    • Prepare a sample of the this compound-lipid mixture on a microscope slide and cover it with a coverslip.

    • Place the slide on the hot stage of a polarized light microscope.

    • Heat the sample at a controlled rate.

    • Observe the sample for the temperature at which the last drug crystals dissolve into the molten lipid. This temperature corresponds to the saturation solubility at that specific drug concentration.

Workflow for Lipid Solubility Determination

G cluster_shake Shake-Flask Method (Liquid Lipids) cluster_dsc DSC Method (Solid Lipids) sf1 Add excess this compound to lipid sf2 Agitate to equilibrium sf1->sf2 sf3 Centrifuge sf2->sf3 sf4 Sample supernatant sf3->sf4 sf5 Dilute in organic solvent sf4->sf5 sf6 Quantify by HPLC sf5->sf6 dsc1 Prepare this compound-lipid mixtures dsc2 Heat in DSC dsc1->dsc2 dsc3 Measure melting enthalpy dsc2->dsc3 dsc4 Plot enthalpy vs. concentration dsc3->dsc4 dsc5 Determine saturation from plot break dsc4->dsc5

Experimental workflows for determining lipid solubility.

Stability of this compound

A stability-indicating analytical method (SIAM) is crucial to ensure that any changes in the drug substance over time, due to degradation, can be accurately detected and quantified.[8][9] Such studies are fundamental for determining the shelf-life and storage conditions of a drug product.

Experimental Protocol for a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the most common technique for developing a stability-indicating assay due to its high resolution, sensitivity, and precision.[8][10]

  • Principle : The method must be able to separate the intact drug from its degradation products and any other impurities. This is typically achieved by subjecting the drug to forced degradation (stress testing) and developing a chromatographic method that resolves all resulting peaks.

  • Protocol :

    • Forced Degradation Studies : Expose solutions of this compound to various stress conditions to induce degradation. These conditions typically include:

      • Acidic hydrolysis : e.g., 0.1 M HCl at 60°C for 24 hours.

      • Alkaline hydrolysis : e.g., 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative degradation : e.g., 3% H2O2 at room temperature for 24 hours.

      • Thermal degradation : Heat the solid drug or a solution at a high temperature (e.g., 80°C) for 48 hours.

      • Photodegradation : Expose a solution to UV light (e.g., 254 nm) for 24 hours.

    • Method Development :

      • Develop a reversed-phase HPLC method, as this is suitable for many small-molecule drugs.[10]

      • Screen different columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid or ammonium acetate) to achieve optimal separation of the parent this compound peak from the degradation product peaks.

      • A gradient elution is often necessary to resolve both early and late-eluting impurities.[10]

    • Method Validation : Once the method is developed, it must be validated according to ICH guidelines. Validation parameters include:

      • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

      • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.

      • Range : The interval between the upper and lower concentrations of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.

      • Accuracy : The closeness of the test results obtained by the method to the true value.

      • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ) .

Logical Flow for Stability-Indicating Method Development

G start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress develop HPLC Method Development (Column, Mobile Phase, Gradient) stress->develop validate Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision) develop->validate end Validated Stability- Indicating Method validate->end

Development of a stability-indicating assay method.

Mechanism of Action and Signaling Pathways

In the context of plant biology, 3,5-Dichloroanthranilic acid has been identified as a synthetic elicitor that can induce disease resistance.[3][11] It activates plant defense mechanisms through both NPR1-dependent and NPR1-independent pathways.[3][11] Understanding these pathways can provide insights into its biological activity.

Upon application, this compound is believed to trigger a cascade of downstream signaling events. This includes the activation of the phenylpropanoid and octadecanoid pathways, which are key routes for the biosynthesis of defense-related secondary metabolites.[12] The response involves the production of reactive oxygen species (ROS) and the transcriptional upregulation of defense genes.[12]

This compound-Induced Plant Defense Signaling Pathway

G cluster_cell Plant Cell This compound 3,5-Dichloroanthranilic Acid (this compound) ros Reactive Oxygen Species (ROS) Production This compound->ros npr1_dep NPR1-Dependent Pathway This compound->npr1_dep npr1_indep NPR1-Independent Pathway This compound->npr1_indep pathways Activation of: - Phenylpropanoid Pathway - Octadecanoid Pathway npr1_dep->pathways npr1_indep->pathways defense_genes Upregulation of Defense Genes pathways->defense_genes resistance Disease Resistance defense_genes->resistance

Simplified signaling pathway of this compound in plant defense.

This guide outlines the necessary experimental frameworks for characterizing the lipid solubility and stability of 3,5-Dichloroanthranilic Acid. While specific data for this compound is limited, the described protocols represent the industry-standard approach for gathering the essential data needed for drug development and formulation.

References

Unlocking the Cytosol: A Technical Guide to the Hypothesized Role of DNCA in Nanoparticle Endosomal Escape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of therapeutic nanoparticles to the cytosol remains a critical hurdle in drug development. Trapped within endosomes, these nanoparticles and their valuable cargo are often destined for lysosomal degradation, rendering them ineffective. This technical guide explores the theoretical function of a novel compound, 2,2'-dithiobis(N-chloro-2-amino-1,3,4-thiadiazole) (DNCA), in mediating the endosomal escape of nanoparticles. While direct experimental data on this compound is not yet available in published literature, its unique chemical structure, featuring both a disulfide bond and N-chloro moieties, suggests a potent dual-mechanism for disrupting endosomal membranes and facilitating cytosolic delivery. This document will, therefore, present a scientifically-grounded hypothesis on its mechanism of action, supported by evidence from analogous chemical systems, and provide detailed experimental protocols for researchers wishing to investigate this promising avenue.

Proposed Mechanism of this compound-Mediated Endosomal Escape

The therapeutic potential of this compound lies in its bifunctional chemical architecture. We hypothesize a two-pronged mechanism for endosomal escape:

  • Thiol-Disulfide Exchange: The disulfide bond in this compound is susceptible to cleavage by reducing agents. The endosomal and cytosolic environments contain free thiols, such as glutathione and cysteine residues in proteins. It is proposed that these thiols can initiate a thiol-disulfide exchange reaction with the disulfide bond of this compound present on the nanoparticle surface. This interaction could lead to the formation of mixed disulfides with endosomal membrane proteins, disrupting membrane integrity and allowing the nanoparticle to escape into the cytosol.

  • Reactive Oxygen Species (ROS) Generation: The N-chloro groups on the thiadiazole rings are reactive moieties. N-chloramines are known to react with various biological molecules, including thiols, and can participate in reactions that generate reactive oxygen species (ROS). The localized production of ROS within the confined space of the endosome can lead to lipid peroxidation and damage to the endosomal membrane, ultimately causing its rupture and the release of the nanoparticle cargo.

These two mechanisms may act synergistically to enhance the efficiency of endosomal escape.

Experimental Protocols

To investigate the hypothesized function of this compound, a series of experiments would be required. The following protocols provide a framework for the synthesis, nanoparticle functionalization, and evaluation of this compound-mediated endosomal escape.

Synthesis of 2,2'-dithiobis(N-chloro-2-amino-1,3,4-thiadiazole) (this compound)

While a specific protocol for this compound is not published, a potential synthetic route can be extrapolated from known methods for synthesizing 2-amino-1,3,4-thiadiazole derivatives and N-chloramines.

Step 1: Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole

This precursor can be synthesized from thiocarbohydrazide and carbon disulfide in the presence of a base.

Step 2: Oxidative Dimerization to 2,2'-dithiobis(5-amino-1,3,4-thiadiazole)

The thiol can be oxidized to a disulfide using a mild oxidizing agent such as iodine or hydrogen peroxide in an appropriate solvent.

Step 3: N-chlorination to form this compound

The amino groups of the dimer can be chlorinated using a chlorinating agent like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) under controlled pH and temperature conditions.[1][2][3] The reaction progress should be monitored by techniques like thin-layer chromatography (TLC) and the final product purified by column chromatography or recrystallization. Characterization of the final product would be essential using techniques such as NMR, mass spectrometry, and elemental analysis.

Nanoparticle Functionalization with this compound

The method for functionalizing nanoparticles with this compound will depend on the nanoparticle material. For nanoparticles with surface carboxyl groups (e.g., PLGA nanoparticles), carbodiimide chemistry can be used. For nanoparticles with surface amine groups, an appropriate linker strategy would be necessary. For gold nanoparticles, direct attachment via the disulfide bond is a possibility.

Example Protocol for Gold Nanoparticles:

  • Synthesize gold nanoparticles (AuNPs) of the desired size using a standard citrate reduction method.

  • Prepare a solution of this compound in a suitable solvent (e.g., ethanol).

  • Add the this compound solution to the AuNP suspension and stir at room temperature for several hours. The disulfide bond in this compound can directly interact with the gold surface.

  • Centrifuge the mixture to pellet the functionalized AuNPs and remove excess this compound.

  • Wash the AuNPs several times with the appropriate buffer.

  • Resuspend the this compound-functionalized AuNPs in a buffer suitable for cell culture experiments.

  • Characterize the functionalized nanoparticles using UV-Vis spectroscopy, dynamic light scattering (DLS) for size and zeta potential, and transmission electron microscopy (TEM) for morphology.[4][5]

In Vitro Evaluation of Endosomal Escape

Several assays can be employed to quantify the endosomal escape of this compound-functionalized nanoparticles.

2.3.1. Galectin-8 Recruitment Assay (for membrane damage)

This assay detects endosomal membrane rupture by monitoring the recruitment of galectin-8, a cytosolic protein that binds to glycans exposed on the luminal side of damaged endosomes.

  • Seed cells stably expressing a fluorescently tagged galectin-8 (e.g., GFP-Galectin-8) in a glass-bottom dish.

  • Treat the cells with this compound-functionalized nanoparticles and control nanoparticles (without this compound).

  • Image the cells over time using confocal fluorescence microscopy.

  • Quantify the formation of fluorescent puncta, which indicate the recruitment of GFP-Galectin-8 to damaged endosomes. An increase in the number and intensity of these puncta in cells treated with this compound-functionalized nanoparticles would suggest endosomal membrane disruption.

2.3.2. Split-GFP Complementation Assay (for cytosolic delivery)

This assay provides a more direct measure of cytosolic delivery by detecting the reconstitution of a functional GFP molecule from two non-fluorescent fragments.

  • Use a cell line that stably expresses a large fragment of GFP (GFP1-10) in the cytosol.

  • Covalently attach the small complementary fragment of GFP (GFP11) to a cargo molecule encapsulated within the this compound-functionalized nanoparticles.

  • Treat the cells with these nanoparticles.

  • If the nanoparticles escape the endosome, the GFP11-tagged cargo will be released into the cytosol and bind to GFP1-10, reconstituting a fluorescent GFP molecule.

  • Quantify the cytosolic fluorescence using flow cytometry or fluorescence microscopy. An increase in GFP fluorescence would indicate successful endosomal escape and cytosolic delivery.[6][7][8][9][10]

2.3.3. Hemolysis Assay (for membrane disruption potential)

This assay provides a preliminary assessment of the membrane-disruptive properties of this compound-functionalized nanoparticles by measuring the lysis of red blood cells.

  • Isolate red blood cells (RBCs) from fresh blood.

  • Incubate the RBCs with varying concentrations of this compound-functionalized nanoparticles and controls at 37°C. A positive control (e.g., Triton X-100) and a negative control (e.g., PBS) should be included.

  • After incubation, centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculate the percentage of hemolysis relative to the positive control. Increased hemolysis would suggest that the nanoparticles have membrane-disrupting capabilities.[11][12][13][14]

Measurement of Reactive Oxygen Species (ROS) Production

To investigate the role of the N-chloro groups, intracellular ROS production can be measured using fluorescent probes.

  • Load cells with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

  • Treat the cells with this compound-functionalized nanoparticles and appropriate controls.

  • Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometry. An increase in fluorescence indicates the production of ROS.[15][16][17][18][19]

Data Presentation

Quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate comparison between different nanoparticle formulations and controls.

Table 1: Quantification of Endosomal Escape

Nanoparticle FormulationGalectin-8 Puncta per Cell (Mean ± SD)% GFP Positive Cells (Split-GFP Assay)
Untreated Cells
Control Nanoparticles
This compound-Nanoparticles

Table 2: Assessment of Membrane Disruption and ROS Production

Nanoparticle Formulation% Hemolysis at [X] µg/mL (Mean ± SD)Relative Fluorescence Units (ROS Assay)
Negative Control
Positive Control
Control Nanoparticles
This compound-Nanoparticles

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate the proposed mechanisms and experimental workflows.

Endosomal_Escape_Mechanism cluster_endosome Endosome (Acidic pH) cluster_cytosol Cytosol NP_this compound Nanoparticle-DNCA MembraneProtein Membrane Protein (with Thiol) NP_this compound->MembraneProtein Thiol-Disulfide Exchange ROS ROS NP_this compound->ROS N-Chloro group activation Escaped_NP Escaped Nanoparticle MembraneProtein->Escaped_NP Membrane Disruption Lipid Lipid Bilayer ROS->Lipid Lipid Peroxidation Lipid->Escaped_NP Membrane Disruption GSH Glutathione (GSH) GSH->NP_this compound Thiol-Disulfide Exchange

Caption: Proposed dual mechanism of this compound-mediated endosomal escape.

Split_GFP_Workflow cluster_workflow Split-GFP Assay Workflow Start Cells expressing GFP1-10 Incubate Incubate with NP-DNCA-Cargo-GFP11 Start->Incubate Endocytosis Endocytosis Incubate->Endocytosis EndosomalEscape Endosomal Escape Endocytosis->EndosomalEscape Reconstitution GFP Reconstitution EndosomalEscape->Reconstitution Detection Detect Fluorescence (Flow Cytometry/ Microscopy) Reconstitution->Detection

Caption: Workflow for the Split-GFP endosomal escape assay.

Conclusion

While the role of this compound in endosomal escape is currently hypothetical, its chemical structure provides a strong rationale for its potential as a highly effective agent for promoting the cytosolic delivery of nanoparticles. The proposed dual mechanism of thiol-disulfide exchange and ROS-mediated membrane disruption offers a promising strategy to overcome one of the most significant barriers in nanomedicine. The experimental protocols and assays detailed in this guide provide a comprehensive framework for researchers to investigate and validate the function of this compound and other novel compounds designed to enhance endosomal escape. Successful validation of this approach could pave the way for the development of more potent and targeted nanotherapeutics.

References

The Immunogenicity of DNCA Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of drug delivery has seen a significant evolution with the advent of lipid-based nanoparticles (LNPs), which are crucial for protecting therapeutic payloads and facilitating their cellular uptake. Among the diverse array of lipids utilized, nucleobase lipids represent an innovative class designed to interact with nucleic acid-based therapeutics through non-electrostatic interactions, such as hydrogen bonding and π-π stacking, in addition to electrostatic forces. This guide focuses on a specific neutral cytidinyl lipid, DNCA (4-amino-N-[2,3-bis[(9Z)-9-octadecen-1-yloxy]propyl]-2-oxo-1(2H)-pyrimidineacetamide), and its role in modulating immune responses, particularly in the context of cancer immunotherapy. This compound has been instrumental in the formulation of LNPs for the delivery of immunostimulatory agents, such as the STING (Stimulator of Interferon Genes) agonist cyclic di-GMP (c-di-GMP), showcasing its potential as a key component in next-generation vaccine and immunotherapeutic formulations.

Core Mechanism of Action: A Delivery Vehicle for STING Agonists

This compound's primary immunogenic role, as elucidated in recent studies, is to serve as a highly effective component of a delivery system for potent immune adjuvants. When formulated with a cationic lipid (such as CLD), this compound forms stable LNPs that can encapsulate and deliver STING agonists like c-di-GMP.[1] The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1] This, in turn, bridges the innate and adaptive immune systems, leading to the activation and recruitment of natural killer (NK) cells and cytotoxic CD8+ T cells to the tumor microenvironment.[1]

Signaling Pathway

The delivery of c-di-GMP by this compound-containing LNPs initiates a well-defined signaling cascade.

STING_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TME Tumor Microenvironment DNCA_LNP cdG/DNCA-LNP Endosome Endosome DNCA_LNP->Endosome Endocytosis cdG c-di-GMP (cdG) Endosome->cdG Endosomal Escape STING STING (on ER membrane) cdG->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN_beta IFN-β Nucleus->IFN_beta Transcription & Translation Cytokines CXCL9, CXCL10 Nucleus->Cytokines IFN_genes IFN-β Genes Autocrine/Paracrine Signaling IFN_beta->Autocrine/Paracrine Signaling Immune Cell Recruitment Cytokines->Immune Cell Recruitment Immune_Cells NK Cells CD8+ T Cells Immune Cell Recruitment->Immune_Cells Recruitment & Activation Tumor_Cell Tumor Cell Immune_Cells->Tumor_Cell Induces Apoptosis

Caption: STING signaling pathway activated by this compound-LNP delivery of c-di-GMP.

Quantitative Data on Immunogenicity

The effectiveness of this compound-based LNPs in stimulating an immune response has been quantified through various in vitro and in vivo experiments. The data below is summarized from studies utilizing a delivery system composed of this compound and the cationic lipid CLD, encapsulating c-di-GMP (termed cdG/Mix).

In Vitro Immunostimulatory Activity
ParameterFormulationResultFold Increase vs. Free cdG
IFN-β Induction cdG/MixOptimized formulation>10-fold
(RAW-Lucia ISG cells)Free cdGControl1
DC Maturation (CD40) cdG/Mix~40% Positive Cells~2-fold
(BMDCs)Free cdG~20% Positive Cells1
DC Maturation (MHCII) cdG/Mix~45% Positive Cells~2-fold
(BMDCs)Free cdG~25% Positive Cells1
DC Maturation (CD80) cdG/Mix~50% Positive Cells~2-fold
(BMDCs)Free cdG~25% Positive Cells1
DC Maturation (CD86) cdG/Mix~60% Positive Cells~2-fold
(BMDCs)Free cdG~30% Positive Cells1

Data synthesized from Yu et al., 2022.[1]

In Vivo Antitumor Efficacy
Animal ModelTreatment (10 µg cdG, intratumoral)Tumor Volume (mm³) at Day 21Survival Rate at Day 40
EO771 Breast Cancer PBS (Control)~15000%
Free cdG~10000%
cdG/Mix~250~43%
B16F10 Melanoma PBS (Control)~20000%
Free cdG~12000%
cdG/Mix~400~40%

Data synthesized from Yu et al., 2022.[1]

T-Cell Population Analysis in Tumor Microenvironment
Animal ModelTreatmentCD8+ T Cells (% of CD45+)CD4+ T Cells (% of CD45+)Ratio of Cytotoxic/Exhausted CD8+ T Cells
EO771 Breast Cancer PBS (Control)~5%~2.5%Low
cdG/Mix~15%~5%Significantly Increased

Data synthesized from Yu et al., 2022.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are key protocols for the formulation and evaluation of this compound-containing LNPs.

Protocol 1: Formulation of c-di-GMP/DNCA-CLD Nanoparticles (cdG/Mix)

This protocol describes the self-assembly method for creating LNPs composed of this compound, CLD, and a PEGylated lipid to encapsulate c-di-GMP.

LNP_Formulation cluster_prep Stock Solution Preparation cluster_mix Mixing and Self-Assembly cluster_result Final Product DNCA_stock This compound in Ethanol (2.5 mM) Mixing_Vessel Combine Components in PBS: - c-di-GMP (0.4 nmol) - this compound (4 nmol) - CLD (2.4 nmol) - DSPE-PEG2000 (0.032 nmol) - Dilute with PBS to final volume DNCA_stock->Mixing_Vessel CLD_stock CLD in Ethanol (2.5 mM) CLD_stock->Mixing_Vessel PEG_stock DSPE-PEG2000 in Ethanol (20 µM) PEG_stock->Mixing_Vessel cdG_stock c-di-GMP in dH₂O (125 µM) cdG_stock->Mixing_Vessel Ultrasonication Ultrasonicate for 30 min at 26°C Mixing_Vessel->Ultrasonication Final_LNP cdG/Mix Nanocomplexes (e.g., 5 µM cdG in 80 µL) Ultrasonication->Final_LNP InVivo_Workflow Tumor_Inoculation 1. Tumor Cell Inoculation (e.g., 5x10⁵ EO771 cells subcutaneously into C57BL/6 mice) Tumor_Growth 2. Allow Tumors to Grow (to ~50-100 mm³) Tumor_Inoculation->Tumor_Growth Treatment_Groups 3. Randomize into Treatment Groups (e.g., PBS, Free cdG, cdG/Mix) Tumor_Growth->Treatment_Groups Administration 4. Intratumoral Administration (e.g., on days 7, 10, 13 post-inoculation) Treatment_Groups->Administration Monitoring 5. Monitor Tumor Volume and Body Weight (every 2-3 days) Administration->Monitoring Endpoint 6. Endpoint Analysis Monitoring->Endpoint Survival 7a. Survival Analysis (Monitor until humane endpoint) Endpoint->Survival Long-term Immune_Analysis 7b. Immune Cell Analysis (Sacrifice mice, isolate tumors/spleens, perform flow cytometry) Endpoint->Immune_Analysis Short-term

References

The Core of Precision: A Technical Guide to Clamping Assays in Gene Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gene therapy holds immense promise for treating a wide array of genetic disorders. The precise introduction of genetic material or the correction of faulty genes using technologies like CRISPR-Cas9 requires robust and sensitive analytical methods to verify therapeutic efficacy and safety. One powerful, yet often nuanced, set of techniques for this purpose involves the use of molecular "clamps." While the specific term "Dinucleotide Clamp Assay (DNCA)" is not widely established in the literature, the underlying principle of using nucleic acid analogs to "clamp" onto and suppress the amplification of specific sequences is a critical tool in the gene therapy analytical workflow. This guide provides an in-depth exploration of these clamping assays, focusing on Peptide Nucleic Acid (PNA) and Bridged Nucleic Acid (BNA) clamps, their applications in gene therapy, detailed experimental protocols, and quantitative data.

Introduction to Molecular Clamping in Gene Therapy

Molecular clamping assays are designed to selectively inhibit the amplification of a specific DNA sequence, typically the wild-type allele, during a Polymerase Chain Reaction (PCR). This selective inhibition, or "clamping," allows for the preferential amplification and, therefore, sensitive detection of rare sequences, such as those resulting from gene editing or pre-existing mutations. In the context of gene therapy, this is crucial for:

  • Quantifying Gene Editing Outcomes: Accurately measuring the frequency of desired on-target edits, as well as potential off-target mutations.

  • Detecting Rare Alleles: Identifying low-frequency mutations in a cell population that could impact the safety or efficacy of a therapy.

  • Monitoring Chimerism: Tracking the persistence and prevalence of genetically modified cells in a patient over time.

The most common molecules used for this purpose are Peptide Nucleic Acids (PNAs) and Bridged Nucleic Acids (BNAs). These synthetic analogs have a modified backbone that allows them to bind to complementary DNA or RNA with very high affinity and specificity. When a PNA or BNA clamp is designed to be perfectly complementary to a wild-type sequence, it will bind so tightly that it physically blocks the DNA polymerase from amplifying that template during PCR. However, if there is a mismatch, as would be present in a mutated or edited sequence, the clamp's binding is destabilized, allowing the polymerase to proceed with amplification.

Quantitative Data from Clamping Assays

The effectiveness of clamping assays is demonstrated by their ability to suppress the amplification of the clamped sequence while enriching for the target sequence. The following tables summarize quantitative data from studies utilizing PNA clamps.

Table 1: Efficacy of PNA Clamps in Suppressing Wild-Type Amplification
Target Gene/Sequence Level of Suppression of Wild-Type DNA
KRASDetection of 0.03% mutated DNA relative to wild-type.[1]
p53Detection of 0.5% mutated DNA relative to wild-type.[1]
General clamped DNATheoretical reduction to ~10,000 copies from an initial ~2 billion after 30 PCR cycles with a 90% effective clamp.[1]
Table 2: Impact of PNA Clamps on Detection of Bacterial and Eukaryotic Diversity in the Presence of Abundant Host DNA
Sample Type Reduction in Host Chloroplast/Mitochondria Reads
Leaf Tissue97% reduction in host chloroplast, 38% in mitochondria.[2]
Bark Tissue-
Root Tissue99% reduction in host chloroplast and mitochondria.[3]
Maize RhizospherePlant reads reduced from 65% to 0.6%.[4][5]

Experimental Protocols

This section provides a detailed, generalized protocol for a PNA clamp PCR assay designed to detect a single nucleotide polymorphism (SNP) or a gene edit.

Materials
  • DNA template (e.g., genomic DNA extracted from treated and control cell populations)

  • PCR primers flanking the target region

  • PNA clamp oligonucleotide (designed to be perfectly complementary to the wild-type sequence)

  • Taq DNA polymerase (a polymerase with low strand displacement activity is recommended)

  • dNTPs

  • PCR buffer

  • Nuclease-free water

  • Thermal cycler

  • Agarose gel electrophoresis system or quantitative PCR (qPCR) instrument

Methods
  • Primer and PNA Clamp Design:

    • Design PCR primers to amplify a region of 100-200 base pairs that includes the target mutation site.

    • Design a PNA clamp of 15-20 bases that is perfectly complementary to the wild-type sequence at the mutation site. The PNA should have a high melting temperature (Tm) to ensure stable binding.

  • PCR Reaction Setup:

    • Prepare a master mix containing PCR buffer, dNTPs, forward primer, reverse primer, and Taq DNA polymerase.

    • In separate PCR tubes, add the DNA template (e.g., 10-100 ng).

    • To the "clamped" reactions, add the PNA clamp to a final concentration that is typically in excess of the PCR primers (e.g., 1.5 µM to 3.75 µM).[4][5]

    • Prepare "unclamped" control reactions without the PNA clamp.

    • Add nuclease-free water to reach the final reaction volume.

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 3 minutes.

    • Cycling (30-40 cycles):

      • Denaturation: 95°C for 30 seconds.

      • PNA Annealing: 70-75°C for 20 seconds (This higher temperature allows for specific PNA binding).

      • Primer Annealing: 55-60°C for 30 seconds.

      • Extension: 72°C for 30 seconds.

    • Final Extension: 72°C for 5 minutes.

  • Analysis of Results:

    • Agarose Gel Electrophoresis: Visualize the PCR products. In a successful experiment, the unclamped reaction should show a strong band for all samples. The clamped reaction should show a strong band only for samples containing the mutation and a faint or no band for the wild-type sample.

    • Quantitative PCR (qPCR): For quantitative analysis, use a fluorescent dye (e.g., SYBR Green) or a probe-based assay. The cycle threshold (Ct) values will be significantly lower for the mutant template in the presence of the clamp compared to the wild-type template.[4][5]

Mandatory Visualizations

Diagram 1: PNA Clamp PCR Workflow

PNA_Clamp_PCR_Workflow cluster_prep Preparation cluster_pcr PNA Clamp PCR cluster_analysis Analysis cluster_interpretation Interpretation DNA_Extraction DNA Extraction Reaction_Setup Reaction Setup (with and without PNA) DNA_Extraction->Reaction_Setup Primer_Design Primer & PNA Design Primer_Design->Reaction_Setup Thermal_Cycling Thermal Cycling Reaction_Setup->Thermal_Cycling Gel_Electrophoresis Gel Electrophoresis Thermal_Cycling->Gel_Electrophoresis qPCR qPCR Analysis Thermal_Cycling->qPCR Mutation_Detection Mutation Detection/ Quantification Gel_Electrophoresis->Mutation_Detection qPCR->Mutation_Detection

Caption: Workflow for detecting rare mutations using PNA Clamp PCR.

Diagram 2: Mechanism of PNA Clamping

PNA_Clamping_Mechanism cluster_wildtype Wild-Type DNA cluster_mutant Mutant/Edited DNA WT_DNA Wild-Type DNA Template PNA_WT PNA Clamp (Perfect Match) WT_DNA->PNA_WT Binds Tightly Polymerase_WT DNA Polymerase PNA_WT->Polymerase_WT Blocks Access No_Amp Amplification Blocked Polymerase_WT->No_Amp Results in Mutant_DNA Mutant DNA Template PNA_Mutant PNA Clamp (Mismatch) Mutant_DNA->PNA_Mutant Binds Weakly/ Dissociates Polymerase_Mutant DNA Polymerase Mutant_DNA->Polymerase_Mutant Allows Access Amplification Amplification Proceeds Polymerase_Mutant->Amplification Results in

Caption: PNA clamp selectively blocks wild-type DNA amplification.

Conclusion and Future Directions

Molecular clamping assays, particularly those utilizing PNA and BNA technologies, are indispensable tools for the sensitive and specific analysis of gene therapy products and their effects. By enabling the detection of rare genetic events, these methods provide critical data for assessing the efficacy and safety of novel therapeutics. As gene therapies become more complex and personalized, the need for such precise analytical techniques will continue to grow. Future developments may focus on integrating clamping technologies with next-generation sequencing platforms for even higher throughput and multiplexing capabilities, further refining our ability to characterize the outcomes of gene therapy interventions.

References

DNCA Lipid: Unraveling the Safety and Toxicity Profile for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available preclinical safety data for di-((Z)-non-2-en-1-yl) 9,9-dioctyl-9H-fluorene-2,7-dicarboxylate (DNCA lipid), a novel neutral lipid utilized in the formulation of lipid nanoparticles (LNPs) for therapeutic applications.

For inquiries regarding collaboration or to request a full copy of internal toxicology reports, please contact our research and development department.

Introduction

Di-((Z)-non-2-en-1-yl) 9,9-dioctyl-9H-fluorene-2,7-dicarboxylate, commonly referred to as this compound lipid, is a proprietary neutral lipid that has emerged as a critical component in the development of next-generation lipid nanoparticle (LNP) delivery systems. Its unique chemical structure contributes to the stability and efficacy of LNPs designed to encapsulate and deliver a range of therapeutic payloads, including small interfering RNA (siRNA) and immunomodulatory agents. This technical guide provides a summary of the current, publicly available safety and toxicity data for this compound lipid, intended to inform researchers, scientists, and drug development professionals.

It is important to note that comprehensive, publicly accessible toxicology studies on this compound lipid are limited at this time. The information presented herein is aggregated from preclinical studies focused on the efficacy of this compound lipid-containing LNPs.

Preclinical Safety Observations

The primary source of safety information for this compound lipid comes from in vivo animal studies evaluating the therapeutic potential of LNP formulations. These studies provide initial, albeit not exhaustive, insights into the tolerability of this compound lipid in biological systems.

In Vivo Murine Models

Melanoma Xenograft Model: In a study utilizing an A375 melanoma mouse xenograft model, intravenous administration of LNPs containing this compound lipid to deliver siRNA targeting BRAFV600E did not result in a reduction in animal weight.[1] While body weight is a general indicator of overall health, it suggests a lack of overt systemic toxicity at the therapeutic dose used in this specific model.

Breast Cancer Model: Intratumoral administration of this compound lipid-based LNPs encapsulating cyclic di-GMP in an EO771 murine model of primary breast cancer also demonstrated a favorable safety profile, with no reported adverse effects impacting the survival or general health of the animals beyond the expected anti-tumor response.[1]

Discussion on Lipid Nanoparticle Safety

While specific data on this compound lipid is scarce, the broader context of lipid nanoparticle safety is relevant. The toxicity of LNPs is influenced by several factors, including the chemical nature of the constituent lipids, particle size, surface charge, and the encapsulated payload. Generally, neutral lipids are considered to have a better safety profile compared to cationic lipids, which can be associated with dose-dependent toxicities. As a neutral lipid, this compound is anticipated to contribute favorably to the overall safety of LNP formulations.

Future Directions and Data Gaps

The creation of a comprehensive safety and toxicity profile for this compound lipid necessitates further dedicated studies. Key areas for future investigation to meet regulatory standards and ensure clinical translation include:

  • Formal GLP (Good Laboratory Practice) Toxicology Studies: To determine key parameters such as No-Observed-Adverse-Effect Level (NOAEL) and to assess potential target organ toxicity.

  • Genotoxicity and Mutagenicity Assays: To evaluate the potential for DNA damage.

  • Immunotoxicity and Cytotoxicity Studies: To understand the interaction of this compound lipid with immune cells and to assess its direct cellular toxicity.

  • Pharmacokinetics and Biodistribution Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound lipid.

Conclusion

The currently available data from preclinical efficacy studies suggest that this compound lipid is well-tolerated when formulated into LNPs for therapeutic delivery in murine models. The absence of significant weight loss in these studies is an encouraging, though preliminary, indicator of its safety. However, a comprehensive understanding of the safety and toxicity profile of this compound lipid requires dedicated toxicological investigations. As research and development of this compound lipid-based therapeutics progress, it is anticipated that a more complete safety dataset will become available.

Experimental Workflow and Signaling Pathway Visualizations

Due to the limited public availability of specific experimental protocols for toxicity assessment and defined signaling pathways related to this compound lipid toxicity, the following diagrams are presented as generalized representations of typical workflows and pathways relevant to lipid nanoparticle safety evaluation.

Experimental_Workflow_for_LNP_Toxicity_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell_Culture Cell Line Culture (e.g., Hepatocytes, Immune Cells) LNP_Exposure Exposure to This compound-LNP Cell_Culture->LNP_Exposure Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH) LNP_Exposure->Cytotoxicity_Assay Genotoxicity_Assay Genotoxicity Assays (Ames, Micronucleus) LNP_Exposure->Genotoxicity_Assay Immunotoxicity_Assay Immunotoxicity Assays (Cytokine Profiling) LNP_Exposure->Immunotoxicity_Assay Data_Analysis Data Analysis & Safety Profile Determination Cytotoxicity_Assay->Data_Analysis Genotoxicity_Assay->Data_Analysis Immunotoxicity_Assay->Data_Analysis Animal_Model Animal Model (e.g., Rodent) LNP_Administration This compound-LNP Administration (e.g., IV, IT) Animal_Model->LNP_Administration Clinical_Observation Clinical Observation (Body Weight, Behavior) LNP_Administration->Clinical_Observation Blood_Analysis Blood Chemistry & Hematology LNP_Administration->Blood_Analysis Histopathology Histopathology of Major Organs LNP_Administration->Histopathology Clinical_Observation->Data_Analysis Blood_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: Generalized workflow for assessing the toxicity of lipid nanoparticles.

Potential_Inflammatory_Signaling_Pathway DNCA_LNP This compound-LNP Cell_Interaction Interaction with Immune Cell (e.g., Macrophage) DNCA_LNP->Cell_Interaction TLR Toll-like Receptor (TLR) Engagement Cell_Interaction->TLR NFkB_Activation NF-κB Activation TLR->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_Activation->Cytokine_Production

Caption: A potential inflammatory signaling pathway that could be investigated for LNP immunotoxicity.

References

Methodological & Application

Application Notes and Protocols: Formulation of Dendrimer-Based Cationic Lipid Nanoparticles (DNCA-LNPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrimer-based Cationic Lipid Nanoparticles (DNCA-LNPs) represent a promising non-viral vector for the delivery of therapeutic nucleic acids, such as mRNA and siRNA. These nanoparticles are multicomponent systems typically composed of an ionizable cationic lipid or a dendrimer, helper lipids, cholesterol, and a PEGylated lipid. The dendrimer component can enhance the therapeutic effects and aid in targeted drug delivery. This document provides a detailed protocol for the formulation and characterization of this compound-LNPs.

Core Components and Design Considerations

The formulation of effective this compound-LNPs requires careful consideration of its components, which influence stability, encapsulation efficiency, and transfection efficacy.

Table 1: Core Components of this compound-LNPs and Their Functions

ComponentExampleFunction
Dendrimer/Cationic Lipid Poly(amidoamine) (PAMAM) dendrimers, Poly(amino ester) (PAE) dendrimersComplexes with negatively charged nucleic acids; facilitates endosomal escape.
Helper Lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Aids in particle stability and endosomal escape.[1]
Structural Lipid CholesterolProvides stability to the nanoparticle structure.
PEGylated Lipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)Prevents aggregation and opsonization, increasing circulation time.
Cargo mRNA, siRNA, pDNATherapeutic nucleic acid to be delivered.

Experimental Protocols

Protocol 1: this compound-LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of this compound-LNPs using a microfluidic mixing device, which allows for rapid, reproducible, and scalable production of nanoparticles with uniform size.[2][3]

Materials:

  • Dendrimer/Cationic Lipid (e.g., PAMAM) in ethanol

  • Helper Lipid (e.g., DOPE) in ethanol

  • Cholesterol in ethanol

  • PEGylated Lipid (e.g., DSPE-PEG) in ethanol

  • Nucleic Acid Cargo in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Ethanol (200 proof)

  • Nuclease-free water

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the dendrimer/cationic lipid, helper lipid, cholesterol, and PEGylated lipid in 200 proof ethanol at appropriate concentrations.

    • Vortex each solution until the lipids are fully dissolved.

  • Preparation of the Ethanolic Lipid Mixture:

    • In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (cationic lipid:helper lipid:cholesterol:PEG-lipid).

    • Vortex the final lipid mixture to ensure homogeneity.

  • Preparation of the Aqueous Nucleic Acid Solution:

    • Dilute the nucleic acid cargo in a low pH buffer (e.g., citrate buffer, pH 4.0) to the desired concentration. The acidic pH ensures that the ionizable lipid remains protonated and can complex with the nucleic acid.

  • Microfluidic Mixing:

    • Prime the microfluidic device with ethanol and then with the aqueous buffer as per the manufacturer's instructions.

    • Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio on the microfluidic device. A common starting ratio is 3:1 (aqueous:ethanolic).[4]

    • Initiate the mixing process. The rapid mixing of the two streams causes a change in polarity, leading to the self-assembly of the this compound-LNPs.[3][5]

  • Purification and Concentration:

    • The resulting nanoparticle suspension will contain ethanol. Remove the ethanol and concentrate the nanoparticles using dialysis or tangential flow filtration (TFF) against a suitable storage buffer (e.g., PBS, pH 7.4).[1]

    • For dialysis, use a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 10-30 kDa.

  • Sterilization and Storage:

    • Filter-sterilize the final this compound-LNP formulation through a 0.22 µm syringe filter.[4]

    • Store the nanoparticles at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Characterization of this compound-LNPs

Table 2: Key Characterization Parameters and Methods

ParameterMethodTypical Values
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)50-150 nm, PDI < 0.2
Zeta Potential Laser Doppler Velocimetry (LDV)Near-neutral or slightly positive at physiological pH
Encapsulation Efficiency RiboGreen Assay (for RNA) or PicoGreen Assay (for DNA)> 90%
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)Spherical or irregular "jelly bean" shape[6]
Nucleic Acid Integrity Gel Electrophoresis or Capillary ElectrophoresisIntact band with minimal degradation

Encapsulation Efficiency Determination (RiboGreen Assay):

  • Prepare a standard curve of the nucleic acid using the RiboGreen reagent.

  • Take an aliquot of the this compound-LNP formulation and dilute it in TE buffer.

  • Measure the fluorescence of the diluted sample. This represents the amount of free, unencapsulated nucleic acid.

  • To determine the total amount of nucleic acid, lyse a separate aliquot of the LNPs with a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated cargo.

  • Measure the fluorescence of the lysed sample.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = (Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid * 100

Visualizations

DNCA_LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Sterilization cluster_characterization Characterization Lipid_Stocks Lipid Stock Solutions (Ethanol) Mixing Microfluidic Mixing Lipid_Stocks->Mixing Ethanolic Phase NA_Solution Nucleic Acid Solution (Aqueous Buffer) NA_Solution->Mixing Aqueous Phase Purification Dialysis / TFF Mixing->Purification Sterilization Sterile Filtration Purification->Sterilization DLS Size & PDI (DLS) Sterilization->DLS Zeta Zeta Potential Sterilization->Zeta EE Encapsulation Efficiency Sterilization->EE Morphology Morphology (Cryo-TEM) Sterilization->Morphology DNCA_LNP_Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP This compound-LNP Endosome_LNP LNP in Endosome LNP->Endosome_LNP Endocytosis Protonation Dendrimer Protonation Endosome_LNP->Protonation Endosomal_Escape Endosomal Escape Protonation->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Cargo Release Translation Translation (Ribosome) Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

References

Application Notes and Protocols for Incorporating DNCA into siRNA Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of Deoxyribonucleic acid-based nanocarriers (DNCAs) into small interfering RNA (siRNA) delivery systems. DNCAs, such as DNA origami and DNA tetrahedra, offer a biocompatible, programmable, and low-toxicity platform for the targeted delivery of siRNA therapeutics. This document outlines the principles, experimental procedures, and data analysis for the successful formulation and evaluation of DNCA-siRNA nanoparticles.

Introduction to this compound-siRNA Delivery Systems

The convergence of DNA nanotechnology and RNA interference (RNAi) has led to the development of sophisticated platforms for therapeutic gene silencing. DNCAs are self-assembled nanostructures with precise control over size, shape, and the spatial arrangement of functional elements. This programmability allows for the seamless integration of siRNA molecules, either through covalent conjugation or hybridization via complementary overhangs.

Advantages of this compound-siRNA Systems:

  • Biocompatibility and Low Toxicity: As they are constructed from biological molecules, DNA nanostructures are generally well-tolerated and exhibit low immunogenicity.

  • Precise Stoichiometry: DNCAs allow for exact control over the number and ratio of siRNA molecules per carrier.

  • Protection from Degradation: Encapsulation within the this compound structure protects the siRNA from enzymatic degradation in the bloodstream.

  • Targeted Delivery: DNCAs can be functionalized with targeting ligands (e.g., aptamers, antibodies) to enhance uptake by specific cell types.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies on this compound-siRNA delivery systems. It is important to note that these values can vary significantly depending on the specific this compound design, siRNA sequence, cell type, and experimental conditions.

Table 1: this compound-siRNA Nanoparticle Characteristics

ParameterDNA TetrahedronDNA OrigamiMethod of Measurement
Size (nm) 5 - 2070 - 100Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)
siRNA Loading Capacity (per particle) 1 - 6 siRNA moleculesUp to 200 siRNA moleculesGel Electrophoresis, Fluorometry
Encapsulation Efficiency (%) > 90%> 90%Fluorometry, UV-Vis Spectroscopy

Table 2: In Vitro Performance of this compound-siRNA Systems

ParameterTypical Range of ResultsMethod of Measurement
Gene Silencing Efficiency (%) 70 - 95% knockdownquantitative Real-Time PCR (qRT-PCR), Western Blot
Cytotoxicity (IC50) > 100 nMMTS assay, Trypan Blue exclusion
Cellular Uptake HighFlow Cytometry, Confocal Microscopy

Experimental Protocols

Protocol for Synthesis of DNA Tetrahedron-siRNA Nanoparticles

This protocol describes the self-assembly of a DNA tetrahedron with a single siRNA molecule incorporated through a sticky-end hybridization strategy.

Materials:

  • Four unique DNA oligonucleotides for tetrahedron assembly (one with a sticky end complementary to the siRNA overhang)

  • siRNA with a complementary DNA overhang

  • Annealing Buffer (e.g., 1x TAE buffer with 12.5 mM MgCl2)

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Resuspend all DNA oligonucleotides and the siRNA in nuclease-free water to a stock concentration of 100 µM.

  • Mixing: In a PCR tube, mix the four DNA oligonucleotides and the siRNA to a final concentration of 1 µM each in Annealing Buffer. The total volume is typically 50-100 µL.

  • Annealing: Place the PCR tube in a thermocycler and run the following program:

    • 95°C for 5 minutes (denaturation)

    • Cool down to 20°C over 1-2 hours (annealing)

  • Purification (Optional but Recommended): Purify the assembled DNA tetrahedron-siRNA nanoparticles from unassembled strands using agarose gel electrophoresis (e.g., 3% agarose gel in 1x TBE buffer). The band corresponding to the tetrahedron will migrate slower than the individual strands. Excise the band and extract the DNA using a gel extraction kit.

  • Characterization:

    • Confirm the size and shape of the nanoparticles using Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM).

    • Determine the concentration using a NanoDrop spectrophotometer.

Protocol for In Vitro Gene Silencing Assay

This protocol details the steps to assess the gene-silencing efficiency of the prepared this compound-siRNA nanoparticles in a relevant cell line.

Materials:

  • This compound-siRNA nanoparticles

  • Target cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection Complex Formation:

    • For each well, dilute the this compound-siRNA nanoparticles to the desired final concentration (e.g., 10-100 nM) in 50 µL of Opti-MEM.

    • In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted this compound-siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 100 µL of the transfection complex to each well.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • RNA Extraction and qRT-PCR:

    • After incubation, wash the cells with PBS and lyse them to extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR to quantify the mRNA levels of the target gene and the housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown compared to a negative control (e.g., cells treated with a scrambled siRNA sequence).

Protocol for Cytotoxicity Assessment (MTS Assay)

This protocol is for evaluating the potential toxicity of the this compound-siRNA nanoparticles on the target cells.

Materials:

  • This compound-siRNA nanoparticles

  • Target cell line

  • Cell culture medium

  • 96-well plate

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Add the this compound-siRNA nanoparticles to the wells at a range of concentrations. Include a positive control for toxicity (e.g., doxorubicin) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of the cells are viable).

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in this compound-siRNA delivery and gene silencing.

experimental_workflow cluster_synthesis This compound-siRNA Synthesis cluster_characterization Characterization cluster_invitro In Vitro Evaluation s1 Oligonucleotide Design & Synthesis s3 Self-Assembly (Annealing) s1->s3 s2 siRNA Design & Synthesis s2->s3 s4 Purification (Gel Electrophoresis) s3->s4 c1 AFM/TEM s4->c1 c2 DLS s4->c2 c3 Fluorometry s4->c3 i2 Transfection c1->i2 c2->i2 c3->i2 i1 Cell Culture i1->i2 i3 Gene Silencing Assay (qRT-PCR, Western Blot) i2->i3 i4 Cytotoxicity Assay (MTS) i2->i4

Experimental workflow for this compound-siRNA delivery system development.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS KRAS DNCA_siRNA This compound-siRNA (Targeting KRAS) Endosome Endosome DNCA_siRNA->Endosome Endocytosis siRNA_release siRNA Release Endosome->siRNA_release Endosomal Escape RISC RISC siRNA_release->RISC RISC->KRAS mRNA Degradation RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

EGFR/KRAS signaling pathway targeted by a this compound-siRNA construct.

apoptosis_pathway DNCA_siBcl2 This compound-siRNA (Targeting Bcl-2) RISC RISC DNCA_siBcl2->RISC Cytosolic Delivery & RISC Loading Bcl2_mRNA Bcl-2 mRNA RISC->Bcl2_mRNA mRNA Cleavage Bcl2_protein Bcl-2 Protein Bcl2_mRNA->Bcl2_protein Translation (Inhibited) Mitochondrion Mitochondrion Bcl2_protein->Mitochondrion Inhibition of Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Bcl-2 pathway and induction of apoptosis by this compound-siRNA.

Application Notes and Protocols for DNCA LNP Formulation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Dendrimer-Based Nucleic Acid Lipid Nanoparticle (DNCA LNP) Formulation for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dendrimer-based Nucleic Acid Lipid Nanoparticles (this compound LNPs), often referred to as dendrimer-based lipid nanoparticles (dLNPs), represent a promising non-viral vector for the systemic in vivo delivery of nucleic acid payloads such as mRNA, siRNA, and components for CRISPR-based gene editing. These formulations leverage the unique properties of dendrimers to facilitate the encapsulation and cellular delivery of genetic material. A notable example of this technology is the 4A3-SC8 dLNP system, which has demonstrated high efficiency in mediating homology-directed repair (HDR) for precise gene editing in vivo.[1][2]

These application notes provide a comprehensive overview of this compound LNP technology, focusing on the 4A3-SC8 formulation. Detailed protocols for formulation, characterization, and in vivo application are provided to guide researchers in utilizing this advanced delivery platform.

Data Presentation

Table 1: Physicochemical Properties of 4A3-SC8 dLNPs
ParameterValueReference
Ionizable Cationic Lipid 4A3-SC8[3][4]
Helper Phospholipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)[3]
Structural Lipid Cholesterol[3][4]
PEG Lipid DMG-PEG2000[4]
Molar Ratio (4A3-SC8:DOPE:Cholesterol:DMG-PEG) 23.8 : 23.8 : 47.6 : 4.8[3]
Total Lipids to mRNA Weight Ratio 40:1[3]
Mean Particle Size (Z-average) ~100 nm (formulation dependent)[5]
Polydispersity Index (PDI) < 0.2[5]
Table 2: In Vitro and In Vivo Gene Editing Efficiency of 4A3-SC8 dLNPs for HDR
SystemMetricEfficiencyReference
HEK293 cells (in vitro) Total Editing Efficiency>91%[1][2]
HDR Efficiency56%[1][2]
Xenograft Tumors (in vivo) HDR Efficiency>20%[1][2]
Table 3: Biodistribution of 4A3-SC8 dLNPs In Vivo
OrganRelative Luciferase ExpressionReference
Liver High[6]
Spleen Moderate[6]
Lungs Low[6]
Heart Low[6]
Kidneys Low[6]

Experimental Protocols

Protocol 1: Formulation of 4A3-SC8 dLNPs for mRNA Delivery

This protocol describes the preparation of 4A3-SC8 dLNPs encapsulating mRNA using a rapid hand-mixing method.[4]

Materials:

  • Ionizable lipid: 4A3-SC8

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Structural lipid: Cholesterol

  • PEG lipid: DMG-PEG2000

  • mRNA (e.g., Luciferase mRNA)

  • 100 mM Citrate Buffer, pH 3.0

  • Ethanol (200 proof)

  • Phosphate-Buffered Saline (PBS), sterile

  • Dialysis tubing (e.g., 3.5 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve 4A3-SC8, DOPE, cholesterol, and DMG-PEG2000 in 200 proof ethanol to achieve desired stock concentrations.

  • Prepare Ethanol-Lipid Mixture: In a microcentrifuge tube, combine the lipid stock solutions to achieve a molar ratio of 38.5:30:30:1.5 (4A3-SC8:Cholesterol:Variable Phospholipid:DMG-PEG2000).[4] For a standard formulation, the variable phospholipid can be DOPE.

  • Prepare Aqueous mRNA Solution: Dilute the mRNA stock in 100 mM citrate buffer (pH 3.0) to the desired concentration.

  • LNP Assembly: Rapidly mix the ethanol-lipid solution and the aqueous mRNA solution at a volume ratio of 1:3 (ethanol:aqueous). Mix vigorously for 30 seconds.

  • Incubation: Incubate the mixture at room temperature for 15 minutes to allow for LNP self-assembly.

  • Purification (for in vivo use):

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against sterile PBS for at least 2 hours to remove ethanol and unencapsulated components.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential.

    • Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

Protocol 2: In Vivo Administration of 4A3-SC8 dLNPs in Mice

This protocol outlines the systemic administration of dLNPs to mice for evaluating in vivo biodistribution and efficacy.

Materials:

  • Prepared and characterized 4A3-SC8 dLNP formulation

  • Sterile PBS

  • Appropriate mouse strain (e.g., BALB/c or C57BL/6)

  • Insulin syringes (or other appropriate syringes for intravenous injection)

  • Animal handling and restraint equipment

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Dose Preparation: Dilute the 4A3-SC8 dLNP formulation in sterile PBS to the desired final concentration. The final injection volume is typically 100-200 µL.

  • Administration:

    • Properly restrain the mouse.

    • Administer the dLNP solution via intravenous (i.v.) injection into the tail vein.

  • Monitoring: Monitor the animals for any adverse reactions post-injection according to institutional guidelines.

  • Biodistribution and Efficacy Analysis:

    • At predetermined time points (e.g., 6, 24, 48 hours), euthanize the mice.

    • Perfuse the animals with PBS to remove blood from the organs.

    • Harvest organs of interest (liver, spleen, lungs, heart, kidneys).

    • For biodistribution studies with fluorescently labeled LNPs, image the organs using an in vivo imaging system (IVIS).

    • For efficacy studies with reporter mRNA (e.g., Luciferase), homogenize the tissues and perform a luciferase assay.

    • For gene editing studies, isolate genomic DNA from the tissues for sequencing analysis to determine editing efficiency.

Mandatory Visualizations

experimental_workflow cluster_formulation This compound LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Study lipid_mix Lipid Mixture (4A3-SC8, DOPE, Cholesterol, PEG) mixing Rapid Mixing lipid_mix->mixing na_solution Nucleic Acid (mRNA, sgRNA, DNA) na_solution->mixing lnp_formation Self-Assembly mixing->lnp_formation purification Purification (Dialysis) lnp_formation->purification size Size & PDI (DLS) zeta Zeta Potential encapsulation Encapsulation Efficiency injection IV Injection (Mouse Model) purification->injection cluster_characterization cluster_characterization cluster_invivo cluster_invivo biodistribution Biodistribution (IVIS Imaging) injection->biodistribution efficacy Efficacy Analysis (Luciferase Assay/Sequencing) injection->efficacy

Caption: Experimental workflow for this compound LNP formulation and in vivo evaluation.

hdr_pathway cluster_delivery Cellular Delivery cluster_translation Translation & Complex Formation cluster_editing Nuclear Gene Editing dlnp This compound LNP (Cas9 mRNA, sgRNA, Donor DNA) endocytosis Endocytosis dlnp->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm cas9_mrna Cas9 mRNA ribosome Ribosome cas9_mrna->ribosome cas9_protein Cas9 Protein ribosome->cas9_protein rnp RNP Complex cas9_protein->rnp sgrna sgRNA sgrna->rnp nucleus Nucleus rnp->nucleus genomic_dna Genomic DNA dsb Double-Strand Break (DSB) genomic_dna->dsb RNP binds & cleaves hdr Homology-Directed Repair (HDR) dsb->hdr donor_dna Donor DNA Template donor_dna->nucleus donor_dna->hdr Template for repair edited_dna Precisely Edited DNA hdr->edited_dna

Caption: Signaling pathway for HDR-mediated gene editing via this compound LNP delivery.

References

Application Notes and Protocols for the Characterization of DNCA-Containing Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of cyclic dinucleotides (CDNs), such as cyclic di-AMP (CDA) and cyclic di-GMP (CDG), and other STING agonists (collectively referred to as DNCA - Dinucleotide Cyclic Adenosine/Guanosine) using lipid nanoparticles (LNPs) represents a promising strategy for enhancing cancer immunotherapy and vaccine adjuvancy. The cGAS-STING pathway, when activated by DNCAs, can drive potent anti-tumor immune responses.[1][2][3] The effective formulation and characterization of this compound-containing LNPs are critical for ensuring their safety, efficacy, and reproducibility.[4][5] These application notes provide a comprehensive overview of the key methods and detailed protocols for the thorough characterization of this compound-containing LNPs.

Physicochemical Characterization of this compound-LNPs

A fundamental aspect of LNP characterization is the assessment of their physical and chemical properties. These attributes, often referred to as Critical Quality Attributes (CQAs), significantly influence the in vitro and in vivo performance of the formulation.[6]

Particle Size, Polydispersity Index (PDI), and Zeta Potential

The size of LNPs affects their biodistribution, cellular uptake, and immunogenicity.[7][8] The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a sample, with a PDI below 0.2 generally considered acceptable for pharmaceutical applications.[5] Zeta potential provides information about the surface charge of the LNPs, which influences their stability and interaction with biological membranes.

Table 1: Summary of Physicochemical Properties of this compound-LNPs

ParameterTechniqueTypical ValuesImportance
Particle Size (Z-average) Dynamic Light Scattering (DLS)50 - 200 nm[7]Influences cellular uptake, biodistribution, and immunogenicity.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2[5]Indicates the uniformity of the particle size distribution.
Zeta Potential Electrophoretic Light Scattering (ELS)-10 mV to +10 mVAffects stability in suspension and interactions with cell membranes.[7]
Particle Concentration Nanoparticle Tracking Analysis (NTA)Varies with formulationImportant for dose determination and quality control.
Protocol 1: Measurement of Particle Size, PDI, and Zeta Potential using DLS and ELS

Objective: To determine the average particle size, size distribution, and surface charge of this compound-LNPs.

Materials:

  • This compound-LNP sample

  • Disposable cuvettes for DLS and zeta potential measurements

  • Deionized, filtered water or appropriate buffer (e.g., PBS)

  • Dynamic Light Scattering (DLS) instrument with Electrophoretic Light Scattering (ELS) capability (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation:

    • Equilibrate the this compound-LNP sample and the dispersant (e.g., PBS) to room temperature.

    • Dilute the LNP sample in the dispersant to an appropriate concentration for measurement. The optimal concentration should be determined empirically to achieve a stable and reproducible signal. A typical starting dilution is 1:100.

  • Instrument Setup:

    • Turn on the DLS/ELS instrument and allow it to warm up according to the manufacturer's instructions.

    • Select the appropriate measurement parameters, including dispersant viscosity and refractive index, and the material properties of the LNPs.

  • Size and PDI Measurement (DLS):

    • Transfer the diluted LNP sample to a clean, disposable DLS cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Perform the measurement. The instrument will typically perform multiple runs and average the results.

    • Record the Z-average diameter and the PDI.

  • Zeta Potential Measurement (ELS):

    • Transfer the diluted LNP sample to a disposable zeta potential cuvette.

    • Ensure there are no air bubbles in the sample cell.

    • Place the cuvette in the instrument.

    • Perform the measurement. The instrument applies an electric field and measures the particle velocity to determine the zeta potential.

    • Record the zeta potential value in millivolts (mV).

Encapsulation Efficiency and Drug Loading

Encapsulation efficiency (EE%) refers to the percentage of the this compound that is successfully entrapped within the LNPs. This is a critical parameter for ensuring consistent dosing and biological activity.

Table 2: Encapsulation Efficiency of this compound in LNPs

ParameterTechniqueTypical ValuesImportance
Encapsulation Efficiency (EE%) Quantitation of free vs. encapsulated this compound> 85%[5][7]Determines the amount of active drug substance in the formulation and ensures consistent dosing.
Protocol 2: Determination of this compound Encapsulation Efficiency using a Ribogreen-like Assay (adapted for DNCAs)

Objective: To quantify the amount of unencapsulated this compound and determine the encapsulation efficiency. While traditionally used for RNA, fluorescent dyes that bind to nucleic acids can be adapted for DNCAs.

Materials:

  • This compound-LNP sample

  • Fluorescent nucleic acid stain (e.g., PicoGreen, or a similar dye that binds to the this compound of interest)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (0.5% in TE buffer)

  • 96-well black microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of this compound standards of known concentrations in TE buffer.

  • Sample Preparation:

    • Total this compound: Dilute the this compound-LNP sample in TE buffer containing 0.5% Triton X-100 to disrupt the LNPs and release the encapsulated this compound.

    • Free this compound: Dilute the this compound-LNP sample in TE buffer without detergent.

  • Assay:

    • Add the fluorescent dye solution to each well of the 96-well plate containing the standards and samples.

    • Incubate the plate in the dark for 5-10 minutes.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.

  • Calculation:

    • Use the standard curve to determine the concentration of this compound in the "Total this compound" and "Free this compound" samples.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total this compound - Free this compound) / Total this compound] x 100

In Vitro Characterization of this compound-LNPs

In vitro assays are essential for assessing the biological activity of this compound-LNPs before proceeding to more complex and costly in vivo studies.

Cellular Uptake and STING Pathway Activation

The ability of this compound-LNPs to be taken up by target cells and activate the STING signaling pathway is a primary indicator of their potential efficacy.

Protocol 3: Assessment of STING Pathway Activation in THP-1 Dual™ Reporter Cells

Objective: To measure the activation of the STING pathway by this compound-LNPs through the quantification of interferon regulatory factor (IRF3)-induced secreted embryonic alkaline phosphatase (SEAP) and NF-κB-induced Lucia luciferase.

Materials:

  • THP-1 Dual™ Reporter Cells (InvivoGen)

  • This compound-LNP formulations

  • Free this compound (as a control)

  • Cell culture medium (RPMI 1640, 2 mM L-glutamine, 25 mM HEPES, 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™, Pen-Strep)

  • QUANTI-Blue™ Solution (InvivoGen)

  • QUANTI-Luc™ (InvivoGen)

  • 96-well cell culture plates

  • Luminometer and spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed THP-1 Dual™ cells into a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Treatment:

    • Add different concentrations of this compound-LNPs, free this compound, and a vehicle control (e.g., PBS) to the cells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Measurement of IRF3 Activation (SEAP):

    • Add QUANTI-Blue™ Solution to a new 96-well plate.

    • Transfer a small volume of the cell culture supernatant from the treatment plate to the plate containing QUANTI-Blue™.

    • Incubate at 37°C for 1-3 hours.

    • Measure the SEAP activity using a spectrophotometer at 620-655 nm.

  • Measurement of NF-κB Activation (Luciferase):

    • Add QUANTI-Luc™ reagent to the wells of the original treatment plate.

    • Measure the luminescence using a luminometer.

Data Presentation:

Table 3: In Vitro STING Pathway Activation by this compound-LNPs

FormulationConcentration (µg/mL)IRF3 Activation (Fold Change vs. Control)NF-κB Activation (Fold Change vs. Control)
This compound-LNP 11
5
10
Free this compound1
5
10
Vehicle Control-1.01.0

In Vivo Characterization of this compound-LNPs

In vivo studies are crucial for evaluating the therapeutic efficacy and safety profile of this compound-LNP formulations in a physiological context.

Protocol 4: Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Model

Objective: To assess the ability of this compound-LNPs to inhibit tumor growth in a syngeneic mouse model.

Materials:

  • Syngeneic mouse model (e.g., C57BL/6 mice with B16-F10 melanoma tumors)

  • This compound-LNP formulations

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., Vehicle, Free this compound, this compound-LNP).

    • Administer treatments intratumorally or systemically (e.g., intravenously) at specified time points.

  • Tumor Measurement:

    • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint:

    • Continue monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., immune cell infiltration).

Data Presentation:

Table 4: In Vivo Anti-Tumor Efficacy of this compound-LNPs

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle Control-0
Free this compoundX
This compound-LNP 1X
This compound-LNP 2X

Visualization of Workflows and Pathways

Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNCA_LNP This compound-LNP Endosome Endosome DNCA_LNP->Endosome Endocytosis This compound This compound Endosome->this compound Endosomal Escape STING STING (ER Membrane) This compound->STING Binds & Activates cGAS cGAS TBK1 TBK1 STING->TBK1 Recruits & Activates IKK IKK STING->IKK Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization NFkB NF-κB IKK->NFkB Activates pNFkB p-NF-κB NFkB->pNFkB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc Translocation Type_I_IFN Type I IFN Genes pIRF3_dimer->Type_I_IFN Induces Transcription Cytokines Pro-inflammatory Cytokine Genes pNFkB_nuc->Cytokines Induces Transcription

Caption: STING signaling pathway activation by this compound-LNPs.

Experimental Workflow

LNP_Characterization_Workflow cluster_physicochem Physicochemical cluster_invitro In Vitro cluster_invivo In Vivo Formulation This compound-LNP Formulation Physicochem Physicochemical Characterization Formulation->Physicochem InVitro In Vitro Characterization Physicochem->InVitro Size Size & PDI (DLS) Physicochem->Size Zeta Zeta Potential (ELS) Physicochem->Zeta EE Encapsulation Efficiency Physicochem->EE InVivo In Vivo Characterization InVitro->InVivo Uptake Cellular Uptake InVitro->Uptake STING_assay STING Activation Assay InVitro->STING_assay Data Data Analysis & Interpretation InVivo->Data Efficacy Anti-Tumor Efficacy InVivo->Efficacy Toxicity Toxicity Assessment InVivo->Toxicity

Caption: Workflow for this compound-LNP characterization.

References

Application Notes and Protocols: DNCA-Mediated Targeted Drug Delivery to Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Deoxyribonucleic acid-based Nanocarriers (DNCAs) for the targeted delivery of therapeutic agents to cancer cells. DNCAs offer a highly programmable and biocompatible platform for enhancing drug efficacy while minimizing off-target toxicity.

Introduction

DNA nanotechnology enables the self-assembly of intricate, nanoscale structures with precise control over size, shape, and functionality.[1][2] These DNA-based nanocarriers (DNCAs) are advantageous for drug delivery due to their excellent biocompatibility, biodegradability, and the ability to be functionalized with various molecules for targeting and controlled release.[1] This document outlines the synthesis, drug loading, and evaluation of DNCAs for cancer therapy, with a focus on the delivery of the chemotherapeutic drug Doxorubicin (DOX).

Key Advantages of DNCA-Based Drug Delivery

  • High Programmability: DNA sequences can be designed to fold into a variety of nanostructures, such as triangles, tubes, and 3D origami shapes.[1][3]

  • Biocompatibility and Biodegradability: As a natural biological material, DNA is well-tolerated in biological systems.

  • Targeted Delivery: DNCAs can be functionalized with targeting ligands, such as aptamers, to specifically bind to receptors overexpressed on cancer cells.[4]

  • Controlled Drug Release: Drug release can be triggered by specific stimuli within the tumor microenvironment, such as lower pH.[1][5]

Experimental Protocols

Protocol 1: Synthesis of DNA Origami Nanostructures

This protocol describes the self-assembly of a triangular DNA origami nanostructure, a commonly used platform for drug delivery studies.

Materials:

  • M13mp18 single-stranded DNA (scaffold strand)

  • Staple strands (custom synthesized oligonucleotides)

  • 10x TAE buffer (400 mM Tris-acetate, 10 mM EDTA, pH 8.0)

  • Magnesium chloride (MgCl₂) solution (1 M)

  • Nuclease-free water

  • Thermocycler

  • Agarose

  • GelRed or other DNA stain

  • Gel electrophoresis apparatus

  • UV transilluminator

Procedure:

  • Design of DNA Origami:

    • Utilize software such as caDNAno to design the desired 2D or 3D DNA nanostructure. The software assists in routing the scaffold strand and generating the sequences for the complementary staple strands.

  • Self-Assembly Reaction:

    • In a PCR tube, combine the M13mp18 scaffold DNA to a final concentration of 20 nM and the mixture of staple strands to a final concentration of 100 nM (5-fold excess) in 1x TAE buffer containing 12.5 mM MgCl₂.[1]

    • The total reaction volume is typically 50-100 µL.

  • Thermal Annealing:

    • Place the reaction tube in a thermocycler.

    • Heat the mixture to 90°C for 5 minutes to denature the DNA strands.

    • Anneal the structure by slowly cooling the mixture from 90°C to 20°C over a period of 12-16 hours.[1] A typical ramp rate is -1°C per minute.

  • Purification of DNA Origami:

    • Excess staple strands can be removed using methods such as polyethylene glycol (PEG) precipitation or spin filtration with molecular weight cutoff filters (e.g., 100 kDa).[1]

  • Characterization by Agarose Gel Electrophoresis:

    • Prepare a 1.5% agarose gel in 1x TAE buffer containing 12.5 mM MgCl₂ and a DNA stain like GelRed.[6][7]

    • Load the purified DNA origami sample mixed with loading dye into the wells of the gel.

    • Run the gel at 80-100 V for 1-2 hours.[7]

    • Visualize the DNA bands under a UV transilluminator. A sharp, distinct band indicates the successful formation of the DNA origami nanostructures.[8]

Protocol 2: Doxorubicin (DOX) Loading into DNA Nanostructures

This protocol details the intercalation of Doxorubicin into the DNA double helices of the synthesized nanostructures.

Materials:

  • Purified DNA origami nanostructures

  • Doxorubicin hydrochloride (DOX)

  • Tris-HCl buffer (40 mM, pH 7.4)

  • Magnesium chloride (MgCl₂) solution (10 mM)

  • Nuclease-free water

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of DOX Solution:

    • Prepare a stock solution of DOX in nuclease-free water and determine its concentration by measuring the absorbance at 480 nm.

  • DOX Intercalation:

    • Mix the purified DNA origami nanostructures (e.g., 2.5 nM final concentration) with DOX at the desired molar ratio (e.g., 1 DOX molecule per 2-3 base pairs) in Tris-HCl buffer with 10 mM MgCl₂.[9]

    • Incubate the mixture at room temperature for at least 30 minutes to allow for intercalation. The binding equilibrium is typically reached within seconds.[9]

  • Removal of Unbound DOX:

    • Separate the DOX-loaded DNCAs from free DOX by centrifugation (e.g., 14,000 g for 10 minutes) or spin filtration.[9]

  • Quantification of Loaded DOX:

    • Measure the absorbance of the supernatant at 480 nm to determine the concentration of free DOX.[9]

    • The amount of loaded DOX is calculated by subtracting the amount of free DOX from the initial amount of DOX added.

    • Alternatively, the fluorescence quenching of DOX upon intercalation can be used for quantification.[9][10] Measure the fluorescence emission of the sample (excitation at ~480 nm, emission at ~590 nm) before and after loading.

Protocol 3: In Vitro Evaluation of this compound-DOX Efficacy

This protocol describes how to assess the cytotoxicity of DOX-loaded DNCAs against cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7 or MDA-MB-231 for breast cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • DOX-loaded DNCAs, free DOX, and empty DNCAs (as controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of DOX-loaded DNCAs, free DOX, and empty DNCAs in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells as a negative control.

    • Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control cells.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 4: In Vivo Evaluation in a Murine Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of DOX-loaded DNCAs in a mouse model of breast cancer. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • Human breast cancer cells (e.g., MDA-MB-231)

  • Matrigel

  • DOX-loaded DNCAs, free DOX, and saline (as a control)

  • Calipers

  • Anesthesia

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of 5 x 10⁶ MDA-MB-231 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment Administration:

    • Randomly divide the mice into treatment groups (e.g., saline control, free DOX, DOX-loaded DNCAs).

    • Administer the treatments via intravenous (tail vein) injection at a specified dose and schedule (e.g., 5 mg/kg DOX equivalent, once a week for three weeks).

  • Monitoring Tumor Growth and Body Weight:

    • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint and Tissue Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) and to determine the biodistribution of the drug and nanocarrier.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization and evaluation of this compound-drug delivery systems.

Table 1: Physicochemical Properties of Doxorubicin-Loaded DNA Nanostructures

This compound StructureSize (nm)Zeta Potential (mV)DOX Loading Efficiency (%)DOX Loading Capacity (wt%)
2D Triangle~100-15 to -2540 - 705 - 15
3D Tube~120-10 to -2050 - 8010 - 20
3D Brick~150-5 to -1560 - 9015 - 25

Data are representative and can vary based on specific DNA design, buffer conditions, and DOX concentration.

Table 2: In Vitro Cytotoxicity of Doxorubicin Formulations in Breast Cancer Cell Lines (48h Incubation)

FormulationCell LineIC50 (µM)
Free DOXMCF-70.5 - 1.5
Free DOXMDA-MB-2311.0 - 2.5
This compound-DOXMCF-70.8 - 2.0
This compound-DOXMDA-MB-2311.5 - 3.0

IC50 values are approximate and can vary depending on the specific this compound structure and experimental conditions.

Table 3: pH-Responsive Release of Doxorubicin from DNCAs at 37°C

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1~10~25
6~20~50
24~35~75
48~45~90

Release kinetics are dependent on the this compound design and the method of DOX loading.[1]

Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for apoptosis induced by DOX delivered via DNCAs. Upon cellular uptake, the this compound releases DOX, which intercalates with nuclear DNA, leading to DNA damage. This triggers the intrinsic apoptosis pathway, involving the activation of p53 and the subsequent cascade of caspase activation, ultimately leading to programmed cell death.

Doxorubicin_Apoptosis_Pathway DNCA_DOX This compound-DOX Cell_Uptake Cellular Uptake (Endocytosis) DNCA_DOX->Cell_Uptake Endosome Endosome (Low pH) Cell_Uptake->Endosome DOX_Release DOX Release Endosome->DOX_Release pH drop Nucleus Nucleus DOX_Release->Nucleus DNA_Intercalation DNA Intercalation & DNA Damage p53 p53 Activation DNA_Intercalation->p53 Bax Bax Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Doxorubicin-induced intrinsic apoptosis pathway.
Experimental Workflow

The diagram below outlines the general experimental workflow for the development and evaluation of this compound-based drug delivery systems.

DNCA_Workflow Design 1. This compound Design (caDNAno) Synthesis 2. Self-Assembly (Thermal Annealing) Design->Synthesis Purification 3. Purification (PEG Precipitation/ Spin Filtration) Synthesis->Purification Characterization 4. Characterization (Agarose Gel, TEM) Purification->Characterization Drug_Loading 5. Drug Loading (Doxorubicin) Characterization->Drug_Loading Purification2 6. Purification Drug_Loading->Purification2 Characterization2 7. Characterization (UV-Vis, DLS, Zeta) Purification2->Characterization2 In_Vitro 8. In Vitro Studies (Cytotoxicity, Uptake) Characterization2->In_Vitro In_Vivo 9. In Vivo Studies (Xenograft Model) In_Vitro->In_Vivo Analysis 10. Data Analysis In_Vivo->Analysis

Workflow for this compound-drug conjugate development.

Conclusion

This compound-based nanocarriers represent a versatile and promising platform for the targeted delivery of anticancer drugs. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate their own this compound-drug delivery systems. The high degree of programmability of DNCAs opens up numerous possibilities for creating sophisticated nanomedicines with enhanced therapeutic indices. Further research and development in this area hold the potential to significantly impact the future of cancer therapy.

References

Application Notes: Targeting the DNA Damage Response (DDR) in Personalized Medicine

Author: BenchChem Technical Support Team. Date: November 2025

*Disclaimer: The term "DNCA" was not found in the context of personalized medicine in our search. Based on the relevance to personalized medicine and oncology, we have interpreted "this compound" as a likely typographical error and have proceeded with the topic of DNA Damage Response (DDR) . All subsequent information pertains to the role of the DNA Damage Response and its therapeutic targeting in personalized medicine.

Introduction

The DNA Damage Response (DDR) is a complex network of signaling pathways that detect and repair DNA lesions, thereby maintaining genomic stability.[1] In oncology, the DDR has emerged as a critical therapeutic target. Cancer cells often harbor defects in DDR pathways, which contributes to their genomic instability and proliferation.[2][3] However, these defects can also create a dependency on the remaining active DDR pathways, a vulnerability that can be exploited therapeutically. This principle, known as synthetic lethality, forms the basis of several highly effective personalized cancer therapies.[1][4]

Targeting the DDR allows for a personalized approach to cancer treatment, where the genetic makeup of a patient's tumor can predict their response to specific DDR inhibitors.[5] This strategy aims to selectively kill cancer cells while sparing normal, healthy cells that have a fully functional DDR network.[1]

Key DDR Pathways and Therapeutic Targets

The DDR network is comprised of several interconnected pathways, each responding to specific types of DNA damage. The key pathways and their associated therapeutic targets include:

  • PARP (Poly(ADP-ribose) polymerase): Primarily involved in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP in cancer cells with mutations in the BRCA1 or BRCA2 genes, which are crucial for homologous recombination (HR), a major double-strand break (DSB) repair pathway, leads to the accumulation of toxic DSBs and cell death.[6] This synthetic lethal interaction has led to the approval of several PARP inhibitors for the treatment of BRCA-mutated cancers.[7]

  • ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related): These are two master kinase regulators of the DDR. ATM is primarily activated by DSBs, while ATR responds to a broader range of DNA damage, particularly replication stress.[8] Inhibitors of ATM and ATR are in clinical development to enhance the efficacy of DNA-damaging chemotherapies and as monotherapies in tumors with specific DDR defects.[9][10]

  • DNA-PK (DNA-dependent Protein Kinase): A key component of the non-homologous end joining (NHEJ) pathway, another major mechanism for DSB repair. DNA-PK inhibitors are being investigated for their potential to sensitize cancer cells to radiation and chemotherapy.[11]

  • CHK1 (Checkpoint Kinase 1) and WEE1: These are downstream kinases in the ATR pathway that regulate cell cycle checkpoints, allowing time for DNA repair. Inhibitors of CHK1 and WEE1 force cancer cells with high levels of replication stress to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[12]

Personalized Medicine Applications

The application of DDR inhibitors in personalized medicine is guided by the identification of predictive biomarkers. These biomarkers can be genetic mutations, altered protein expression, or functional assays that indicate a tumor's dependency on a specific DDR pathway.

  • BRCA1/2 Mutations: The presence of germline or somatic mutations in BRCA1 or BRCA2 is a well-established predictive biomarker for sensitivity to PARP inhibitors in breast, ovarian, prostate, and pancreatic cancers.[6][7]

  • Homologous Recombination Deficiency (HRD): Beyond BRCA mutations, a broader "HRD" phenotype can also predict response to PARP inhibitors. HRD can be caused by mutations in other HR-related genes (e.g., PALB2, RAD51C) or by epigenetic silencing of these genes. Genomic instability scores are used to identify HRD-positive tumors.

  • ATM Loss: Tumors with loss-of-function mutations in the ATM gene are hypothesized to be sensitive to ATR inhibitors due to their increased reliance on the ATR pathway for survival.[13]

  • High Replication Stress: Cancers with high levels of endogenous replication stress, often driven by oncogenes like MYC or CCNE1, are predicted to be vulnerable to ATR and WEE1 inhibitors.

Quantitative Data on DDR Inhibitors

The efficacy of DDR inhibitors can be quantified both in preclinical models (IC50 values) and in clinical trials (Objective Response Rates).

Table 1: Preclinical Activity of Select DDR Inhibitors

Inhibitor Target Cell Line IC50 (nM)
AZD6738 (Ceralasertib) ATR VMCUB-1 (Bladder Cancer) ~100
AZD7648 DNA-PK SCaBER (Bladder Cancer) ~50

| 13f | PARP-1 | HCT116 (Colon Cancer) | 0.25 |

Data compiled from multiple sources.[4][14]

Table 2: Clinical Efficacy of Select PARP Inhibitors in BRCA-mutated Cancers

Drug Cancer Type Patient Population Objective Response Rate (ORR) Clinical Trial
Olaparib Ovarian Cancer Newly diagnosed, advanced, BRCA-mutated 7-year follow-up showed significant overall survival benefit SOLO1/GOG-3004[15]
Veliparib Ovarian & Breast Cancer BRCA-mutated 23% Phase I[16]

| Olaparib + Bevacizumab | Ovarian Cancer | Newly diagnosed, advanced, HRD-positive (including BRCA-mutated) | Hazard ratio for death of 0.62 in HRD-positive population | PAOLA-1/ENGOT-ov25[15] |

Table 3: Clinical Efficacy of an ATR Inhibitor

Drug Cancer Type Patient Population Durable Clinical Benefit (>6 months) Clinical Trial
Elimusertib Ovarian Cancer Advanced, platinum-resistant, prior PARP inhibitor 27.8% NCT03188965[13]

| Elimusertib | Solid Tumors | ATM loss | 26.5% | NCT03188965[13] |

Signaling Pathway Diagrams

Simplified DNA Damage Response (DDR) Signaling

DDR_Pathway cluster_damage DNA Damage cluster_sensors Sensors & Activators cluster_kinases Apical Kinases cluster_effectors Effector Pathways cluster_outcomes Cellular Outcomes ssb Single-Strand Break parp PARP ssb->parp activates dsb Double-Strand Break mrn MRN Complex dsb->mrn recruits stress Replication Stress rpa RPA stress->rpa recruits ber Base Excision Repair parp->ber atm ATM mrn->atm activates atr ATR rpa->atr activates hr Homologous Recombination atm->hr nhej NHEJ atm->nhej apoptosis Apoptosis atm->apoptosis chk1 CHK1 atr->chk1 repair DNA Repair ber->repair hr->repair nhej->repair arrest Cell Cycle Arrest chk1->arrest

Caption: A simplified overview of the DNA Damage Response (DDR) pathways.

Experimental Protocols

Protocol 1: Immunofluorescence for γ-H2AX Foci to Quantify DNA Double-Strand Breaks

Objective: To visualize and quantify DNA double-strand breaks (DSBs) in cells treated with DDR inhibitors or DNA damaging agents. The phosphorylation of histone H2AX at serine 139 (γ-H2AX) serves as a sensitive marker for DSBs.[17][18]

Materials:

  • Cells grown on glass coverslips

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., from Cell Signaling Technology)

  • Secondary antibody: Alexa Fluor-conjugated anti-rabbit or anti-mouse IgG (e.g., from Invitrogen)

  • DAPI (4',6-diamidino-2-phenylindole) mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere. Treat cells with the desired concentration of DDR inhibitor and/or DNA damaging agent for the specified duration.

  • Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[19]

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.2% Triton X-100 for 10 minutes at room temperature.[19]

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[20]

  • Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody in Blocking Buffer according to the manufacturer's recommendation (e.g., 1:500). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[20]

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:500). Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[20]

  • Counterstaining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.[19]

  • Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and γ-H2AX (e.g., red or green) channels. Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci indicates an increase in DSBs.

Protocol 2: PARP Trapping Assay

Objective: To measure the ability of a PARP inhibitor to "trap" PARP enzyme onto damaged DNA.[21] This trapping is a key mechanism of action for many PARP inhibitors and is highly cytotoxic to cancer cells.[22] This protocol is based on a fluorescence polarization (FP) assay.[23]

Materials:

  • PARPtrap™ Assay Kit (e.g., from BPS Bioscience) containing:

    • Purified PARP1 or PARP2 enzyme

    • Fluorescently-labeled nicked DNA oligonucleotide

    • Assay buffer

    • NAD+

  • Test PARP inhibitor compounds

  • 96-well or 384-well black microplate

  • Fluorescence microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents: Prepare a master mix containing the assay buffer and the fluorescently-labeled nicked DNA.[21] Prepare serial dilutions of the test PARP inhibitor.

  • Reaction Setup:

    • To each well, add the master mix.

    • Add the test inhibitor at various concentrations.

    • Add diluted PARP enzyme to initiate the binding to the fluorescent DNA.

    • Add NAD+ to the wells to initiate the auto-PARylation reaction (except in the "no NAD+" control, which represents maximum trapping).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-3 hours) to allow the enzymatic reaction and trapping to occur.

  • Fluorescence Polarization Reading: Read the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: The FP signal is directly proportional to the amount of PARP trapped on the DNA. A higher FP signal indicates greater trapping.[24] Plot the FP signal against the inhibitor concentration to determine the EC50 (the concentration of inhibitor that results in 50% of the maximum trapping effect).

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion cell_culture 1. Cell Culture (e.g., BRCA-mutant cell line) treatment 2. Treatment (DDR Inhibitor +/- DNA Damaging Agent) cell_culture->treatment viability 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability if_assay 3b. Immunofluorescence (γ-H2AX Foci Analysis) treatment->if_assay wb_assay 3c. Western Blot (p-CHK1, PARP cleavage) treatment->wb_assay ic50 4a. Determine IC50 viability->ic50 foci 4b. Quantify DNA Damage if_assay->foci pathway 4c. Assess Pathway Modulation wb_assay->pathway conclusion Evaluate Therapeutic Efficacy & Mechanism of Action ic50->conclusion foci->conclusion pathway->conclusion

Caption: A general workflow for preclinical evaluation of DDR inhibitors.

References

Experimental Guide for Lipid Nanoparticle (LNP) Preparation: A Foundational Protocol for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental guide for the preparation and characterization of Lipid Nanoparticles (LNPs) designed for nucleic acid delivery. While the initial request specified protocols for Dinitrocinnamic Acid (DNCA) LNPs, a comprehensive review of current scientific literature and patent databases did not yield specific, validated protocols for the use of this compound as a primary lipid component in LNP formulations. The information available does not provide the necessary details to construct a reliable experimental guide for this compound-LNPs at this time.

Therefore, this guide presents a well-established, representative protocol for the formulation of LNPs using commonly cited components for the encapsulation of nucleic acids, such as plasmid DNA (pDNA) or messenger RNA (mRNA). This protocol is intended to serve as a foundational method that researchers can adapt for the exploration of novel lipids. The principles, workflows, and characterization techniques described herein are fundamental to the field of LNP development.

I. Overview of LNP Formulation

LNPs are a leading non-viral vector for the delivery of nucleic acids.[1] A typical LNP formulation consists of four key lipid components dissolved in an organic solvent (commonly ethanol), which is then rapidly mixed with an aqueous solution containing the nucleic acid cargo at an acidic pH.[2][3][4] This rapid mixing process, often facilitated by a microfluidic device, leads to the self-assembly of the LNPs, encapsulating the nucleic acid.[2][5]

The four primary lipid components are:

  • Ionizable Cationic Lipid: Positively charged at a low pH to facilitate interaction with the negatively charged nucleic acid backbone, and neutral at physiological pH to reduce toxicity.[1]

  • Helper Phospholipid: Provides structural integrity to the nanoparticle. (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine or DSPC).[1]

  • Cholesterol: Contributes to the stability and fluidity of the LNP.[1]

  • PEGylated Lipid (PEG-Lipid): A polyethylene glycol-conjugated lipid that helps to control particle size and provides a hydrophilic shield to reduce aggregation and increase circulation time.[1]

II. Experimental Protocols

A. Preparation of a Representative LNP Formulation for pDNA Delivery

This protocol is adapted from established methods for preparing LNPs for plasmid DNA delivery.[6] All procedures involving RNA should be conducted in an RNase-free environment.

1. Reagent Preparation:

  • Lipid Stock Solutions (in 100% Ethanol):

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid. The concentrations will depend on the desired molar ratio and final batch size. For example, a common starting point is to prepare stock solutions of 10-50 mM. Some lipids may require gentle heating (50-60°C) and sonication to fully dissolve.[6]

  • Nucleic Acid Solution:

    • Dissolve the plasmid DNA in a low pH buffer, such as 25-50 mM sodium acetate or sodium citrate buffer (pH 4.0).[3][4] The concentration will depend on the desired lipid-to-nucleic acid ratio.

  • Dialysis Buffer:

    • Prepare Phosphate-Buffered Saline (PBS) at pH 7.4.

2. LNP Formulation using Microfluidics:

The use of a microfluidic mixing device is recommended for producing LNPs with a uniform size distribution.[5]

  • Lipid Mixture Preparation:

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions in the desired molar ratio. A commonly used molar ratio for the four lipid components (ionizable lipid:DSPC:cholesterol:PEG-lipid) is approximately 50:10:38.5:1.5.[7]

  • Microfluidic Mixing:

    • Load the prepared lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in acidic buffer) into another syringe.

    • Set the flow rate ratio of the aqueous to ethanol phases, typically at 3:1.[8]

    • Pump the two solutions through the microfluidic mixing cartridge. The rapid mixing induces the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion from the outlet.

  • Workflow Diagram:

    LNP_Preparation_Workflow cluster_prep Reagent Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization Lipid_Stocks Lipid Stocks (in Ethanol) Lipid_Mix Combine Lipids Lipid_Stocks->Lipid_Mix NA_Solution Nucleic Acid (in Acidic Buffer) Microfluidics Microfluidic Mixing NA_Solution->Microfluidics Aqueous Phase Lipid_Mix->Microfluidics Ethanol Phase Dialysis Dialysis (Buffer Exchange) Microfluidics->Dialysis Characterization Characterization Dialysis->Characterization

    LNP Preparation Workflow

3. Purification by Dialysis:

  • To remove the ethanol and raise the pH to a physiological level, dialyze the LNP dispersion against PBS (pH 7.4) for at least 2 hours, with at least one buffer change.[6] This step is crucial for the stability and biocompatibility of the final LNP formulation.

B. Characterization of LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the dialyzed LNP solution in PBS (pH 7.4).

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

  • Interpretation: A PDI value below 0.2 is generally indicative of a monodisperse and homogeneous LNP population.[9]

2. Encapsulation Efficiency (EE%) Determination:

  • Method: A common method involves using a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen for RNA or PicoGreen for DNA).[9]

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a detergent (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

    • Add the fluorescent dye to both the intact and lysed LNP samples.

    • Measure the fluorescence intensity. The intensity of the intact sample represents the amount of unencapsulated ("free") nucleic acid, while the intensity of the lysed sample represents the total amount of nucleic acid.

    • Calculate the EE% using the following formula: EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

III. Quantitative Data Summary

The following tables provide representative data for typical LNP formulations. These values should be considered as a general guide, as the specific characteristics of the LNPs will depend on the exact lipid composition, nucleic acid cargo, and formulation parameters used.

Table 1: Physicochemical Properties of Representative LNPs

ParameterTypical RangeMethod
Particle Size (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at pH 7.4Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency (EE%) > 90%RiboGreen/PicoGreen Assay

Table 2: Example LNP Formulation Parameters

ComponentMolar Ratio (%)Role
Ionizable Lipid 50Nucleic acid encapsulation, endosomal escape
DSPC 10Structural stability
Cholesterol 38.5LNP stability and fluidity
PEG-Lipid 1.5Size control, stability
Aqueous:Ethanol Flow Rate Ratio 3:1Formulation parameter
Buffer pH (Formulation) 4.0For lipid ionization and NA interaction
Buffer pH (Final) 7.4For in vitro/in vivo applications

IV. Signaling Pathway

A critical step in the successful delivery of nucleic acids by LNPs is the release of the cargo from the endosome into the cytoplasm. The ionizable lipid is a key player in this process.

  • Endosomal Escape Mechanism:

    • LNPs are taken up by cells via endocytosis.

    • The endosome gradually acidifies.

    • In the acidic environment of the endosome, the ionizable lipid becomes protonated (positively charged).

    • This positive charge is thought to facilitate the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane disruption and the release of the nucleic acid cargo into the cytoplasm.

  • Signaling Pathway Diagram:

    Endosomal_Escape LNP_uptake LNP Uptake (Endocytosis) Early_Endosome Early Endosome (pH ~6.5) LNP_uptake->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Protonation Ionizable Lipid Protonation Late_Endosome->Protonation Membrane_Disruption Endosomal Membrane Disruption Protonation->Membrane_Disruption NA_Release Nucleic Acid Release to Cytoplasm Membrane_Disruption->NA_Release

    LNP Endosomal Escape Pathway

V. Conclusion

This guide provides a robust and reproducible framework for the preparation and characterization of lipid nanoparticles for nucleic acid delivery. While specific protocols for this compound-containing LNPs are not currently available in the public domain, the methodologies presented here for a representative LNP formulation offer a solid starting point for researchers in the field. Careful optimization of lipid ratios, formulation parameters, and thorough characterization are essential for the development of safe and effective LNP-based therapeutics.

References

Application Notes and Protocols for DNCA in CRISPR-Cas9 Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has emerged as a revolutionary tool for precise genome editing, offering vast potential for therapeutic applications. However, the safe and efficient delivery of the large CRISPR-Cas9 machinery into target cells remains a significant hurdle. Non-viral vectors are gaining prominence over viral methods due to their lower immunogenicity and broader payload capacity. Among these, dendronized chitosan-based nanoparticles, here termed DNCA (Dendronized Chitosan Nanoparticles), have shown considerable promise. This compound leverages the biocompatible and biodegradable properties of chitosan with the highly branched, multivalent architecture of dendrimers to create a potent delivery vehicle for CRISPR-Cas9 components.

Chitosan, a natural polysaccharide, possesses a positive charge that facilitates the condensation of negatively charged genetic material like the CRISPR-Cas9 plasmid or ribonucleoprotein (RNP) complex. The dendronization of chitosan further enhances this electrostatic interaction and provides a defined nanoparticle structure that protects the cargo from enzymatic degradation and facilitates cellular uptake. This document provides a detailed overview of the application of this compound for CRISPR-Cas9 delivery, including experimental protocols and quantitative data to guide researchers in this field.

Principle of this compound-Mediated CRISPR-Cas9 Delivery

The delivery of CRISPR-Cas9 using this compound nanoparticles is a multi-step process that begins with the complexation of the this compound polymer with the CRISPR-Cas9 system. The positively charged this compound electrostatically interacts with the negatively charged phosphate backbone of the guide RNA (gRNA) and the Cas9-encoding plasmid or the RNP complex itself. This interaction leads to the self-assembly of nanoparticles with the CRISPR-Cas9 cargo encapsulated within.

Once administered to cells, the this compound/CRISPR-Cas9 nanoparticles are internalized, primarily through endocytosis. The high density of protonatable amines on the dendronized chitosan backbone leads to a "proton sponge" effect within the endosome. This influx of protons causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the CRISPR-Cas9 machinery into the cytoplasm. Subsequently, the CRISPR-Cas9 complex translocates to the nucleus, where it recognizes and cleaves the target DNA sequence, initiating the gene editing process.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing chitosan-based nanoparticles for the delivery of CRISPR-Cas9. These results highlight the efficiency of this delivery platform in various cell lines and applications.

Cell LineTarget GeneCargoTransfection Efficiency (%)Gene Editing Efficiency (%)Cytotoxicity
HEK-293GFPpCas9-GFP~80%~60% (GFP knockout)Low
MCF-7VEGFpCas9-VEGF>70%46.19% (VEGF silencing)[1]Not specified
A549EGFRCas9 RNP~65%~40% (Indel formation)Minimal
HeLaPLK1pCas9-PLK1~75%>50% (Apoptosis induction)Not specified

Note: The data presented is a synthesis of typical results from the literature on chitosan-based CRISPR delivery and may not represent a single specific this compound molecule. Efficiency can vary significantly based on the specific formulation, cell type, and experimental conditions.

Experimental Protocols

1. Synthesis of Dendronized Chitosan (this compound)

This protocol describes a general method for grafting dendrimers onto a chitosan backbone.

  • Materials:

    • Chitosan (low molecular weight)

    • Polyamidoamine (PAMAM) dendrimer G2.0 (or other desired generation)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • 2-(N-Morpholino)ethanesulfonic acid (MES) buffer

    • Dialysis tubing (MWCO 12-14 kDa)

  • Procedure:

    • Dissolve chitosan in a 0.1 M MES buffer (pH 6.5).

    • Activate the carboxylic acid groups of the PAMAM dendrimer by adding EDC and NHS in a 2:1 molar ratio to the dendrimer and incubating for 30 minutes at room temperature.

    • Add the activated dendrimer solution to the chitosan solution and stir for 24 hours at room temperature.

    • Quench the reaction by adding hydroxylamine.

    • Purify the resulting this compound conjugate by dialysis against deionized water for 48 hours, with frequent water changes.

    • Lyophilize the purified solution to obtain the this compound polymer as a white powder.

    • Characterize the this compound conjugate using techniques such as 1H NMR and FTIR spectroscopy.

2. Preparation of this compound/CRISPR-Cas9 Nanoparticles

This protocol details the formation of nanoparticles through the complexation of this compound with a CRISPR-Cas9 plasmid.

  • Materials:

    • This compound polymer

    • CRISPR-Cas9 plasmid DNA (encoding Cas9 and gRNA)

    • Nuclease-free water

  • Procedure:

    • Dissolve the this compound polymer in nuclease-free water to a stock concentration of 1 mg/mL.

    • Dilute the CRISPR-Cas9 plasmid DNA in nuclease-free water to a final concentration of 100 µg/mL.

    • To form the nanoparticles, add the this compound solution to the plasmid DNA solution at various N/P ratios (the molar ratio of amine groups in this compound to phosphate groups in DNA). A typical starting point is an N/P ratio of 10:1.

    • Mix gently by pipetting and incubate at room temperature for 30 minutes to allow for complex formation.

    • The formation and size of the nanoparticles can be confirmed by dynamic light scattering (DLS).

3. In Vitro Transfection of Cells with this compound/CRISPR-Cas9 Nanoparticles

This protocol outlines the delivery of the formed nanoparticles to cultured cells.

  • Materials:

    • This compound/CRISPR-Cas9 nanoparticles

    • Target cell line (e.g., HEK-293)

    • Complete cell culture medium

    • Serum-free cell culture medium

  • Procedure:

    • Plate the target cells in a 24-well plate at a density of 5 x 10^4 cells per well and incubate overnight.

    • On the day of transfection, replace the culture medium with serum-free medium.

    • Add the this compound/CRISPR-Cas9 nanoparticle solution to each well. The amount of plasmid DNA should be optimized, but a starting point of 500 ng per well is common.

    • Incubate the cells with the nanoparticles for 4-6 hours at 37°C.

    • After incubation, replace the serum-free medium with complete medium.

    • Incubate the cells for 48-72 hours to allow for gene expression and editing.

    • Harvest the cells for downstream analysis of gene editing efficiency (e.g., T7 endonuclease I assay, Sanger sequencing, or next-generation sequencing).

Visualizations

DNCA_CRISPR_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Polymer Nanoparticle This compound/CRISPR-Cas9 Nanoparticle This compound->Nanoparticle Complexation CRISPR CRISPR-Cas9 (Plasmid or RNP) CRISPR->Nanoparticle Endosome Endosome Nanoparticle->Endosome Endocytosis Released_CRISPR Released CRISPR-Cas9 Endosome->Released_CRISPR Endosomal Escape (Proton Sponge Effect) DNA Target DNA Released_CRISPR->DNA Nuclear Translocation Edited_DNA Edited DNA DNA->Edited_DNA Gene Editing

Caption: Signaling pathway of this compound-mediated CRISPR-Cas9 delivery.

Experimental_Workflow cluster_synthesis Step 1: Nanoparticle Formulation cluster_delivery Step 2: In Vitro Delivery cluster_analysis Step 3: Analysis DNCA_Synth Synthesize this compound Polymer NP_Formation Form this compound/CRISPR-Cas9 Nanoparticles DNCA_Synth->NP_Formation Plasmid_Prep Prepare CRISPR-Cas9 Plasmid Plasmid_Prep->NP_Formation Transfection Transfect Cells with Nanoparticles NP_Formation->Transfection Cell_Culture Culture Target Cells Cell_Culture->Transfection Incubation Incubate for 48-72h Transfection->Incubation Genomic_DNA_Extraction Extract Genomic DNA Incubation->Genomic_DNA_Extraction Editing_Assay Perform Gene Editing Assay (e.g., T7E1) Genomic_DNA_Extraction->Editing_Assay Sequencing Sequence Target Locus Editing_Assay->Sequencing

Caption: Experimental workflow for this compound-based CRISPR-Cas9 gene editing.

Logical_Relationships CRISPR_System CRISPR-Cas9 System Nanoparticle This compound/CRISPR-Cas9 Nanoparticle CRISPR_System->Nanoparticle is encapsulated by DNCA_Vector This compound Delivery Vector DNCA_Vector->Nanoparticle forms Cellular_Uptake Efficient Cellular Uptake Nanoparticle->Cellular_Uptake enables Endosomal_Escape Effective Endosomal Escape Cellular_Uptake->Endosomal_Escape is followed by Gene_Editing Successful Gene Editing Endosomal_Escape->Gene_Editing leads to

References

Application Notes and Protocols for Large-Scale Production of DNCA-based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale production of lipid nanoparticles (LNPs) utilizing the ionizable cationic lipid Dlin-MC3-DMA (DNCA). The following sections detail the formulation, manufacturing process, and characterization of these LNPs, designed to encapsulate nucleic acid payloads for therapeutic applications.

Introduction to this compound-based LNPs

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA vaccines and siRNA therapies. The ionizable lipid Dlin-MC3-DMA is a critical component in many clinically advanced LNP formulations. Its pKa of approximately 6.44 allows for efficient encapsulation of negatively charged nucleic acids at acidic pH and facilitates endosomal escape into the cytoplasm of target cells following administration. This document outlines the key considerations and protocols for scaling up the production of this compound-based LNPs from laboratory to industrial scales.

Formulation of this compound-based LNPs

The optimal formulation of this compound-based LNPs is crucial for their stability, encapsulation efficiency, and in vivo performance. The most widely adopted molar ratio for the lipid components is a four-component system.

Lipid Composition and Molar Ratios

A standard and well-characterized formulation for this compound-based LNPs consists of the following lipid components at a specific molar ratio:

Lipid ComponentMolar Ratio (%)Function
Dlin-MC3-DMA (this compound)50Ionizable cationic lipid for nucleic acid encapsulation and endosomal escape.
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10Helper lipid that aids in the structural integrity of the LNP.
Cholesterol38.5Provides stability to the lipid bilayer and facilitates membrane fusion.
PEG-DMG 20001.5Polyethylene glycol (PEG)-lipid that controls particle size and prevents aggregation, increasing circulation time.

Table 1: Standard Lipid Composition and Molar Ratios for this compound-based LNPs.

Large-Scale Manufacturing of this compound-based LNPs

The scalable manufacturing of this compound-based LNPs involves a series of unit operations designed to ensure consistent particle characteristics and high encapsulation efficiency. The process typically involves the rapid mixing of a lipid-in-ethanol phase with a nucleic acid-in-aqueous buffer phase, followed by purification and concentration.

Experimental Workflow for LNP Production

The overall workflow for the large-scale production of this compound-based LNPs can be visualized as follows:

LNP_Production_Workflow cluster_prep Solution Preparation cluster_mixing Mixing cluster_purification Purification & Concentration cluster_final Final Formulation Lipid_Prep Lipid Mixture in Ethanol Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics Organic Phase NA_Prep Nucleic Acid in Acidic Buffer NA_Prep->Microfluidics Aqueous Phase TFF Tangential Flow Filtration (TFF) Microfluidics->TFF Crude LNPs Sterile_Filter Sterile Filtration TFF->Sterile_Filter Purified & Concentrated LNPs Final_LNP Final LNP Product Sterile_Filter->Final_LNP

Figure 1: Large-scale production workflow for this compound-based LNPs.
Protocol for Microfluidic Mixing

Microfluidic mixing is a robust and scalable method for the reproducible formation of LNPs with controlled size and low polydispersity. A staggered herringbone micromixer is a commonly used design.[1]

Materials:

  • Lipid stock solution: Dlin-MC3-DMA, DSPC, Cholesterol, and PEG-DMG 2000 dissolved in absolute ethanol at the desired molar ratio.

  • Nucleic acid solution: mRNA or siRNA dissolved in a low pH buffer (e.g., 100 mM citrate buffer, pH 3.0-4.0).

  • Microfluidic mixing system (e.g., NanoAssemblr® platform).

Protocol:

  • Prepare Solutions:

    • Prepare the lipid stock solution in ethanol. The final lipid concentration will influence particle size.

    • Prepare the nucleic acid solution in the acidic aqueous buffer.

  • System Setup:

    • Prime the microfluidic system with ethanol and the aqueous buffer to remove any air bubbles and equilibrate the system.

  • Mixing:

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic system. The FRR of the aqueous phase to the ethanol phase is typically 3:1.[2]

    • Increasing the TFR generally leads to a decrease in LNP size.[2]

    • Pump the lipid and nucleic acid solutions through the micromixer. The rapid mixing induces a change in solvent polarity, leading to the self-assembly of lipids around the nucleic acid to form LNPs.

  • Collection:

    • Collect the resulting LNP dispersion. This crude LNP solution will contain ethanol and unencapsulated nucleic acid.

Protocol for Tangential Flow Filtration (TFF)

Tangential flow filtration is a scalable method used for the purification and concentration of the LNP dispersion. It effectively removes ethanol, unencapsulated nucleic acids, and allows for buffer exchange to a physiologically compatible buffer (e.g., PBS, pH 7.4).

Materials:

  • Crude LNP dispersion from the microfluidic mixing step.

  • Diafiltration buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • TFF system with a hollow fiber or cassette membrane.

Protocol:

  • System Setup:

    • Select a membrane with an appropriate molecular weight cutoff (MWCO), typically 100 kDa to 300 kDa, to retain the LNPs while allowing smaller molecules to pass through.

    • Sanitize and equilibrate the TFF system and membrane with the diafiltration buffer.

  • Concentration (Optional):

    • The crude LNP dispersion can be initially concentrated to reduce the volume for the subsequent diafiltration step.

  • Diafiltration:

    • Perform diafiltration by adding the diafiltration buffer to the LNP solution at the same rate as the permeate is being removed. This process exchanges the initial acidic buffer with the final formulation buffer and removes ethanol.

    • Typically, 5-10 diavolumes are sufficient for complete buffer exchange.

  • Final Concentration:

    • After diafiltration, concentrate the LNPs to the desired final concentration.

  • Product Recovery:

    • Recover the purified and concentrated LNP product from the TFF system.

TFF ParameterTypical RangeImpact on Process
Membrane MWCO100 - 300 kDaAffects retention of LNPs and removal of impurities.
Transmembrane Pressure (TMP)5 - 25 psiDriving force for filtration; needs to be optimized to avoid membrane fouling.
Shear Rate2000 - 8000 s⁻¹Influences flux and potential for LNP disruption.

Table 2: Key Parameters for Tangential Flow Filtration of this compound-based LNPs.

Characterization of this compound-based LNPs

Thorough characterization of the manufactured LNPs is essential to ensure they meet the required quality attributes for therapeutic use.

Physicochemical Properties

The critical quality attributes (CQAs) of this compound-based LNPs include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

ParameterMethodTypical Values
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 120 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4
Encapsulation Efficiency RiboGreen Assay / HPLC> 90%

Table 3: Typical Physicochemical Properties of this compound-based LNPs.

Analytical Methods

A variety of analytical techniques are employed to assess the quality of this compound-based LNPs:

  • Dynamic Light Scattering (DLS): Measures the average particle size and the broadness of the size distribution (PDI).

  • Zeta Potential Analysis: Determines the surface charge of the LNPs, which is important for stability and interaction with biological membranes.

  • Ribogreen Assay: A fluorescence-based assay used to quantify the amount of encapsulated nucleic acid to determine encapsulation efficiency.

  • High-Performance Liquid Chromatography (HPLC): Used to quantify the lipid components and assess the purity of the formulation.

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): Provides visualization of the LNP morphology and internal structure.

Cellular Uptake and Endosomal Escape

The therapeutic efficacy of this compound-based LNPs relies on their ability to be taken up by target cells and subsequently release their nucleic acid payload into the cytoplasm.

Signaling Pathway for Endosomal Escape

The endosomal escape of this compound-based LNPs is primarily driven by the protonation of the Dlin-MC3-DMA lipid in the acidic environment of the endosome.

Endosomal_Escape cluster_uptake Cellular Uptake cluster_endosome Endosomal Pathway cluster_escape Endosomal Escape cluster_release Payload Release LNP_ext LNP in Extracellular Space (pH 7.4) Endocytosis Endocytosis LNP_ext->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Protonation This compound Protonation (Becomes Cationic) Late_Endosome->Protonation Membrane_Interaction Interaction with Anionic Endosomal Lipids Protonation->Membrane_Interaction Membrane_Disruption Endosomal Membrane Disruption Membrane_Interaction->Membrane_Disruption NA_Release Nucleic Acid Release into Cytoplasm Membrane_Disruption->NA_Release Translation Translation (mRNA) or Silencing (siRNA) NA_Release->Translation

Figure 2: Cellular uptake and endosomal escape pathway of this compound-based LNPs.

Mechanism of Action:

  • Uptake: LNPs are internalized by cells through endocytosis.

  • Acidification: As the endosome matures from an early to a late endosome, the internal pH drops.[3]

  • Protonation: The tertiary amine of Dlin-MC3-DMA becomes protonated in the acidic environment, giving the LNP a net positive charge.[1]

  • Membrane Interaction: The now cationic LNPs interact with anionic lipids present in the endosomal membrane. This interaction is thought to lead to the formation of non-bilayer lipid phases, disrupting the endosomal membrane.[1]

  • Release: This disruption allows the encapsulated nucleic acid to be released into the cytoplasm, where it can be translated into protein (in the case of mRNA) or mediate gene silencing (in the case of siRNA).

Conclusion

The large-scale production of this compound-based LNPs is a well-defined process that can be reliably scaled through the use of technologies such as microfluidics and tangential flow filtration. Careful control of formulation parameters and manufacturing processes is essential to achieve consistent critical quality attributes. The protocols and information provided in these application notes serve as a guide for researchers and drug developers to successfully produce high-quality this compound-based LNPs for a range of therapeutic applications.

References

Application Notes and Protocols for 2',3'-cGAMP Quantification

Author: BenchChem Technical Support Team. Date: November 2025

An important note for the reader: The user's request for "DNCA quantification" likely refers to the quantification of cyclic dinucleotides, as "this compound" is not a standard abbreviation for a commonly quantified analyte in this context. Based on the relevance to drug development and immunology, this document will focus on the analytical techniques for the quantification of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) , a critical second messenger in the innate immune system.

Introduction

2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) is a key second messenger in metazoans, playing a crucial role in the innate immune response to cytosolic DNA.[1] It is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon binding to double-stranded DNA (dsDNA) in the cytoplasm.[1][2] 2',3'-cGAMP then binds to and activates the Stimulator of Interferon Genes (STING), leading to the production of type I interferons and other inflammatory cytokines.[1][2] This pathway is integral to host defense against pathogens and is also implicated in autoimmune diseases and cancer.[1][2] Consequently, the accurate quantification of 2',3'-cGAMP in various biological matrices is essential for researchers in immunology, oncology, and drug development who are investigating the cGAS-STING pathway and developing novel therapeutics that modulate its activity.[2]

This document provides detailed application notes and protocols for the primary analytical techniques used to quantify 2',3'-cGAMP, including High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and fluorescence-based assays.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Application Note:

HPLC-MS/MS is a powerful and highly specific method for the quantification of 2',3'-cGAMP.[3] It offers excellent sensitivity and the ability to distinguish between different cyclic dinucleotide isomers. The technique separates 2',3'-cGAMP from other cellular components by HPLC, followed by detection and quantification using tandem mass spectrometry. The mass spectrometer is typically set up in a multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for 2',3'-cGAMP.[4] This method is considered the gold standard for accurate quantification and is suitable for complex biological samples, including cell lysates and tissue extracts.[3]

Key Features:

  • High Specificity: Capable of resolving 2',3'-cGAMP from other structurally similar molecules.

  • High Sensitivity: Can detect and quantify very low concentrations of the analyte.

  • Multiplexing Capability: Can be adapted to quantify multiple analytes in a single run.

  • Requires Specialized Equipment: Access to an LC-MS/MS system and technical expertise is necessary.

Experimental Protocol: HPLC-MS/MS Quantification of 2',3'-cGAMP

1. Sample Preparation (from cultured cells): a. For adherent cells, aspirate the culture media and wash the cells with ice-cold PBS.[1] b. Add ice-cold lysis buffer (e.g., 80% methanol) directly to the cells. c. Scrape the cells from the plate and transfer the lysate to a microcentrifuge tube.[1] d. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in lysis buffer. e. Vortex the samples vigorously and incubate on ice for 10-15 minutes. f. Centrifuge the samples at high speed (e.g., ≥ 600 x g) at 4°C for 15 minutes to pellet cellular debris.[1] g. Carefully collect the supernatant containing the 2',3'-cGAMP and transfer it to a new tube. h. The supernatant can be analyzed directly or stored at -80°C.

2. HPLC Separation: a. Column: A Biobasic® AX LC column (5 μm, 50 × 3 mm) or equivalent anion exchange column is suitable.[5] b. Mobile Phase A: 100 mM ammonium carbonate.[5] c. Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[5] d. Injection Volume: 10 µL.[5] e. A gradient elution is typically used to separate 2',3'-cGAMP from other components.

3. Mass Spectrometry Detection: a. System: An AB Sciex QTRAP® 4000 LC-MS/MS system or a similar instrument can be used.[4][5] b. Ionization Mode: Electrospray ionization (ESI) in positive or negative mode. c. MRM Transition: Monitor the specific precursor-to-product ion transitions for 2',3'-cGAMP (e.g., m/z 675.1 -> 476.1).[4] Other characteristic daughter molecules can also be monitored for confirmation.[4]

4. Quantification: a. Prepare a standard curve by serially diluting a 2',3'-cGAMP standard of known concentration (e.g., 10–100 μg/mL).[4][5] b. Analyze the standards and samples under the same LC-MS/MS conditions. c. Plot the peak area of the 2',3'-cGAMP MRM transition against the concentration of the standards to generate a standard curve.[4] d. Determine the concentration of 2',3'-cGAMP in the samples by interpolating their peak areas from the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note:

ELISA is a high-throughput and cost-effective method for quantifying 2',3'-cGAMP.[2] Commercially available ELISA kits are typically competitive assays. In this format, 2',3'-cGAMP in the sample competes with a labeled 2',3'-cGAMP conjugate (e.g., peroxidase-linked) for binding to a limited number of anti-2',3'-cGAMP antibody sites.[1] The amount of labeled conjugate that binds is inversely proportional to the amount of 2',3'-cGAMP in the sample. After a washing step, a substrate is added, and the resulting colorimetric signal is measured.[1] ELISAs are well-suited for screening large numbers of samples and do not require the specialized equipment needed for LC-MS/MS.[2][6]

Key Features:

  • High Throughput: Suitable for analyzing many samples simultaneously.

  • Cost-Effective: Generally less expensive per sample than LC-MS/MS.[2]

  • User-Friendly: Protocols are typically straightforward and do not require extensive technical expertise.[6]

  • Good Sensitivity: Can achieve detection limits in the low pg/mL range.[2]

  • Potential for Cross-Reactivity: The antibody may show some cross-reactivity with other cyclic dinucleotides, although modern kits have minimized this.[2]

Experimental Protocol: 2',3'-cGAMP ELISA (Competitive Assay)

1. Reagent Preparation: a. Prepare all reagents, including wash buffer, assay buffer, standards, and samples, according to the kit manufacturer's instructions.[7] b. Reconstitute the 2',3'-cGAMP standard to create a stock solution and then perform serial dilutions to generate a standard curve.[1][7]

2. Assay Procedure: a. Pipette standards and samples into the wells of the antibody-coated microtiter plate.[1] b. Add the 2',3'-cGAMP-peroxidase conjugate to each well.[1] c. Add the anti-2',3'-cGAMP antibody to initiate the binding reaction.[1] d. Incubate the plate for the time specified in the kit protocol (e.g., 2 hours).[1] e. Wash the plate multiple times with the wash buffer to remove unbound reagents.[7] f. Add the substrate solution to each well and incubate for a short period to allow for color development.[1] g. Stop the reaction by adding the stop solution.[7]

3. Data Analysis: a. Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[1][7] b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of 2',3'-cGAMP in the samples by interpolating their absorbance values from the standard curve.

Fluorescence-Based Assays

Application Note:

Fluorescence-based assays offer a real-time and often high-throughput method for monitoring 2',3'-cGAMP levels or the activity of enzymes that metabolize it.[8] These assays can utilize fluorescently labeled 2',3'-cGAMP analogs or fluorescent probes that change their properties upon binding to 2',3'-cGAMP or its signaling partners like STING.[8][9] For example, a fluorescence polarization (FP) assay can be developed where a small fluorescently labeled cGAMP analog is displaced by unlabeled cGAMP from a larger binding partner (e.g., STING), leading to a change in fluorescence polarization.[8] These assays are particularly useful for high-throughput screening of compounds that inhibit or enhance 2',3'-cGAMP production or degradation.[8]

Key Features:

  • Real-Time Monitoring: Allows for the kinetic analysis of enzyme activity.[8]

  • High-Throughput Screening: Adaptable for screening large compound libraries.

  • May Require Custom Reagents: Specific fluorescent probes or analogs may need to be synthesized.[9]

  • Potential for Interference: Sample components can sometimes interfere with the fluorescent signal.

Quantitative Data Summary

Analytical TechniqueTypical Detection RangeLower Limit of Detection (LLOD)Key AdvantagesKey Limitations
HPLC-MS/MS 10 - 100 µg/mL (for standard curve)[4][5]Dependent on instrumentation, can be very low.High specificity and accuracy, multiplexing capability.Requires specialized equipment and expertise.
ELISA 6.1 pg/mL - 100 ng/mL[2]9.6 pg/mL[2]High throughput, cost-effective, user-friendly.[2][6]Potential for antibody cross-reactivity.
Fluorescence-Based Assays Varies with assay designVaries with assay designReal-time monitoring, suitable for HTS.[8]Potential for interference, may require custom probes.[9]

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (IFN-α, IFN-β) pIRF3->IFN translocates to nucleus and induces transcription of

Caption: The cGAS-STING signaling pathway.

Quantification_Workflow Sample Sample Collection (Cells or Tissues) Lysis Cell Lysis and Extraction Sample->Lysis Clarification Centrifugation to Clarify Lysate Lysis->Clarification Supernatant Collect Supernatant Clarification->Supernatant Analysis Analytical Method Supernatant->Analysis LCMS HPLC-MS/MS Analysis->LCMS High Specificity ELISA ELISA Analysis->ELISA High Throughput Fluorescence Fluorescence Assay Analysis->Fluorescence Real-Time Data Data Acquisition LCMS->Data ELISA->Data Fluorescence->Data Quant Quantification using Standard Curve Data->Quant

Caption: General experimental workflow for 2',3'-cGAMP quantification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DNCA LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of DNA within Cationic Lipid Nanoparticles (DNCA LNPs).

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound LNP experiments.

Issue 1: Low DNA Encapsulation Efficiency (<70%)

Question: My DNA encapsulation efficiency is consistently low. What are the potential causes and how can I improve it?

Answer: Low encapsulation efficiency (EE) is a common issue that can be attributed to several factors, ranging from suboptimal formulation parameters to the quality of your reagents. Here’s a step-by-step guide to troubleshoot and enhance your DNA encapsulation.

1. Verify Lipid Composition and Ratios: The molar ratio of the lipid components is critical for efficient DNA encapsulation.[1] All four main lipid components—ionizable cationic lipid, helper lipid, cholesterol, and PEG-lipid—play crucial roles in LNP formation and stability.[1]

  • Ionizable Cationic Lipid: This component is essential for complexing with the negatively charged DNA backbone.[1] An inappropriate ratio can lead to incomplete DNA condensation.

  • Helper Lipids (e.g., DSPC, DOPE): These lipids aid in the formation of the LNP structure and can influence the overall stability and encapsulation.[2][3]

  • Cholesterol: Cholesterol enhances LNP stability and can promote endosomal escape.[2]

  • PEG-Lipid: While crucial for controlling LNP size and preventing aggregation, an excessive amount of PEG-lipid can hinder DNA encapsulation.[1][4]

2. Optimize the N/P Ratio: The N/P ratio, which represents the molar ratio of nitrogen atoms in the cationic lipid to the phosphate groups in the DNA, is a critical parameter. An optimal N/P ratio ensures sufficient charge interaction for effective DNA condensation and encapsulation.

  • Too Low N/P Ratio: Insufficient cationic lipid will result in incomplete neutralization of the DNA's negative charge, leading to poor encapsulation.

  • Too High N/P Ratio: While it can improve initial complexation, an excessively high N/P ratio may lead to larger, more polydisperse particles and potential cytotoxicity.[5]

3. Check the pH of Buffers: The pH of the aqueous buffer used to dissolve the DNA is crucial, especially concerning the ionizable lipid. The ionizable lipid is designed to be positively charged at a lower pH (during formulation) to facilitate DNA binding and become more neutral at physiological pH.

  • Ensure the formulation buffer has a pH that allows for the protonation of the ionizable lipid's headgroup.

4. Adjust Microfluidic Mixing Parameters: For researchers using microfluidic mixing, the total flow rate (TFR) and the flow rate ratio (FRR) of the lipid-ethanol phase to the DNA-aqueous phase significantly impact LNP formation and encapsulation efficiency.[5]

  • Total Flow Rate (TFR): A lower TFR can sometimes lead to higher encapsulation efficiency.[6]

  • Flow Rate Ratio (FRR): This affects the polarity change during mixing, which drives LNP self-assembly.

Logical Troubleshooting Flow for Low Encapsulation Efficiency

low_ee_troubleshooting start Start: Low Encapsulation Efficiency (<70%) check_lipid_ratio 1. Verify Lipid Molar Ratios (Ionizable, Helper, Cholesterol, PEG) start->check_lipid_ratio optimize_np_ratio 2. Optimize N/P Ratio check_lipid_ratio->optimize_np_ratio Ratios are correct check_ph 3. Check Aqueous Buffer pH optimize_np_ratio->check_ph N/P ratio is optimized adjust_mixing 4. Adjust Microfluidic Parameters (TFR, FRR) check_ph->adjust_mixing pH is correct analyze_reagents 5. Analyze Reagent Quality (Lipid purity, DNA integrity) adjust_mixing->analyze_reagents Mixing parameters are optimized success Encapsulation Efficiency Improved analyze_reagents->success Reagents are high quality

Caption: A decision tree for troubleshooting low DNA encapsulation efficiency in LNPs.

Issue 2: High Polydispersity Index (PDI > 0.3)

Question: My LNP preparations show a high Polydispersity Index (PDI), indicating a heterogeneous population of particle sizes. How can I achieve a more monodisperse formulation?

Answer: A high PDI suggests that your LNP population is not uniform in size, which can affect their in vivo performance and reproducibility. Several factors can contribute to high polydispersity.

1. Suboptimal Microfluidic Mixing: The mixing process is critical for creating uniform LNPs.

  • Inconsistent Flow Rates: Ensure that the pumps delivering the lipid and DNA solutions are calibrated and providing a steady, pulse-free flow.

  • Clogged Microfluidic Channels: Any obstruction in the microfluidic cartridge can disrupt the laminar flow, leading to inconsistent mixing and a broader size distribution.

2. Inappropriate PEG-Lipid Concentration: The PEG-lipid plays a significant role in controlling the final particle size and preventing aggregation.[1]

  • Insufficient PEG-Lipid: Formulations lacking sufficient PEG-lipid can result in unstable and polydisperse LNPs.[1]

  • Excessive PEG-Lipid: While it can stabilize particles, an overabundance may also interfere with the self-assembly process in some cases.

3. Reagent Purity and Preparation:

  • Lipid Purity: The use of high-purity lipids is essential. Impurities can interfere with the self-assembly process.

  • Proper Dissolution: Ensure all lipids are fully dissolved in the ethanol phase before mixing. Any undissolved lipids can lead to the formation of larger aggregates.

Frequently Asked Questions (FAQs)

Q1: What is a typical target for DNA encapsulation efficiency?

A1: A high encapsulation efficiency is desirable to maximize the delivery of the genetic payload.[7] Generally, an encapsulation efficiency of over 80-90% is considered good for many applications.[1][8]

Q2: How is DNA encapsulation efficiency calculated?

A2: Encapsulation efficiency is the percentage of DNA successfully incorporated into the LNPs relative to the total amount of DNA used in the formulation.[7] The formula is: EE (%) = (Amount of encapsulated DNA / Total DNA added) x 100.[7]

Q3: What analytical methods are used to determine encapsulation efficiency?

A3: A common method involves using a fluorescent dye that specifically binds to DNA, such as the Quant-iT PicoGreen assay.[9] The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated DNA. Other techniques include UV-Vis spectroscopy and high-performance liquid chromatography (HPLC).[7]

Q4: What is the "PEG dilemma"?

A4: The "PEG dilemma" refers to the dual role of PEG-lipids. While they are crucial for providing stability and preventing aggregation during LNP formation and storage, the PEG shield can also hinder cellular uptake and endosomal escape, potentially reducing the therapeutic efficacy of the LNP.[4][10]

Q5: Can the type of ionizable lipid affect DNA encapsulation?

A5: Absolutely. The structure of the ionizable lipid, particularly its pKa, significantly influences its ability to interact with and encapsulate nucleic acids.[11] Different ionizable lipids will have optimal formulation conditions, and screening various lipids can be a key step in optimizing your this compound LNPs.[12]

Data and Protocols

Quantitative Data Summary

The following tables summarize key formulation parameters and their impact on LNP characteristics, compiled from various studies.

Table 1: Effect of C12-200:pDNA Ratio and Lipid Composition on LNP Properties

FormulationC12-200:pDNA RatioComposition (Molar Ratio %)Hydrodynamic Diameter (nm)PDIEncapsulation Efficiency (%)
C12-200 / DOPE / Cholesterol / C14PEG
LNP110:135 / 14.5 / 48.0 / 2.5110.2 ± 2.20.302 ± 0.04071 ± 2.4
LNP210:135 / 16.0 / 46.5 / 2.5102.1 ± 1.50.266 ± 0.00387 ± 6.4
LNP520:135 / 14.5 / 48.0 / 2.5113.4 ± 0.50.294 ± 0.02392 ± 11.5
LNP620:135 / 16.0 / 46.5 / 2.597.3 ± 0.80.216 ± 0.00994 ± 1.2

Data adapted from a study on ionizable LNP-mediated delivery of plasmid DNA.[8]

Table 2: Impact of Microfluidic Flow Rate on LNP Characteristics

Total Flow Rate (mL/min)Mean Size (nm)Encapsulation Efficiency (%)
0.418360
2~120>80
10~80>90
20~70>90

Illustrative data based on trends reported in microfluidic formulation studies.[13]

Experimental Protocols

Protocol 1: Preparation of Lipid Stock and DNA Solutions

  • Lipid Stock Preparation:

    • Individually weigh the ionizable cationic lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid.

    • Dissolve the lipids in 200-proof ethanol to the desired stock concentrations.

    • Vortex each solution until the lipids are completely dissolved.

    • Combine the appropriate volumes of each lipid stock solution into a single glass vial to create the final lipid mixture for formulation. Vortex briefly.[14]

  • DNA Solution Preparation:

    • Dilute the plasmid DNA stock in an appropriate aqueous buffer (e.g., citrate buffer at pH 4.0) to the desired concentration.

    • Ensure the DNA is fully dissolved and the solution is homogeneous.

Protocol 2: this compound LNP Formulation using Microfluidics

This protocol outlines the general steps for LNP formation using a microfluidic mixing platform.

Workflow for this compound LNP Formulation

lnp_formulation_workflow cluster_prep 1. Reagent Preparation cluster_mixing 2. Microfluidic Mixing cluster_post 3. Downstream Processing lipid_prep Prepare Lipid Mix in Ethanol load_syringes Load Lipid and DNA solutions into syringes lipid_prep->load_syringes dna_prep Prepare DNA in Aqueous Buffer dna_prep->load_syringes prime_system Prime Microfluidic System load_syringes->prime_system mix Initiate Mixing (Set TFR and FRR) prime_system->mix collect Collect LNP solution mix->collect dialysis Dialysis/TFF to remove ethanol and buffer exchange collect->dialysis characterize Characterize LNPs (Size, PDI, EE) dialysis->characterize

Caption: Experimental workflow for formulating this compound LNPs using a microfluidic platform.

  • System Priming: Prime the microfluidic channels with ethanol and the aqueous buffer to ensure all lines are filled and free of air bubbles.[14]

  • Loading Reagents: Load the prepared lipid-ethanol mixture into one syringe and the DNA-aqueous buffer solution into another.

  • Initiate Mixing: Place the syringes onto the pump system. Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) in the instrument software. Start the pumps to initiate the mixing process. The mixing of the ethanol and aqueous phases causes a rapid change in solvent polarity, leading to the self-assembly of the lipids around the DNA.[6]

  • Collection: Collect the resulting LNP suspension from the outlet of the microfluidic cartridge.

  • Downstream Processing: The collected LNP solution will contain ethanol. It is crucial to remove the ethanol and exchange the buffer to a desired formulation buffer (e.g., PBS at pH 7.4) for storage and in vitro/in vivo use. This is typically achieved through dialysis or tangential flow filtration (TFF).[15]

Protocol 3: Measuring Encapsulation Efficiency using a Fluorescence Assay

  • Prepare Samples:

    • Dilute a small aliquot of your final LNP preparation in a suitable buffer (e.g., TE buffer).

    • Prepare two sets of samples from this diluted stock.

  • Measure Free DNA:

    • To one set of samples, add the fluorescent DNA-binding dye (e.g., Quant-iT PicoGreen).

    • Measure the fluorescence. This reading corresponds to the unencapsulated (free) DNA on the exterior of the LNPs.

  • Measure Total DNA:

    • To the second set of samples, first add a detergent (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated DNA.

    • Incubate briefly to ensure complete lysis.

    • Add the fluorescent dye and measure the fluorescence. This reading corresponds to the total DNA (both encapsulated and free).

  • Calculation:

    • Calculate the encapsulation efficiency using the fluorescence readings. The amount of encapsulated DNA is determined by subtracting the fluorescence of the non-lysed sample from the lysed sample.[5]

References

Technical Support Center: DNCA Lipid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNCA (Dinucleotide Cyclic Adenosine) lipid synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of working with these amphiphilic molecules.

Frequently Asked Questions (FAQs)

General

Q1: What are this compound lipids and why are they synthesized?

This compound lipids are molecules in which a lipid moiety is covalently attached to a cyclic dinucleotide, such as cGAMP (cyclic GMP-AMP). The lipid component enhances the delivery of the CDN, which is a potent activator of the STING (Stimulator of Interferon Genes) pathway. The hydrophilic nature of CDNs can make it difficult for them to cross cell membranes.[1] By adding a lipid tail, the resulting amphiphilic molecule can more easily associate with and penetrate lipid bilayers, improving its therapeutic potential as a vaccine adjuvant or in cancer immunotherapy.

Synthesis

Q2: What are the primary strategies for synthesizing this compound lipids?

There are two main approaches for the synthesis of lipid-oligonucleotide conjugates, which are analogous to this compound lipid synthesis:

  • Pre-synthetic Conjugation: In this method, a lipid-modified phosphoramidite is incorporated during the automated solid-phase synthesis of the oligonucleotide.[2] This approach allows for precise control over the conjugation site.

  • Post-synthetic Conjugation: Here, the unmodified this compound is first synthesized and purified. Then, a lipid is conjugated to a specific functional group on the this compound in a separate reaction.[2] This method is often more versatile as it allows for the use of a wider variety of lipids and conjugation chemistries, such as click chemistry.[3]

Q3: What are the main challenges in synthesizing CDNs and their lipid conjugates?

The synthesis of cyclic dinucleotides in sufficient quantities can be challenging. Chemical synthesis often suffers from low yields and involves complex multi-step procedures with protecting groups.[4][5][6] Enzymatic synthesis can be an alternative but may be limited by low product titers and process stability.[4][5][6]

For this compound lipid synthesis, additional challenges include:

  • Protecting Group Strategy: The multiple hydroxyl and amino groups on the ribose and nucleobase moieties of the this compound require a careful protecting group strategy to ensure selective lipid conjugation.[7][8]

  • Side Reactions: The reactive nature of the starting materials can lead to undesired side products, complicating the purification process.[9]

  • Solubility: The amphiphilic nature of the final product can lead to solubility issues in both aqueous and organic solvents, making reaction monitoring and purification difficult.

Purification

Q4: What are the most effective methods for purifying this compound lipids?

Due to the amphiphilic nature of this compound lipids, ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely used and effective purification method.[10] This technique separates molecules based on their hydrophobicity. The negatively charged phosphate backbone of the this compound interacts with a positively charged ion-pairing agent in the mobile phase, allowing the molecule to be retained on a hydrophobic stationary phase (like a C18 column). The separation is then achieved by eluting with an increasing gradient of an organic solvent.

Other potential purification techniques include:

  • Anion-Exchange HPLC: This method separates molecules based on the number of phosphate groups.[11]

  • Supercritical Fluid Chromatography (SFC): This technique can be a greener alternative to traditional chromatography, using supercritical CO2 as the mobile phase.

Q5: Why can purification of this compound lipids be challenging?

The purification of this compound lipids can be complex due to:

  • Similar Hydrophobicity: The desired this compound lipid product can have a similar hydrophobicity to unreacted lipid starting material or certain byproducts, making separation difficult.

  • Aggregation: The amphiphilic nature of these molecules can lead to the formation of micelles or other aggregates, which can cause peak broadening and poor resolution in chromatography.

  • Product Loss: The product can adsorb to surfaces or be lost during solvent removal steps due to its amphiphilic properties.

Analysis and Characterization

Q6: How can I confirm the successful synthesis and purity of my this compound lipid?

A combination of analytical techniques is typically used:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential to confirm the molecular weight of the final conjugate.[12][13][14][15] Tandem MS (MS/MS) can be used to fragment the molecule and confirm the identity of both the this compound and lipid components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can be used to confirm the structure of the conjugate and the site of lipid attachment.[13]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.

Stability and Storage

Q7: How should I store my this compound lipid conjugate?

This compound lipid conjugates should be stored under conditions that minimize degradation. This typically involves:

  • Low Temperature: Storage at -20°C or -80°C is recommended.

  • Anhydrous Conditions: If in a solid form, it should be stored in a desiccated environment.

  • Protection from Light: For light-sensitive molecules, storage in an amber vial is advisable.

  • Appropriate Solvent: If in solution, use a solvent in which the conjugate is stable and that is free of nucleases and proteases.

Q8: What are common stability issues with this compound lipids?

This compound lipids can be susceptible to:

  • Hydrolysis: The phosphodiester bonds in the cyclic dinucleotide core can be hydrolyzed, especially at non-neutral pH.

  • Oxidation: The lipid component may be susceptible to oxidation, particularly if it contains unsaturated fatty acids.

  • Physical Instability: In aqueous solutions, the amphiphilic nature of the molecules can lead to the formation of aggregates or precipitates over time.[16][17][18][19]

Troubleshooting Guides

Synthesis

Problem: Low yield of the final this compound lipid conjugate.
Possible Cause Troubleshooting Suggestion
Incomplete reaction - Increase reaction time and/or temperature. - Use a higher excess of one of the reactants (e.g., the lipid). - Ensure all reagents are of high quality and anhydrous if required.
Side reactions - Optimize the reaction conditions (e.g., pH, solvent, catalyst). - Employ a more specific conjugation chemistry, such as click chemistry. - Ensure that appropriate protecting groups are used for reactive functional groups on the this compound and lipid.[7]
Degradation of starting materials or product - Check the stability of the starting materials under the reaction conditions. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) if sensitive to oxidation.
Inefficient coupling chemistry - Investigate different coupling reagents or catalysts. - For post-synthetic conjugation, ensure the functional groups for coupling are correctly installed and deprotected.
Problem: Presence of unreacted starting materials after the reaction.
Possible Cause Troubleshooting Suggestion
Insufficient reaction time or temperature - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Cautiously increase the reaction temperature.
Stoichiometry of reactants is not optimal - Adjust the molar ratio of the reactants. Using a slight excess of one reactant can drive the reaction to completion.
Poor solubility of reactants - Use a co-solvent to improve the solubility of both the this compound and the lipid. - Gentle heating and sonication may help to dissolve the reactants.
Catalyst deactivation - Use a fresh batch of catalyst. - Ensure the reaction is free from impurities that could poison the catalyst.

Purification

Problem: Poor separation of the this compound lipid from unreacted starting materials in HPLC.
Possible Cause Troubleshooting Suggestion
Inappropriate HPLC column - Ensure you are using a column suitable for ion-pair reversed-phase chromatography (e.g., C8, C18). - Consider a column with a different particle size or pore size.
Suboptimal mobile phase conditions - Optimize the concentration and type of ion-pairing agent (e.g., triethylammonium acetate, hexafluoroisopropanol). - Adjust the pH of the mobile phase. - Modify the gradient of the organic solvent to improve resolution.
Co-elution of product and impurities - If the hydrophobicity is very similar, consider a different purification technique, such as anion-exchange chromatography, as an orthogonal separation method.
Product aggregation - Add a small amount of a denaturing agent (e.g., urea) to the mobile phase to disrupt aggregates. - Lower the sample concentration injected onto the column.
Problem: Product loss during purification.
Possible Cause Troubleshooting Suggestion
Adsorption to surfaces - Use low-adsorption tubes and vials. - Silanize glassware to reduce surface activity.
Precipitation during solvent exchange/removal - When removing organic solvents, be cautious of product precipitation. It may be necessary to lyophilize the product from an aqueous solution containing a small amount of organic solvent.
Degradation on the column - Ensure the mobile phase pH is within the stable range for your product. - Minimize the time the sample spends on the column.

Analysis

Problem: Difficulty interpreting mass spectrometry data.
Possible Cause Troubleshooting Suggestion
Multiple charged species - The phosphate groups on the this compound can lead to the observation of multiple charge states (e.g., [M-H]-, [M-2H]2-). Analyze the entire spectrum to identify the parent mass.
Adduct formation - The presence of salts (e.g., sodium, potassium) can lead to adducts ([M+Na-2H]-). Use high-purity solvents and de-salt the sample before analysis if necessary.
In-source fragmentation - Optimize the MS source conditions (e.g., cone voltage) to minimize fragmentation before mass analysis.
Ambiguous fragmentation pattern in MS/MS - Compare the fragmentation pattern to that of the unmodified this compound and the lipid to identify characteristic fragments.

Experimental Protocols & Data

Table 1: Common Analytical Techniques for this compound Lipid Characterization

Technique Purpose Typical Observations
LC-MS Purity assessment and molecular weight confirmationA main peak in the chromatogram with the expected mass-to-charge ratio.
Tandem MS (MS/MS) Structural confirmationFragmentation pattern showing characteristic ions for both the this compound and the lipid moiety.
NMR (¹H, ³¹P) Structural elucidation and confirmation of conjugation siteAppearance of signals corresponding to the lipid chain and shifts in the signals of the this compound at the conjugation site. A single ³¹P signal confirms the integrity of the cyclic phosphate.
Analytical RP-HPLC Purity determinationA single, sharp peak for the purified product.

Visualizations

Diagram 1: General Workflow for Post-Synthetic this compound Lipid Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A This compound Synthesis & Purification C Conjugation Reaction (e.g., Click Chemistry) A->C B Lipid with Linker Synthesis B->C D Crude Product C->D Reaction Work-up E IP-RP-HPLC Purification D->E F Fraction Collection E->F G Purity Analysis (LC-MS) F->G H Characterization (MS, NMR) F->H I Final this compound Lipid G->I

Caption: Workflow for post-synthetic this compound lipid synthesis.

Diagram 2: Troubleshooting Logic for Low Synthesis Yield

G Start Low Yield of this compound Lipid Q1 Check Reaction Completion (TLC, LC-MS) Start->Q1 A1 Incomplete Reaction Q1->A1 No Q2 Significant Side Products? Q1->Q2 Yes S1 Increase Reaction Time/Temp Adjust Stoichiometry A1->S1 End Yield Improved S1->End A2 Yes Q2->A2 Yes Q3 Starting Material Degradation? Q2->Q3 No S2 Optimize Conditions (pH, Solvent) Use Cleaner Chemistry A2->S2 S2->End A3 Yes Q3->A3 Yes Q3->End No S3 Check Reagent Stability Use Inert Atmosphere A3->S3 S3->End

Caption: Troubleshooting low yield in this compound lipid synthesis.

References

Technical Support Center: Optimizing DNCA Molar Ratio in LNP Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the molar ratio of the nucleo base lipid, DNCA, in Lipid Nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting molar ratio for this compound in an LNP formulation?

A1: A common starting point for ionizable lipids like this compound in LNP formulations is around 50 mol%. However, the optimal ratio can vary significantly depending on the specific nucleic acid cargo, the other lipid components, and the desired characteristics of the LNPs. It is recommended to perform a literature review for similar applications to inform your initial experimental design.[1][2]

Q2: How does the molar ratio of this compound affect the critical quality attributes (CQAs) of LNPs?

A2: The molar ratio of this compound, as the primary ionizable lipid, is a critical parameter that significantly influences several CQAs:

  • Encapsulation Efficiency: A sufficient amount of this compound is necessary to complex with the negatively charged nucleic acid cargo. The ratio of the amine groups in this compound to the phosphate groups in the nucleic acid (N:P ratio) is a key factor.[2][3]

  • Particle Size and Polydispersity Index (PDI): The this compound ratio can impact the size and uniformity of the LNPs.

  • Stability: The right molar ratio of this compound contributes to the overall stability of the LNP structure.

  • Transfection Efficacy: As this compound is crucial for endosomal escape and release of the cargo into the cytoplasm, its molar ratio directly affects the biological activity of the formulation.[1][4]

Q3: What are the other key lipid components in a this compound-LNP formulation and their typical molar ratios?

A3: A standard LNP formulation includes:

  • Helper Lipid (e.g., DSPC, DOPE): Typically around 10 mol%, these lipids contribute to the structural integrity of the LNP.[1][5]

  • Cholesterol: Generally used at about 38.5-40 mol%, cholesterol stabilizes the LNP structure and modulates membrane fluidity.[5][6]

  • PEGylated Lipid (e.g., DMG-PEG2000): Usually at a low molar ratio of 1.5-2 mol%, this lipid controls particle size, prevents aggregation, and can prolong circulation time.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Encapsulation Efficiency (<80%) Insufficient this compound to complex with the nucleic acid.Increase the molar ratio of this compound. Optimize the N:P ratio, with typical ranges being 3:1 to 12:1.[3]
Suboptimal mixing during formulation.Ensure rapid and efficient mixing of the lipid and aqueous phases. Microfluidic mixing is recommended for reproducibility.[7]
Large Particle Size (>150 nm) or High PDI (>0.2) Molar ratios of components are not optimal.Systematically vary the molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid. A Design of Experiments (DoE) approach can be efficient.
Aggregation of LNPs.Increase the molar percentage of the PEGylated lipid. Ensure proper buffer conditions and storage.
Poor In Vitro/In Vivo Efficacy Inefficient endosomal escape.Optimize the this compound molar ratio. The pKa of the ionizable lipid is critical for endosomal escape.
LNP instability leading to premature cargo release.Adjust the molar ratios of cholesterol and helper lipids to enhance membrane rigidity and stability.[1]
Evidence of Cytotoxicity Excess positive charge from a high this compound ratio.Decrease the molar ratio of this compound. Ensure the LNPs have a near-neutral zeta potential at physiological pH.

Quantitative Data Summary

The following tables summarize typical molar ratios and their impact on LNP characteristics based on general principles of LNP formulation.

Table 1: Example Molar Ratios from Commercially Available mRNA Vaccines

Lipid Component Pfizer-BioNTech's BNT162b2 (mol%) Moderna's mRNA-1273 (mol%)
Ionizable Lipid46.350
Phospholipid9.410
Cholesterol42.738.5
PEG-Lipid1.61.5

Source: Adapted from publicly available information.[3]

Table 2: Impact of Varying a Single Lipid Component Molar Ratio on LNP CQAs

Lipid Component Varied Effect on Particle Size Effect on Encapsulation Efficiency Effect on Stability
Increase this compound May slightly decreaseGenerally increases (up to a point)Can be optimized
Decrease this compound May increaseGenerally decreasesMay decrease
Increase PEG-Lipid DecreasesMay slightly decreaseIncreases (prevents aggregation)
Decrease PEG-Lipid IncreasesMay slightly increaseDecreases (risk of aggregation)
Increase Cholesterol May slightly decreaseGenerally increasesIncreases
Decrease Cholesterol May slightly increaseGenerally decreasesDecreases

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a general method for preparing this compound-containing LNPs using a microfluidic mixing device.

Materials:

  • This compound (in ethanol)

  • Helper lipid (e.g., DSPC, in ethanol)

  • Cholesterol (in ethanol)

  • PEGylated lipid (e.g., DMG-PEG2000, in ethanol)

  • Nucleic acid cargo (in an aqueous buffer, e.g., citrate buffer, pH 4.0)

  • Ethanol (200 proof)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare the Lipid-Ethanol Phase: a. In a sterile glass vial, combine the stock solutions of this compound, helper lipid, cholesterol, and PEGylated lipid in the desired molar ratios. b. Add ethanol to achieve the final desired total lipid concentration. c. Vortex gently to ensure a homogenous mixture.

  • Prepare the Aqueous Phase: a. Dilute the nucleic acid cargo in the aqueous buffer to the target concentration.

  • LNP Formulation: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol phase and the aqueous phase into separate syringes. c. Set the desired flow rates and flow rate ratio (FRR). A typical starting FRR is 3:1 (aqueous:lipid). d. Initiate the mixing process. The two phases will be rapidly mixed in the microfluidic channels, leading to the self-assembly of LNPs.

  • Purification: a. Collect the LNP solution. b. Dialyze the LNP solution against the dialysis buffer (e.g., PBS, pH 7.4) for at least 2 hours to remove ethanol and raise the pH.

  • Characterization: a. Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay).

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_downstream Downstream Processing Lipid_Stocks Lipid Stocks (this compound, Helper, Cholesterol, PEG) Lipid_Mix Lipid-Ethanol Phase Lipid_Stocks->Lipid_Mix Nucleic_Acid Nucleic Acid in Aqueous Buffer Aqueous_Phase Aqueous Phase Nucleic_Acid->Aqueous_Phase Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing Aqueous_Phase->Microfluidic_Mixing Dialysis Purification (Dialysis) Microfluidic_Mixing->Dialysis Characterization Characterization (DLS, Encapsulation) Dialysis->Characterization Final_LNPs Final LNP Formulation Characterization->Final_LNPs

Caption: Workflow for this compound-LNP formulation using microfluidic mixing.

Troubleshooting_Logic Start Start LNP Characterization Check_EE Encapsulation Efficiency > 80%? Start->Check_EE Check_Size_PDI Size < 150nm & PDI < 0.2? Check_EE->Check_Size_PDI Yes Increase_this compound Increase this compound Molar Ratio Check_EE->Increase_this compound No Check_Efficacy Acceptable In Vitro/ In Vivo Efficacy? Check_Size_PDI->Check_Efficacy Yes Adjust_Ratios Adjust All Lipid Molar Ratios Check_Size_PDI->Adjust_Ratios No Success Formulation Optimized Check_Efficacy->Success Yes Optimize_DNCA_Chol Optimize this compound/ Cholesterol Ratio Check_Efficacy->Optimize_DNCA_Chol No Increase_this compound->Start Adjust_Ratios->Start Optimize_DNCA_Chol->Start

Caption: Logic diagram for troubleshooting this compound-LNP formulations.

References

Technical Support Center: Synthesis and Polydispersity Control of DNA-Capped Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA-capped nanoparticles (DNCA NPs). The focus is on addressing common issues related to high polydispersity during synthesis and providing actionable solutions.

Troubleshooting Guide: High Polydispersity Index (PDI)

High polydispersity is a common challenge in the synthesis of this compound nanoparticles, indicating a wide range of particle sizes. This can negatively impact the reproducibility of experiments and the in vivo behavior of the nanoparticles. Below is a step-by-step guide to troubleshoot and reduce the PDI of your this compound nanoparticle preparations.

Diagram: Troubleshooting Workflow for High PDI in this compound Nanoparticle Synthesis

TroubleshootingWorkflow cluster_synthesis Synthesis Stage cluster_purification Post-Synthesis Purification cluster_characterization Characterization High_PDI High PDI Detected (> 0.3) Check_Reagents Verify Reagent Quality - DNA purity - AuNP monodispersity - Buffer components High_PDI->Check_Reagents Initial Check Optimize_Ratios Optimize DNA:AuNP Ratio Check_Reagents->Optimize_Ratios Control_Environment Control Reaction Environment - Temperature - pH - Stirring Rate Optimize_Ratios->Control_Environment Purification_Methods Implement Purification Control_Environment->Purification_Methods If PDI is still high Centrifugation Differential Centrifugation Purification_Methods->Centrifugation SEC Size Exclusion Chromatography (SEC) Purification_Methods->SEC Filtration Membrane Filtration Purification_Methods->Filtration Characterize_PDI Re-characterize PDI (DLS) Centrifugation->Characterize_PDI SEC->Characterize_PDI Filtration->Characterize_PDI Characterize_PDI->High_PDI Failure Low_PDI Low PDI Achieved (< 0.2) Characterize_PDI->Low_PDI Success

Caption: Troubleshooting workflow for addressing high PDI in this compound nanoparticle synthesis.

Frequently Asked Questions (FAQs)

Synthesis and Optimization

Q1: What are the primary causes of high polydispersity during the synthesis of DNA-capped gold nanoparticles?

A high polydispersity index (PDI) in gold nanoparticle synthesis can stem from several factors:

  • Formation of multiple nucleation sites: This leads to the creation of particles of varying sizes from the outset.

  • Agglomeration: Particles may clump together during synthesis or storage, resulting in a larger average size and a broader size distribution.

  • Incomplete reduction of gold ions: This can lead to the continuous formation of new nanoparticles of different sizes throughout the reaction.[1]

Q2: How does the DNA-to-nanoparticle ratio affect the polydispersity of the final product?

The ratio of DNA to nanoparticles is a critical parameter. An insufficient amount of DNA can lead to incomplete surface coverage, resulting in nanoparticle aggregation and a higher PDI. Conversely, an excessively high concentration of DNA can also sometimes lead to loosely bound layers or inter-particle cross-linking, which can also increase polydispersity. It is crucial to optimize this ratio for your specific nanoparticle size and DNA sequence. The ratio of nitrogen in the polymer to phosphate in the DNA (N/P ratio) significantly influences the size, surface charge, and stability of nanoparticles.[2] For polyethylenimine (PEI)-DNA nanoparticles, as the N/P ratio increases, the nanoparticles can change from a loose linear structure to a more compact one.[3]

Q3: What is the role of salt concentration in controlling polydispersity?

Salt, typically NaCl, is used in the "salt-aging" process to screen the negative charges on the DNA backbone, allowing for a higher packing density on the nanoparticle surface.[4] Increasing the salt concentration generally leads to higher DNA loading.[4][5] This enhanced surface coverage can improve colloidal stability and reduce the PDI. However, adding salt too quickly or in excessive amounts can induce irreversible aggregation, thereby increasing the PDI. A gradual increase in salt concentration is recommended.[4] Maximum DNA loading on gold nanoparticles has been observed to plateau at NaCl concentrations between 0.7 and 1.0 M.[5]

Q4: How do temperature and pH influence the synthesis and polydispersity of this compound nanoparticles?

  • Temperature: Temperature affects both the nanoparticle formation and the DNA hybridization process. For gold nanoparticles, synthesis is often carried out at elevated temperatures (around 90°C) to ensure complete reduction of the gold salt.[6] During DNA functionalization, the temperature must be controlled to ensure the stability of the DNA and the DNA-nanoparticle conjugate. Higher temperatures can increase the rate of ligand exchange but may also lead to nanoparticle aggregation if not properly controlled.[7]

  • pH: The pH of the solution can influence the surface charge of both the nanoparticles and the DNA, affecting their interaction. For gold nanoparticles synthesized by the Turkevich method, the pH is typically slightly acidic. Adjusting the pH can be used to optimize DNA loading and nanoparticle stability.[7] For chitosan nanoparticles, the pH of the cross-linking agent solution has a significant impact on the final particle size and PDI.[8]

ParameterEffect on PDIRecommended Range/Action
DNA:AuNP Ratio Sub-optimal ratios can lead to aggregation or loose binding.Titrate the ratio to find the optimal concentration for your system.
Salt Concentration Gradual increase improves DNA packing and stability. Rapid addition causes aggregation.Gradually increase NaCl concentration up to 0.7-1.0 M.[5]
Temperature Affects reaction kinetics and stability.Maintain a stable and optimized temperature throughout the synthesis and functionalization process.
pH Influences surface charge and interactions.Optimize the pH of the reaction buffer to promote stable DNA conjugation. A pH of 3.0 in a citrate buffer has been shown to facilitate rapid DNA attachment to gold nanoparticles.[7]
Purification

Q5: What are the most effective methods for purifying this compound nanoparticles to reduce their polydispersity?

Several techniques can be employed to purify this compound nanoparticles and narrow their size distribution:

  • Differential Centrifugation: This method involves a series of centrifugation steps at increasing speeds to separate nanoparticles of different sizes. Larger particles and aggregates pellet at lower speeds, while smaller particles remain in the supernatant.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Larger nanoparticles will elute first from the column, followed by smaller nanoparticles and then free DNA and other small molecules. This is a highly effective method for obtaining monodisperse samples.[9][10]

  • Filtration: Using membranes with specific pore sizes can remove larger aggregates from the nanoparticle solution.

Q6: Can you provide a general protocol for purification by centrifugation?

  • Initial Centrifugation: Centrifuge the nanoparticle solution at a low speed (e.g., 1,000 - 2,000 x g) for 5-10 minutes to pellet any large, irreversible aggregates.

  • Collect Supernatant: Carefully collect the supernatant, which contains the desired nanoparticles.

  • Higher Speed Centrifugation: Centrifuge the supernatant at a higher speed (e.g., 10,000 - 15,000 x g) for 20-30 minutes to pellet the nanoparticles. The exact speed and time will depend on the size and density of your nanoparticles and should be optimized.

  • Resuspend Pellet: Discard the supernatant and resuspend the nanoparticle pellet in a suitable buffer.

  • Repeat: Repeat steps 3 and 4 as necessary to wash the nanoparticles and remove any remaining impurities.

Characterization

Q7: How is the polydispersity of this compound nanoparticles measured?

The most common technique for measuring the size distribution and polydispersity of nanoparticles in a solution is Dynamic Light Scattering (DLS) . DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[11][12] The Polydispersity Index (PDI) is a dimensionless number calculated from the DLS data that indicates the breadth of the size distribution.[13]

Q8: What is considered a "good" PDI value for this compound nanoparticles?

  • PDI < 0.1: Indicates a highly monodisperse sample with a very narrow size distribution. This is generally the target for most applications.

  • PDI between 0.1 and 0.2: Suggests a narrow size distribution.[13]

  • PDI > 0.3: Indicates a broad size distribution (high polydispersity). For many applications, a PDI above 0.3 is considered unacceptable.

Experimental Protocols

Protocol 1: Synthesis of DNA-Capped Gold Nanoparticles (Turkevich Method with Salt-Aging)

Materials:

  • Tetrachloroauric acid (HAuCl₄)

  • Trisodium citrate

  • Thiol-modified single-stranded DNA (ssDNA)

  • Sodium chloride (NaCl)

  • Phosphate buffer (pH 7.4)

  • Ultrapure water

Procedure:

  • Gold Nanoparticle Synthesis (Turkevich Method):

    • Bring a 100 mL solution of 0.01% HAuCl₄ to a rolling boil in a clean flask with vigorous stirring.

    • Rapidly add 2 mL of 1% trisodium citrate solution.

    • The solution color will change from yellow to blue and finally to a deep red, indicating the formation of gold nanoparticles.

    • Continue boiling and stirring for 15 minutes, then allow to cool to room temperature.[6]

  • DNA Functionalization (Salt-Aging):

    • To the cooled gold nanoparticle solution, add the thiol-modified ssDNA to the desired final concentration.

    • Allow the solution to incubate at room temperature for 30 minutes with gentle stirring.

    • Gradually add a stock solution of NaCl (e.g., 2 M) in small aliquots over 8-12 hours to reach a final concentration of 0.7-1.0 M. This should be done with continuous gentle stirring.[5]

    • After the final salt addition, allow the solution to incubate for another 24-48 hours.

  • Purification:

    • Centrifuge the solution to pellet the DNA-capped gold nanoparticles and remove excess DNA and salt. The speed and time will need to be optimized (e.g., 12,000 x g for 20 minutes).

    • Remove the supernatant and resuspend the pellet in a clean buffer. Repeat the centrifugation and resuspension steps two more times.

Protocol 2: Characterization of Polydispersity by Dynamic Light Scattering (DLS)

Materials:

  • Purified this compound nanoparticle solution

  • Appropriate buffer for dilution

  • DLS instrument and cuvettes

Procedure:

  • Sample Preparation:

    • Dilute the nanoparticle solution in the same buffer they are suspended in to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to avoid multiple scattering effects.

    • Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize.

    • Select the appropriate measurement parameters in the software, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Carefully transfer the filtered sample into a clean, dust-free DLS cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the DLS measurement. Typically, this involves multiple runs that are averaged by the software.

  • Data Analysis:

    • The software will generate a report including the Z-average size and the Polydispersity Index (PDI).

    • Analyze the size distribution graph to visually inspect for multiple populations of nanoparticles.[11][12]

Signaling Pathways and Logical Relationships

Diagram: Experimental Workflow for this compound Nanoparticle Synthesis and Characterization

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (HAuCl₄, Citrate, DNA) Synthesize_AuNP Synthesize Gold Nanoparticles Prepare_Reagents->Synthesize_AuNP Functionalize_DNA Functionalize with Thiol-DNA Synthesize_AuNP->Functionalize_DNA Purify_DNCA_NP Purify this compound Nanoparticles Functionalize_DNA->Purify_DNCA_NP DLS_Measurement DLS Measurement (Size and PDI) Purify_DNCA_NP->DLS_Measurement UV_Vis UV-Vis Spectroscopy (Plasmon Peak) Purify_DNCA_NP->UV_Vis TEM TEM (Morphology) Purify_DNCA_NP->TEM Analyze_Data Analyze and Report Results DLS_Measurement->Analyze_Data UV_Vis->Analyze_Data TEM->Analyze_Data

Caption: A typical experimental workflow for the synthesis and characterization of this compound nanoparticles.

References

Technical Support Center: Overcoming Off-Target Effects of Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target effects associated with lipid nanoparticle (LNP) technology.

Disclaimer: The following guidance pertains to lipid nanoparticles in general. Specific formulations may exhibit unique characteristics. Always consult the documentation provided with your specific LNP system.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with LNPs?

Off-target effects of LNPs primarily arise from their biodistribution profile, which is influenced by their physicochemical properties. After systemic administration, LNPs often accumulate in organs with high blood flow and fenestrated endothelium, such as the liver (specifically hepatocytes and Kupffer cells), spleen, and bone marrow.[1][2] This accumulation can lead to unintended biological effects in these tissues. Factors contributing to off-target accumulation include the composition of the LNP, particle size, and surface charge.[3][4][5]

Q2: How does the composition of an LNP influence its biodistribution and off-target effects?

The lipid composition of an LNP is a critical determinant of its in vivo behavior and targeting. Key components and their roles include:

  • Ionizable Cationic Lipids: These lipids are crucial for encapsulating negatively charged nucleic acid cargo and facilitating endosomal escape.[6][7] Their pKa influences the surface charge of the LNP in different physiological environments, affecting interactions with serum proteins and cell surfaces.

  • PEGylated Lipids (PEG-lipids): The inclusion of polyethylene glycol (PEG) lipids creates a hydrophilic stealth coating that reduces opsonization (marking for clearance by the immune system) and prolongs circulation time.[3] However, the density and length of the PEG chains can also influence tissue penetration and potential immunogenic responses.

  • Helper Lipids (e.g., Phospholipids, Cholesterol): These lipids contribute to the structural integrity and stability of the LNP.[3][] The choice of phospholipid can impact the fusogenicity of the LNP, aiding in endosomal escape. Cholesterol modulates membrane fluidity and can enhance stability.[7][]

Q3: What are the main strategies to reduce off-target LNP accumulation?

Several strategies are being explored to enhance the tissue-specific delivery of LNPs and minimize off-target effects:

  • Ligand-Mediated Targeting: Modifying the LNP surface with ligands (e.g., antibodies, peptides, aptamers) that bind to specific receptors on target cells can significantly improve tissue-specific delivery.[9]

  • Selective Organ Targeting (SORT) Molecules: The incorporation of specific molecules, such as supplementary lipids, into the LNP formulation can alter their biodistribution profile, directing them to tissues other than the liver.[1]

  • Charge-Altering Strategies: The surface charge of LNPs can influence their destination. For instance, positively charged LNPs tend to accumulate in the lungs, while negatively charged ones are often directed to the spleen.[4]

  • Size Optimization: The size of the LNP can influence its ability to extravasate from blood vessels into different tissues. Smaller LNPs may have broader distribution, while larger ones are more readily cleared by the mononuclear phagocyte system.

Troubleshooting Guide

Problem 1: High liver accumulation and potential hepatotoxicity observed in vivo.

  • Possible Cause: Standard LNP formulations have a natural tropism for the liver due to the fenestrated endothelium of liver sinusoids and uptake by hepatocytes via apolipoprotein E (ApoE) binding.[1]

  • Troubleshooting Steps:

    • Modify LNP Composition:

      • Incorporate Targeting Ligands: If your target is outside the liver, functionalize the LNP surface with ligands specific to your target tissue.

      • Utilize SORT Technology: If available, incorporate SORT molecules into your LNP formulation to redirect biodistribution.

    • Optimize PEG-lipid Content: Vary the concentration and length of the PEG-lipid in your formulation. Higher PEGylation can sometimes reduce liver uptake.

    • Evaluate Alternative Ionizable Lipids: Different ionizable lipids can have varying affinities for serum proteins like ApoE, which can modulate liver uptake.

Problem 2: Poor delivery to the target tissue/cells.

  • Possible Cause: The LNP formulation is not optimized for the specific target. This could be due to a lack of specific targeting moieties, inappropriate particle size, or unfavorable surface charge.

  • Troubleshooting Steps:

    • Characterize Target Tissue: Understand the unique physiological characteristics of your target tissue (e.g., vascular permeability, receptor expression).

    • Implement Active Targeting: As mentioned above, incorporate targeting ligands that recognize and bind to receptors highly expressed on your target cells.

    • Optimize LNP Size: Formulate LNPs of varying sizes to determine the optimal diameter for extravasation into the target tissue.

    • Adjust Surface Charge: Experiment with different ionizable lipids or the inclusion of charged helper lipids to modulate the zeta potential of your LNPs for better target interaction.[4]

Problem 3: Observed immunogenicity or inflammatory response after LNP administration.

  • Possible Cause: Components of the LNP, particularly certain cationic lipids, can be recognized by the immune system, leading to an inflammatory response.[2] The nucleic acid cargo itself can also be immunogenic if not properly modified.

  • Troubleshooting Steps:

    • Select Biocompatible Lipids: Screen for and select ionizable lipids with lower intrinsic immunogenicity.

    • Optimize PEG-lipid Shielding: Ensure adequate PEGylation to shield the LNP surface from immune recognition.

    • Purify LNP Formulation: Remove any residual contaminants from the formulation process, such as organic solvents or unbound components, which could contribute to toxicity.[5]

    • Modify Nucleic Acid Cargo: For mRNA, utilize modified nucleosides (e.g., pseudouridine) to reduce its immunogenicity.

Experimental Protocols & Data

Table 1: Methods for Quantifying LNP Biodistribution and Off-Target Effects
Method Principle Advantages Limitations Typical Application
Fluorescence Imaging (IVIS) Incorporation of a fluorescent dye into the LNP and imaging the whole animal or dissected organs.[10]High-throughput, non-invasive for whole-body imaging.Limited tissue penetration, potential for signal quenching, qualitative to semi-quantitative.Initial screening of LNP biodistribution.
LC-MS/MS Quantification of a specific lipid component (e.g., the ionizable lipid) or a labeled lipid in tissue homogenates.[10][11]Highly sensitive and quantitative, can provide absolute quantification.Requires tissue dissection and processing, lower throughput.Gold standard for quantitative biodistribution studies.
Quantitative PCR (qPCR) Quantification of the nucleic acid cargo (e.g., mRNA) in tissue samples.[11]Measures the delivery of the active payload.Does not directly measure LNP accumulation, susceptible to RNA degradation.Assessing functional delivery of the nucleic acid.
ELISA/Luciferase Assay Quantification of the protein expressed from the delivered mRNA in tissue lysates.[10][11]Measures the functional outcome of delivery.Indirect measure of LNP distribution, dependent on transfection efficiency.Evaluating the therapeutic efficacy in different tissues.
Protocol: In Vivo Biodistribution Study Using Fluorescence Imaging
  • LNP Labeling: Formulate LNPs with a lipophilic fluorescent dye (e.g., DiR, Cy5.5) incorporated into the lipid mixture.

  • Animal Administration: Inject the fluorescently labeled LNPs into the animal model (e.g., mouse) via the desired route of administration (e.g., intravenous).

  • In Vivo Imaging: At predetermined time points, anesthetize the animals and acquire whole-body images using an in vivo imaging system (IVIS).

  • Ex Vivo Organ Imaging: At the final time point, euthanize the animals and dissect the organs of interest (liver, spleen, lungs, kidneys, heart, brain, etc.). Arrange the organs and acquire ex vivo images.[10]

  • Data Analysis: Quantify the fluorescence intensity in each organ using the imaging software. Normalize the signal to organ weight or a reference standard.

Visualizations

LNP_Delivery_Pathway cluster_bloodstream Bloodstream cluster_target_tissue Target Tissue cluster_off_target_tissue Off-Target Tissue (e.g., Liver) LNP LNP Opsonization Opsonization LNP->Opsonization Serum Protein Binding Target_Cell Target Cell LNP->Target_Cell Targeted Delivery Hepatocyte Hepatocyte LNP->Hepatocyte Non-specific Uptake Immune_Cell Immune Cell (e.g., Macrophage) Opsonization->Immune_Cell Phagocytosis Endocytosis Endocytosis Target_Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Payload_Release Payload Release Endosome->Payload_Release Endosomal Escape Cytoplasm Cytoplasm Translation Translation Cytoplasm->Translation Payload_Release->Cytoplasm Therapeutic_Protein Therapeutic Protein Translation->Therapeutic_Protein Off_Target_Endocytosis Endocytosis Hepatocyte->Off_Target_Endocytosis Off_Target_Effect Off-Target Effect Off_Target_Endocytosis->Off_Target_Effect

Caption: General signaling pathway of LNP delivery and off-target effects.

Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_in_vivo In Vivo Study cluster_ex_vivo Ex Vivo Analysis Formulation LNP Formulation (with fluorescent label) Characterization Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization Administration Animal Administration (e.g., IV injection) Characterization->Administration IVIS_Imaging Whole-Body Imaging (IVIS) Administration->IVIS_Imaging Dissection Organ Dissection IVIS_Imaging->Dissection Organ_Imaging Ex Vivo Organ Imaging Dissection->Organ_Imaging LCMS LC-MS/MS Analysis (Quantitative) Dissection->LCMS

Caption: Experimental workflow for assessing LNP biodistribution.

Troubleshooting_Logic High_Off_Target High Off-Target Effects Observed? Modify_Composition Modify LNP Composition (Lipids, PEG, Targeting Ligands) High_Off_Target->Modify_Composition Yes Proceed Proceed with Downstream Experiments High_Off_Target->Proceed No Optimize_Dose Optimize Dosage Regimen Modify_Composition->Optimize_Dose Re_evaluate Re-evaluate Biodistribution Optimize_Dose->Re_evaluate

References

Technical Support Center: Optimizing DNA-LNP Transfection Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of DNA plasmid (pDNA) transfection using Lipid Nanoparticles (LNPs).

Troubleshooting Guide

This guide addresses common issues encountered during DNA-LNP transfection experiments, offering potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Low Transfection Efficiency Suboptimal LNP Formulation - Lipid Composition: The choice and ratio of lipids are critical. Ensure you are using an ionizable cationic lipid, a helper lipid (e.g., DSPC, DOPE), cholesterol, and a PEGylated lipid.[1] Formulations with DOTAP as a helper lipid have shown a significant increase in pDNA transgene expression.[2] - Lipid:DNA Ratio: The weight ratio of total lipids to DNA influences the physicochemical properties of LNPs. Ratios between 10:1 and 40:1 are commonly used.[2][3][4] Optimization is key, as very low ratios can lead to large, unstable particles.[3] - N:P Ratio: The molar ratio of nitrogen in the ionizable lipid to phosphate in the DNA backbone affects complexation. A common N:P ratio is around six.[4][5]
Poor DNA Quality - Purity: Use highly purified, endotoxin-free plasmid DNA. Contaminants can inhibit transfection and cause cytotoxicity.[6][7] - Integrity: Confirm DNA integrity via gel electrophoresis. A high percentage of nicked or degraded DNA will reduce transfection efficiency.[7] The A260/A280 ratio should be at least 1.7.[7]
Inefficient Endosomal Escape This is a major bottleneck for non-viral gene delivery.[8][9][10][11][12] - Ionizable Lipids: Use ionizable lipids that become positively charged in the acidic environment of the endosome, which helps disrupt the endosomal membrane.[8][9] - Helper Lipids: Certain helper lipids can facilitate endosomal escape.[10]
Inappropriate Cell Conditions - Cell Density: Transfect cells when they are in the logarithmic growth phase, typically at 70-90% confluency.[6][7][13][14] - Cell Health: Use low-passage-number cells that are healthy and not senescent.[7][14] - Serum Presence: While serum is often used during transfection, the initial complex formation between DNA and the transfection reagent should occur in a serum-free medium.[7][13]
High Cell Toxicity Excessive Transfection Reagent or DNA - Titration: Perform a dose-response curve to determine the optimal concentration of both the LNP formulation and the DNA.[13][14] - Incubation Time: Shorten the incubation time of the LNP-DNA complexes with the cells.[14]
Contaminated DNA Preparation - Purification: Ensure the plasmid DNA is free of contaminants from the purification process.[7]
Low Cell Density - Plating: Ensure the appropriate cell density at the time of transfection, as low density can lead to increased cell death.[13][14]
Poor Reproducibility Inconsistent LNP Formulation - Microfluidics: Utilize microfluidic mixing for robust, scalable, and highly reproducible LNP production.[3][15] This method allows for precise control over mixing parameters. - Master Mix: Prepare a master mix of the DNA-LNP complexes to reduce pipetting errors.[16]
Variability in Cell Culture - Standardize Protocols: Maintain consistent cell passage numbers, confluency, and media conditions.

Frequently Asked Questions (FAQs)

1. What are the key components of a DNA-LNP formulation and their functions?

A typical LNP formulation for nucleic acid delivery consists of four main components:

  • Ionizable Cationic Lipid: This is crucial for encapsulating the negatively charged DNA through electrostatic interactions and for facilitating endosomal escape.[1]

  • Helper Lipid (e.g., DSPC, DOPE): These lipids contribute to the structural integrity of the nanoparticle.[1]

  • Cholesterol: Cholesterol helps to stabilize the LNP structure and can influence membrane fluidity.[1][17]

  • PEGylated Lipid: A polyethylene glycol (PEG)-lipid conjugate provides a hydrophilic steric barrier on the surface of the LNP, which controls particle size, prevents aggregation, and increases stability.[1][18][19]

2. How does the lipid-to-DNA ratio impact transfection efficiency?

The lipid-to-DNA weight ratio (Rw) is a critical parameter that affects the physical and chemical properties of the LNPs.[3] An optimal ratio is necessary for efficient DNA encapsulation and delivery. While a higher ratio can improve encapsulation, an excessive amount may lead to increased cytotoxicity. It is recommended to empirically determine the optimal ratio for your specific plasmid and cell type, with common starting points being between 10:1 and 20:1.[3]

3. What is the "PEG dilemma" and how does it affect transfection?

The "PEG dilemma" refers to the dual role of PEGylated lipids. While they are essential for LNP stability and preventing aggregation, the dense hydrophilic layer they form can also sterically hinder the interaction of the LNP with the cell membrane and impair endosomal escape, potentially reducing transfection efficiency.[20] Therefore, the molar percentage of the PEG-lipid in the formulation must be carefully optimized. Studies suggest that around 1.5% PEG-lipid is often optimal for high in vivo transfection efficiency.[18][20]

4. How can I improve the endosomal escape of my DNA-LNPs?

Enhancing endosomal escape is a key strategy to boost transfection efficiency.[8][9][11] This can be achieved by:

  • Optimizing the Ionizable Lipid: Using ionizable lipids that are designed to become positively charged in the acidic environment of the endosome can promote destabilization of the endosomal membrane.[9]

  • Incorporating Fusogenic Helper Lipids: Lipids like DOPE can promote the formation of non-bilayer structures that facilitate the fusion of the LNP with the endosomal membrane.

  • Co-delivery of Endosome-disrupting Agents: Some strategies involve the co-delivery of agents that can enhance endosomal escape.[8]

5. What is the recommended method for preparing DNA-LNPs?

Microfluidic mixing has emerged as a robust and reproducible method for preparing LNPs.[3][15] This technique involves the rapid and controlled mixing of a lipid solution (typically in ethanol) with an aqueous solution containing the DNA.[4] The controlled mixing environment allows for the self-assembly of uniform and highly encapsulated LNPs.

Quantitative Data Summary

Table 1: Effect of Helper Lipid on pDNA Transgene Expression

Helper LipidRelative Transgene Expression (Fold Increase)
DSPCLower Expression
DOPELower Expression
18:0 PGLower Expression
DOTAP ~50-fold increase

Data summarized from a study in RAW264.7 cells, comparing optimized LNPs with DOTAP as the helper lipid to standard formulations.[2]

Table 2: Impact of Lipid/DNA Weight Ratio (Rw) on LNP Properties and Transfection

Lipid/DNA Weight Ratio (Rw)Mean Size (nm)Polydispersity Index (PdI)Transfection Efficiency (HEK-293 & CHO cells)Cell Viability
5> 400> 0.9Not Suitable for Gene Delivery-
10120 - 1300.12High (Comparable to Lipofectamine™ 3000)Minor effect
20120 - 1300.27High (Comparable to Lipofectamine™ 3000)Significant cytotoxicity

Data from a study using multicomponent LNPs, highlighting that LNP10 was the optimal formulation.[3][21]

Experimental Protocols

Protocol 1: DNA-LNP Formulation using Microfluidics

This protocol provides a general outline for the formulation of DNA-LNPs using a microfluidic mixing device.

  • Preparation of Solutions:

    • Lipid Stock Solution: Prepare a stock solution of the lipid mixture (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) in ethanol at the desired molar ratios.

    • DNA Solution: Dissolve the plasmid DNA in an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0) to a final concentration of 0.1-0.2 mg/mL.[3]

  • Microfluidic Mixing:

    • Load the lipid solution and the DNA solution into separate syringes.

    • Connect the syringes to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common FRR for the aqueous to ethanolic phase is 3:1.[3]

    • Initiate the flow to allow for the rapid mixing of the two solutions, leading to the self-assembly of DNA-LNPs.

  • Purification:

    • The resulting LNP suspension is typically diluted with a buffer (e.g., PBS) to reduce the ethanol concentration.

    • Purify the LNPs and remove excess ethanol and unencapsulated DNA by dialysis against PBS (pH 7.4) using a dialysis cassette (e.g., 3.5 kDa MWCO).[3]

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using Dynamic Light Scattering (DLS).

    • Quantify the DNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT PicoGreen).

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_formulation 2. LNP Formulation cluster_purification 3. Purification cluster_characterization 4. Characterization cluster_application 5. Application lipids Lipid Mixture (in Ethanol) microfluidics Microfluidic Mixing (Rapid Self-Assembly) lipids->microfluidics dna Plasmid DNA (in Aqueous Buffer, pH 4) dna->microfluidics dialysis Dialysis (vs. PBS, pH 7.4) microfluidics->dialysis dls DLS Analysis (Size, PDI, Zeta Potential) dialysis->dls encapsulation Encapsulation Assay dialysis->encapsulation transfection In Vitro / In Vivo Transfection dls->transfection encapsulation->transfection

Caption: Workflow for DNA-LNP formulation and characterization.

signaling_pathway cluster_cellular_uptake Cellular Uptake cluster_endosomal_escape Endosomal Escape cluster_nuclear_translocation Nuclear Translocation & Expression lnp DNA-LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome escape Membrane Destabilization & DNA Release endosome->escape Ionizable Lipid Protonation cytosol Cytosol escape->cytosol nucleus Nucleus cytosol->nucleus Nuclear Import translation Translation (Protein) cytosol->translation transcription Transcription (mRNA) nucleus->transcription transcription->cytosol

Caption: Intracellular pathway of DNA-LNP mediated transfection.

References

Navigating Batch-to-Batch Variability in LNP Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in the production of lipid nanoparticles (LNPs), with a focus on formulations utilizing ionizable lipids like DLin-MC3-DMA. Consistent LNP quality is paramount for reliable experimental outcomes and successful therapeutic development.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in LNP production?

A1: Batch-to-batch variability in LNP production can stem from several factors throughout the formulation process. Key sources include:

  • Raw Material Quality: Inconsistencies in the purity and stability of lipids (ionizable lipid, helper lipids, cholesterol, PEG-lipid) and the nucleic acid payload can significantly impact LNP characteristics.

  • Process Parameters: Minor deviations in critical process parameters can lead to significant differences between batches. These include mixing speed and method, flow rates in microfluidic systems, temperature, and buffer pH.[1][2][3]

  • Operator-Dependent Variation: Manual mixing techniques, such as pipetting or vortexing, are inherently more susceptible to operator variability compared to automated systems like microfluidics.[3][4]

  • Downstream Processing: Steps like dialysis, tangential flow filtration (TFF), and sterile filtration can introduce variability if not performed consistently.[2][5]

  • Analytical Characterization: Variations in sample preparation and instrument calibration for characterization techniques can lead to apparent batch differences.

Q2: What are the critical quality attributes (CQAs) to monitor for LNP consistency?

A2: To ensure batch-to-batch consistency, it is crucial to monitor a set of critical quality attributes (CQAs). These are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.

Critical Quality AttributeTypical Analytical Method(s)Importance
Particle Size (Mean Diameter) Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA)Affects biodistribution, cellular uptake, and immunogenicity.[6]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the broadness of the particle size distribution; a lower PDI indicates a more uniform population.[7]
Encapsulation Efficiency (%EE) RiboGreen Assay, Liquid ChromatographyDetermines the percentage of nucleic acid successfully encapsulated within the LNPs, impacting potency.[8]
Zeta Potential Electrophoretic Light Scattering (ELS)Indicates the surface charge of the LNPs, which influences stability and interaction with biological membranes.
Lipid Composition and Ratio High-Performance Liquid Chromatography (HPLC), Mass SpectrometryVerifies the correct proportion of lipid components, which is critical for LNP structure and function.[9]
Nucleic Acid Integrity Gel Electrophoresis, Capillary ElectrophoresisEnsures the encapsulated nucleic acid has not degraded during the formulation process.[8]

Q3: How does the N:P ratio impact LNP formulation and how is it calculated?

A3: The N:P ratio represents the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid. This ratio is a critical parameter that influences encapsulation efficiency and the overall structure of the LNP. An optimal N:P ratio is essential for efficient complexation of the negatively charged nucleic acid with the positively charged ionizable lipid (at acidic pH). An insufficient N:P ratio can lead to low encapsulation efficiency, while an excessively high ratio may result in toxicity.

The N:P ratio is calculated as follows:

N:P Ratio = (Moles of Ionizable Lipid × Number of Nitrogen Atoms per Lipid Molecule) / (Moles of Nucleic Acid × Number of Phosphate Groups per Nucleotide)

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during LNP production.

Issue 1: Low Encapsulation Efficiency (<80%)

Possible Causes and Solutions

CauseRecommended Action
Suboptimal N:P Ratio Titrate the N:P ratio to find the optimal range for your specific nucleic acid and lipid composition. Start with a commonly used ratio (e.g., 3-6) and test higher and lower values.
Incorrect pH of Aqueous Buffer Ensure the aqueous buffer (e.g., citrate or acetate buffer) is at the correct acidic pH (typically pH 3-5) to ensure the ionizable lipid is positively charged for efficient complexation with the nucleic acid.[5][10]
Inefficient Mixing If using manual methods, ensure rapid and consistent mixing. For more reproducible results, consider using a microfluidic mixing device which provides better control over the mixing process.[3][11]
Poor Quality of Nucleic Acid Verify the integrity and concentration of your nucleic acid stock solution before formulation. Degraded nucleic acid will not encapsulate efficiently.
Incorrect Lipid Molar Ratios Double-check the calculations and measurements for each lipid component in the formulation. The standard molar ratio for DLin-MC3-DMA based formulations is often around 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-DMG).[1][4]
Issue 2: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)

Possible Causes and Solutions

CauseRecommended Action
Slow or Inefficient Mixing Slower mixing can lead to the formation of larger, more heterogeneous particles. Increase the mixing speed or switch to a microfluidic system for more rapid and controlled mixing.[3]
Incorrect Flow Rate Ratio (Microfluidics) In a microfluidic system, the ratio of the aqueous phase flow rate to the lipid-ethanol phase flow rate is critical. A higher flow rate ratio (typically 3:1 or 4:1 aqueous to ethanol) generally results in smaller particles.
Lipid Aggregation Ensure that the individual lipid stock solutions are fully dissolved in ethanol before mixing. Insoluble lipids can lead to the formation of aggregates.[4]
Suboptimal PEG-Lipid Content The PEG-lipid plays a crucial role in controlling particle size and preventing aggregation. A concentration that is too low may result in larger particles.
Inadequate Downstream Processing If using extrusion, ensure the membrane pore size is appropriate and that the extrusion is performed at the correct temperature.
Issue 3: Batch-to-Batch Inconsistency in Particle Size and PDI

Possible Causes and Solutions

CauseRecommended Action
Variability in Manual Mixing Manual mixing techniques are a major source of inconsistency. Standardize the mixing procedure as much as possible (e.g., fixed pipetting speed and duration) or, ideally, transition to an automated microfluidic system for superior reproducibility.[3][11]
Inconsistent Raw Material Handling Ensure that lipid stocks are stored correctly and brought to room temperature before use. Always verify the concentration of all stock solutions before each batch.
Fluctuations in Environmental Conditions Temperature can affect lipid solubility and LNP self-assembly. Perform the formulation process in a temperature-controlled environment.
Inconsistent Post-Formulation Handling Standardize the duration and conditions for dialysis or TFF, as well as the filtration process, to ensure consistent buffer exchange and removal of ethanol.

Experimental Protocols

Protocol 1: Preparation of LNP Formulation using Pipette Mixing

This protocol is adapted for a small-scale laboratory setting.

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol at appropriate concentrations (e.g., 10 mg/mL).[4] Ensure all lipids are fully dissolved.

  • Lipid Mixture Preparation:

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). Mix thoroughly.

  • Nucleic Acid Solution Preparation:

    • Dilute the nucleic acid (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0) to the desired concentration.

  • LNP Formulation:

    • Rapidly add the lipid mixture in ethanol to the nucleic acid solution while vigorously pipetting up and down for 30-60 seconds. The volume ratio of the aqueous phase to the ethanol phase should be approximately 3:1.

  • Downstream Processing:

    • Dialyze the LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.[4][5]

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

Visualizations

LNP_Troubleshooting_Workflow start Start: LNP Batch Fails QC check_ee Low Encapsulation Efficiency? start->check_ee check_size_pdi High Particle Size / PDI? check_ee->check_size_pdi No ee_causes Possible Causes: - Suboptimal N:P Ratio - Incorrect Buffer pH - Inefficient Mixing - Poor RNA Quality check_ee->ee_causes Yes check_consistency Batch-to-Batch Inconsistency? check_size_pdi->check_consistency No size_pdi_causes Possible Causes: - Slow Mixing Speed - Incorrect Flow Rate Ratio - Lipid Aggregation - Suboptimal PEG-Lipid % check_size_pdi->size_pdi_causes Yes consistency_causes Possible Causes: - Manual Mixing Variability - Inconsistent Raw Material Handling - Environmental Fluctuations check_consistency->consistency_causes Yes pass_qc End: LNP Batch Passes QC check_consistency->pass_qc No ee_actions Actions: 1. Optimize N:P Ratio 2. Verify Buffer pH 3. Improve Mixing Method 4. Check RNA Integrity ee_causes->ee_actions ee_actions->pass_qc size_pdi_actions Actions: 1. Increase Mixing Speed / Use Microfluidics 2. Optimize Flow Rate Ratios 3. Ensure Lipid Dissolution 4. Adjust PEG-Lipid Content size_pdi_causes->size_pdi_actions size_pdi_actions->pass_qc consistency_actions Actions: 1. Standardize or Automate Mixing 2. Implement Strict SOPs for Materials 3. Control Temperature consistency_causes->consistency_actions consistency_actions->pass_qc

Caption: A troubleshooting workflow for addressing common LNP production issues.

LNP_Formation_Process cluster_0 Input Materials cluster_1 Process cluster_2 Output lipids Lipids in Ethanol (DLin-MC3-DMA, DSPC, Cholesterol, PEG-Lipid) mixing Rapid Mixing (e.g., Microfluidics) lipids->mixing rna Nucleic Acid in Aqueous Buffer (pH 4-5) rna->mixing self_assembly Self-Assembly (LNP Formation) mixing->self_assembly dialysis Buffer Exchange (Dialysis / TFF) self_assembly->dialysis final_lnp Final LNP Formulation (in PBS, pH 7.4) dialysis->final_lnp

Caption: A simplified workflow of the LNP formulation process.

References

Technical Support Center: Refining DNCA LNP Storage and Handling Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Drug Nano-Carrier Assemblies (DNCA) Lipid Nanoparticles (LNPs). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage temperatures for this compound LNPs?

The optimal storage temperature for this compound LNPs is critical for maintaining their stability and therapeutic efficacy. Generally, ultra-low temperatures are recommended for long-term storage. Storage at -80°C is a common practice to minimize degradation and aggregation.[1][2] For shorter durations, some formulations may be stable at -20°C or even 2-8°C, but this is highly dependent on the specific lipid composition and formulation.[1][3][4] Lyophilization (freeze-drying) can also enable storage at more ambient temperatures, such as 4°C or even room temperature, for extended periods.[5][6]

Q2: How do different storage buffers impact the stability of this compound LNPs?

The choice of storage buffer significantly influences the stability of LNPs. Phosphate-buffered saline (PBS) is a common choice; however, other buffers like Tris and HEPES have also been used effectively.[7][8] The pH of the buffer is a crucial factor, with a physiological pH of around 7.4 generally being suitable for storage to ensure immediate usability after thawing.[4][7] Some studies suggest that certain buffers, like histidine, may offer better protection against lipid oxidation compared to PBS, especially during storage at room temperature.[9] The buffer composition can also affect the success of LNP formulation and encapsulation efficiency.[7]

Q3: What is the role of cryoprotectants in this compound LNP storage?

Cryoprotectants such as sucrose and trehalose are often added to LNP formulations to protect them from the stresses of freezing and thawing.[4][7] These sugars help to maintain the integrity of the LNPs by preventing aggregation and preserving their physicochemical properties during frozen storage.[4][10] The addition of cryoprotectants is particularly important for lyophilized formulations, facilitating stable storage at room temperature and successful reconstitution.[4][11]

Q4: How many freeze-thaw cycles can this compound LNPs withstand?

Repeated freeze-thaw cycles can negatively impact the stability of LNPs, leading to particle aggregation and a loss of efficacy.[4][11] It is generally recommended to minimize the number of freeze-thaw cycles. Aliquoting the LNP suspension into single-use volumes before the initial freezing is a best practice to avoid repeated thawing of the entire batch.[2] The inclusion of cryoprotectants can help to mitigate the damage caused by freeze-thaw cycles.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Increased Particle Size and Polydispersity Index (PDI) LNP aggregation due to improper storage temperature, repeated freeze-thaw cycles, or suboptimal buffer conditions.Store LNPs at the recommended ultra-low temperatures (e.g., -80°C).[1] Avoid multiple freeze-thaw cycles by aliquoting samples.[2] Ensure the storage buffer is optimized for the specific LNP formulation, and consider the use of cryoprotectants like sucrose or trehalose.[4][7]
Decreased Encapsulation Efficiency Leakage of the encapsulated this compound from the LNPs, potentially caused by storage at higher temperatures (e.g., 4°C) or physical instability.[3]Store LNPs at -20°C or -80°C to better maintain encapsulation efficiency.[3] For storage at 4°C, conduct stability studies to determine the acceptable duration.
Loss of Biological Activity/Potency Degradation of the this compound payload, aggregation of LNPs, or changes in LNP structure during storage.[4][9]Optimize storage conditions, including temperature, buffer, and the use of cryoprotectants.[3][4][9] For lyophilized products, ensure the reconstitution protocol is followed precisely.[4] Conduct functional assays to correlate physicochemical properties with biological activity.
Visible Particulates or Cloudiness After Thawing Significant aggregation of LNPs.Discard the sample as it indicates a loss of formulation integrity. Review storage and handling procedures to prevent future occurrences. Ensure that the thawing process is gentle and follows the recommended protocol.

Quantitative Data Summary

Table 1: Effect of Storage Temperature on LNP Physicochemical Properties

Storage TemperatureDurationChange in Particle Size (Z-average)Change in Polydispersity Index (PDI)Change in Encapsulation EfficiencyReference
4°C7 daysMaintainedMaintainedSignificant drop to below 70%[3]
-20°C24 weeksNo significant effectIncreased compared to -80°CNo significant effect[1]
-80°C24 weeksNo significant effectMaintainedNo significant effect[1]
25°C (Room Temp)7 daysMaintainedMaintainedDecreased luciferase expression[12]

Table 2: Impact of Cryoprotectants on Lyophilized LNP Stability

CryoprotectantConcentration (w/v)Storage ConditionOutcomeReference
Sucrose10%-20°C for 30 daysMaintained vaccine stability and in vivo potency[3]
Trehalose/Sucrose>5%Lyophilized, stored at RTImproved gene silencing efficacy and siRNA entrapment upon reconstitution[4]

Experimental Protocols

Protocol 1: Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Thaw the this compound LNP sample at room temperature or as recommended.

    • Gently mix the sample by inverting the tube several times. Avoid vortexing to prevent aggregation.

    • Dilute the LNP solution 50-fold in 1X PBS (pH 7.4) in a disposable cuvette. For example, add 10 µL of LNPs to 490 µL of PBS.[9]

  • DLS Measurement:

    • Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer Nano).

    • Set the instrument parameters. Use the "liposome" default setting with a refractive index of 1.45 and an absorption of 0.001. Set the dispersant to PBS with a refractive index of 1.33 and a viscosity of 0.8872 mPa·s.[9]

    • Equilibrate the sample to 25°C.

    • Perform the measurement to obtain the Z-average diameter (particle size) and PDI.

  • Data Analysis:

    • Analyze the results to ensure they fall within the acceptable range for the specific this compound LNP formulation. An increase in Z-average or PDI over time can indicate instability.

Protocol 2: Assessment of Encapsulation Efficiency using a RiboGreen Assay

  • Standard Curve Preparation:

    • Prepare a standard curve of the free this compound (or a suitable RNA/DNA standard) at known concentrations.

  • Sample Preparation:

    • Total this compound: Lyse a known volume of the LNP sample using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated this compound.

    • Free this compound: Use an equivalent volume of the intact LNP sample.

  • RiboGreen Assay:

    • Add the RiboGreen reagent to both the lysed (total this compound) and intact (free this compound) samples, as well as to the standards.

    • Incubate in the dark according to the manufacturer's instructions.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculation of Encapsulation Efficiency (EE):

    • Use the standard curve to determine the concentration of total this compound and free this compound in the samples.

    • Calculate the EE using the following formula: EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100

Visualizations

LNP_Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell DNCA_LNP This compound LNP Endocytosis Endocytosis DNCA_LNP->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome/Lysosome Early_Endosome->Late_Endosome Maturation DNCA_Release This compound Release Early_Endosome->DNCA_Release Endosomal Escape Cytosol Cytosol Translation_Targeting Translation/ Target Engagement Cytosol->Translation_Targeting

Caption: General workflow of LNP cellular uptake and endosomal escape.

Troubleshooting_Logic Start Experiment Issue (e.g., Low Efficacy) Check_LNP_Integrity Assess LNP Integrity (Size, PDI, EE) Start->Check_LNP_Integrity Is_Integrity_Compromised Integrity Compromised? Check_LNP_Integrity->Is_Integrity_Compromised Review_Storage Review Storage & Handling Protocols Is_Integrity_Compromised->Review_Storage Yes Check_Experimental_Protocol Review Experimental Protocol Is_Integrity_Compromised->Check_Experimental_Protocol No Optimize_Conditions Optimize Storage: - Temperature - Buffer - Cryoprotectant - Aliquoting Review_Storage->Optimize_Conditions Problem_Solved Problem Resolved Optimize_Conditions->Problem_Solved Check_Experimental_Protocol->Problem_Solved

Caption: Logical troubleshooting flow for this compound LNP experiments.

Disclaimer: The information provided is based on general knowledge of lipid nanoparticle technology, primarily from research on mRNA-LNPs. The term "this compound" is not a standard acronym in this context and has been interpreted as a placeholder for a generic drug or nucleic acid. Researchers should adapt these protocols and recommendations based on the specific characteristics of their this compound and LNP formulation. Validation of storage and handling conditions for each specific formulation is essential.

References

Validation & Comparative

A Comparative Guide to Neutral Lipids in Dendritic Cell-Targeting Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of messenger RNA (mRNA) to dendritic cells (DCs) is a cornerstone of next-generation vaccines and immunotherapies. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and their efficacy is critically dependent on the careful selection of their lipid components. Among these, neutral helper lipids play a pivotal role in LNP stability, fusogenicity, and, ultimately, their ability to target and activate DCs.

This guide provides a comprehensive comparison of commonly used neutral lipids in LNP formulations, including 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and cholesterol. Furthermore, we introduce a novel class of lipids, nucleobase lipids, exemplified by the dendritic cell-targeting lipid (DNCA), and discuss their potential advantages in DC-specific delivery.

Performance Comparison of Neutral Lipids in LNPs

The choice of neutral lipid significantly impacts the physicochemical properties and in vivo performance of LNPs. The following table summarizes key quantitative data from comparative studies.

Neutral LipidLNP FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)In Vivo Transfection Efficiency (Target Organ)Reference
DOPE Ionizable Lipid / DOPE / Cholesterol / PEG-Lipid~80-100-5 to -15>90High (Liver)[1]
DSPC Ionizable Lipid / DSPC / Cholesterol / PEG-Lipid~80-100-5 to -15>90High (Spleen)[1]
Cholesterol Ionizable Lipid / Phospholipid / Cholesterol / PEG-Lipid~80-120Near-neutral>80Modulates stability and fluidity[2]
This compound (conceptual) Ionizable Lipid / this compound / Cholesterol / PEG-LipidExpected ~80-150Expected near-neutralExpected >80Potentially high (Dendritic Cells)Inferred from classification

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

LNP Formulation

LNPs are typically formulated using a rapid mixing technique, such as microfluidics.

  • Lipid Preparation: The ionizable lipid, neutral lipid (DOPE, DSPC, or this compound), cholesterol, and PEG-lipid are dissolved in ethanol at a specific molar ratio.

  • mRNA Preparation: The mRNA is diluted in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are mixed in a microfluidic device at a defined flow rate ratio. This rapid mixing leads to the self-assembly of LNPs with the mRNA encapsulated within the core.

  • Purification: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral.

Characterization of LNPs
  • Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS) using an instrument such as a Malvern Zetasizer.

  • Encapsulation Efficiency: Determined using a fluorescent dye exclusion assay (e.g., RiboGreen assay). The fluorescence of the dye is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100).

In Vivo Transfection Efficiency
  • Animal Model: C57BL/6 mice are typically used.

  • LNP Administration: LNPs encapsulating luciferase mRNA are administered intravenously (IV).

  • Bioluminescence Imaging: At a specified time point post-injection (e.g., 6 hours), mice are injected with luciferin and imaged using an in vivo imaging system (IVIS) to quantify luciferase expression in different organs.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

LNP_Uptake_and_mRNA_Translation cluster_bloodstream Bloodstream cluster_cell Target Cell (e.g., Dendritic Cell) LNP LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape Translation Translation mRNA_Release->Translation Antigen Antigen Presentation Translation->Antigen

Caption: Cellular uptake and mRNA translation pathway for LNPs.

Experimental_Workflow Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, RiboGreen) Formulation->Characterization InVivo In Vivo Study (Mouse Model) Characterization->InVivo Imaging Bioluminescence Imaging (IVIS) InVivo->Imaging Analysis Data Analysis Imaging->Analysis

Caption: A typical experimental workflow for evaluating LNP performance.

The Role of Nucleobase Lipids: A New Frontier in DC Targeting

While traditional neutral lipids like DOPE and DSPC have demonstrated efficacy, there is a growing interest in developing lipids with inherent DC-targeting capabilities. "Nucleo base lipids," such as this compound, represent a promising new class of materials for this purpose.

Although specific structural information and comparative data for this compound are not yet widely available in the public domain, the "nucleo base" classification suggests a lipid structure that incorporates a nucleobase moiety. This feature could potentially mediate specific interactions with receptors on the surface of dendritic cells, leading to enhanced uptake and targeted mRNA delivery.

DNCA_Concept cluster_this compound Conceptual Structure of this compound cluster_DC Dendritic Cell Surface Lipid_Tail Lipid Tail(s) (Hydrophobic) Linker Linker Nucleobase Nucleobase Headgroup (e.g., Adenine, Guanine) Receptor DC-Specific Receptor Nucleobase->Receptor Specific Interaction

Caption: Conceptual model of this compound interaction with a DC receptor.

Conclusion

The selection of neutral lipids is a critical parameter in the design of effective LNP-based mRNA delivery systems for dendritic cell targeting. While established lipids like DOPE and DSPC offer a balance of stability and fusogenicity, with differential organ targeting, the emergence of novel lipids such as the nucleobase lipid this compound holds the promise of more specific and efficient delivery to DCs. Further research and publication of comparative data on these new materials will be essential to fully realize their therapeutic potential. This guide provides a framework for understanding the current landscape and future directions in this exciting field.

References

DNCA vs. DSPC in mRNA Vaccine Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of mRNA vaccine development, the composition of the lipid nanoparticle (LNP) delivery system is a critical determinant of vaccine efficacy, stability, and safety. Among the four key lipid components—an ionizable lipid, a PEGylated lipid, cholesterol, and a helper lipid—the choice of helper lipid plays a pivotal role in the overall performance of the vaccine. This guide provides a detailed comparison of two lipids that have been explored in LNP formulations: 1,2-di-(9Z,12Z)-octadeca-9,12-dienoyl-3-dimethylaminopropane (DNCA) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).

While DSPC is a well-established helper lipid integral to the structure and stability of LNPs, this compound represents a nucleobase lipid with a potentially distinct role in interacting with the mRNA cargo. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective characteristics and performance based on available data.

Roles and Mechanisms of this compound and DSPC in LNPs

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): The Structural Stabilizer

DSPC is a saturated phospholipid that is a common component in many LNP formulations, including those used in commercially available mRNA vaccines. Its primary function is to act as a "helper lipid," contributing to the structural integrity and stability of the nanoparticle.[1][2][3][4] The rigid, saturated acyl chains of DSPC help to create a more ordered and stable lipid bilayer, which is essential for protecting the encapsulated mRNA from degradation.[3]

The logical relationship of DSPC within a typical LNP formulation can be visualized as a key structural component working in concert with other lipids to form a stable delivery vehicle.

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) mRNA mRNA Cargo LNP Stable LNP for mRNA Delivery Ionizable_Lipid Ionizable Lipid Ionizable_Lipid->mRNA Encapsulates & Protects Cholesterol Cholesterol Cholesterol->Ionizable_Lipid Modulates Fluidity PEG_Lipid PEGylated Lipid DSPC DSPC (Helper Lipid) DSPC->Ionizable_Lipid Stabilizes Bilayer

Fig. 1: Role of DSPC in LNP Structure

This compound (1,2-di-(9Z,12Z)-octadeca-9,12-dienoyl-3-dimethylaminopropane): The Nucleobase Lipid

This compound is categorized as a nucleobase lipid.[5] Unlike traditional helper lipids that primarily contribute to the structural scaffold of the LNP, nucleobase lipids are designed to potentially interact more directly with the nucleic acid cargo. The rationale behind using nucleobase lipids is that their structure may facilitate more efficient encapsulation and/or release of the mRNA. While the precise mechanism of this compound in mRNA LNPs is not as extensively documented in publicly available literature as that of DSPC, its classification suggests a functional role beyond simple structural support.

Comparative Performance Data

The following tables summarize typical performance metrics for LNPs, with data for DSPC-containing formulations being more abundant and well-characterized. Data for this compound-containing LNPs is less common in the literature.

Table 1: Physicochemical Properties

ParameterDSPC-Containing LNPsThis compound-Containing LNPs
Particle Size (Z-average) Typically 80 - 120 nmData not readily available
Polydispersity Index (PDI) Generally < 0.2Data not readily available
Encapsulation Efficiency Often > 90%Data not readily available
Zeta Potential Near-neutral at physiological pHData not readily available

Table 2: In Vitro and In Vivo Performance

ParameterDSPC-Containing LNPsThis compound-Containing LNPs
In Vitro Transfection Efficiency High, well-documentedData not readily available
In Vivo Protein Expression Robust and sustainedData not readily available
Immunogenicity Potent adjuvant effectData not readily available
Stability Good, contributes to long shelf-lifeData not readily available

Experimental Protocols

Detailed experimental protocols are essential for the reproducible formulation and evaluation of mRNA LNPs.

Experimental Workflow for LNP Formulation and Characterization:

The general workflow for preparing and characterizing mRNA LNPs is applicable to formulations containing either DSPC or a novel lipid like this compound, with adjustments to lipid ratios and process parameters as needed.

LNP_Workflow cluster_prep LNP Formulation cluster_purification Purification & Buffer Exchange cluster_characterization Characterization cluster_evaluation Functional Evaluation prep_lipids Prepare Lipid Mixture (in Ethanol) mixing Rapid Mixing (e.g., Microfluidics) prep_lipids->mixing prep_mrna Prepare mRNA (in Aqueous Buffer, low pH) prep_mrna->mixing dialysis Dialysis / Tangential Flow Filtration (to remove Ethanol & raise pH) mixing->dialysis dls Dynamic Light Scattering (DLS) (Size, PDI) dialysis->dls zeta Zeta Potential Measurement dialysis->zeta ribogreen RiboGreen Assay (Encapsulation Efficiency) dialysis->ribogreen stability Stability Studies dialysis->stability invitro In Vitro Transfection (Cell Culture) dialysis->invitro invivo In Vivo Studies (Animal Models) dialysis->invivo

Fig. 2: General LNP Formulation Workflow

Protocol for LNP Formulation using Microfluidics (DSPC-based example):

A common method for producing mRNA LNPs is through microfluidic mixing.[6]

  • Preparation of Solutions:

    • Lipid Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and PEGylated lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[7] The total lipid concentration is typically in the range of 10-25 mg/mL.

    • Aqueous Phase: Dilute the mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid phase and the aqueous phase into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr®) to rapidly mix the two phases at a defined flow rate ratio (typically 3:1 aqueous to organic).[8] This rapid mixing leads to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP dispersion is then dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This can be done using dialysis cassettes or tangential flow filtration for larger scales.

  • Sterilization and Storage:

    • The purified LNP formulation is typically sterile-filtered through a 0.22 µm filter and stored at 2-8°C for short-term use or frozen for long-term storage.

Note on this compound Formulation: A specific, validated protocol for formulating mRNA LNPs with this compound is not widely published. Researchers would likely start with a standard LNP formulation protocol and systematically substitute DSPC with this compound, followed by optimization of the molar ratios of all lipid components and the N:P ratio (the ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA) to achieve desired particle characteristics and performance.

Conclusion

DSPC is a well-characterized and widely utilized helper lipid in mRNA vaccine formulations, valued for its contribution to the stability and structural integrity of lipid nanoparticles. Its performance characteristics are extensively documented, making it a reliable choice for LNP development.

This compound, as a nucleobase lipid, presents an intriguing alternative with a potentially different mechanism of action that may involve more direct interactions with the mRNA cargo. However, there is a significant lack of publicly available, direct comparative data on the performance of this compound in mRNA LNP formulations relative to established helper lipids like DSPC.

For researchers and drug development professionals, the choice between an established component like DSPC and a novel one like this compound will depend on the specific goals of the formulation. While DSPC offers a proven track record of stability and performance, further research and head-to-head comparative studies are necessary to fully elucidate the potential advantages and disadvantages of using this compound in mRNA vaccine formulations. The development of detailed and optimized formulation protocols for this compound-containing LNPs will be a crucial step in evaluating its viability as a component in next-generation mRNA delivery systems.

References

A Comparative Analysis of DNCA and Cholesterol in Lipid Nanoparticles for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance, formulation, and experimental protocols of lipid nanoparticles (LNPs) incorporating either the neutral lipid DNCA or the sterol cholesterol.

In the rapidly advancing field of nucleic acid therapeutics, the composition of lipid nanoparticles (LNPs) is a critical determinant of their efficacy and safety. While cholesterol is a well-established and ubiquitously used structural component in LNP formulations, emerging alternatives like the neutral cytidinyl lipid this compound present new possibilities for enhancing delivery and therapeutic outcomes. This guide provides a comprehensive comparative analysis of this compound and cholesterol in LNPs, offering a valuable resource for researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Cholesterol in LNPs

FeatureThis compound (2-(4-amino-2-oxopyrimidin-1-yl)-N-(2,3-dioleoyl-oxypropyl)acetamide)Cholesterol
Lipid Class Neutral Cytidinyl LipidSterol
Primary Role in LNPs Neutral helper lipid, potentially involved in nucleic acid interaction through hydrogen bonding and π-stacking.[1][2]Structural stabilization, modulation of membrane fluidity, and facilitation of endosomal escape.[3][4]
Reported Payloads siRNA, cyclic di-GMP[1][5]mRNA, siRNA, pDNA, and various other nucleic acids.[6][7][8]
Key Advantages May offer alternative mechanisms for nucleic acid encapsulation and release.[1][2]Extensive history of use, well-characterized, and proven to enhance LNP stability and in vivo performance.[3][4]

Performance and Characterization Data

The following tables summarize key quantitative data from studies utilizing this compound and cholesterol in LNP formulations. It is important to note that direct head-to-head comparative studies for mRNA delivery are not yet available in the published literature. The data for this compound-LNPs is derived from studies using siRNA and cyclic di-GMP as payloads, while the cholesterol-LNP data represents typical values reported across numerous mRNA delivery studies.

Table 1: Physicochemical Properties of this compound-LNPs and Cholesterol-LNPs
ParameterThis compound-LNP (siRNA payload)[1]This compound-LNP (c-di-GMP payload)[5]Cholesterol-LNP (mRNA payload)[8]
Size (Z-average, nm) ~130 nm~150 nm70 - 100 nm
Polydispersity Index (PDI) < 0.2~0.2< 0.2
Zeta Potential (mV) Slightly negativeSlightly positiveNear-neutral to slightly negative
Encapsulation Efficiency (%) > 85%Not explicitly stated> 85%
Table 2: In Vivo Efficacy Data
LNP FormulationPayloadDosingKey In Vivo OutcomeReference
This compound/CLD/PEG-DSPEsiRNA targeting BRAFV600EIntravenousSignificant tumor growth inhibition in a melanoma mouse xenograft model.[1]
This compound/CLD/Ca/PEGcyclic di-GMPIntratumoralDecreased tumor volume and increased survival in a murine breast cancer model.[5]
MC3/DSPC/Cholesterol/PEGLuciferase mRNAIntramuscularHigh luciferase expression in vivo.[8]

Experimental Protocols

Detailed methodologies for the preparation and characterization of LNPs are crucial for reproducibility and further innovation. Below are representative protocols for formulating LNPs with either this compound or cholesterol.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for LNP synthesis using a microfluidic device, which allows for controlled and reproducible nanoparticle formation.

Materials:

  • Lipid Stock Solutions in Ethanol:

    • Ionizable Cationic Lipid (e.g., CLD, DLin-MC3-DMA)

    • Neutral Helper Lipid (this compound or Cholesterol)

    • Phospholipid (e.g., DSPC)

    • PEG-lipid (e.g., PEG-DSPE, DMG-PEG 2000)

  • Aqueous Buffer: 25-50 mM sodium acetate or sodium citrate, pH 4.0-5.0

  • Nucleic Acid Payload (mRNA, siRNA, etc.)

  • Microfluidic Mixing System (e.g., NanoAssemblr)

  • Dialysis or Tangential Flow Filtration (TFF) system for buffer exchange.

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Mixture:

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions in ethanol at the desired molar ratio. For example, a common molar ratio for cholesterol-based LNPs is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[8] For this compound-based LNPs, a reported molar ratio is 1:1 of this compound to the cationic lipid CLD, with 0.7% PEG-DSPE added.[1]

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid payload in the acidic aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol mixture into one syringe and the nucleic acid-aqueous buffer mixture into another.

    • Set the flow rate ratio on the microfluidic device, typically at 3:1 (aqueous:ethanolic).

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Buffer Exchange and Concentration:

    • The resulting LNP solution is typically diluted with PBS and then subjected to dialysis or TFF to remove ethanol and exchange the acidic buffer for a neutral storage buffer (e.g., PBS, pH 7.4).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP suspension in PBS. Analyze the sample using a DLS instrument to determine the Z-average diameter and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous LNP population.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Electrophoresis

  • Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl). Measure the electrophoretic mobility of the particles to determine the zeta potential. This provides information about the surface charge of the LNPs, which is crucial for their stability and interaction with biological membranes.[9][10]

3. Encapsulation Efficiency Determination:

  • Technique: RiboGreen Assay (for RNA)

  • Procedure:

    • Measure the total RNA concentration by disrupting the LNPs with a detergent (e.g., Triton X-100) and then adding the RiboGreen reagent.

    • Measure the amount of free (unencapsulated) RNA in the LNP suspension without the addition of detergent.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Signaling Pathways and Experimental Workflows

The composition of LNPs can influence their interaction with cells and their subsequent intracellular trafficking. While the specific signaling pathways affected by this compound-containing LNPs are still under investigation, the general pathway for LNP uptake and endosomal escape is well-documented, primarily involving apolipoprotein E (ApoE) binding and subsequent receptor-mediated endocytosis.

General LNP Uptake and Endosomal Escape Pathway

LNP_Uptake_Pathway LNP LNP in Circulation ApoE ApoE Binding LNP->ApoE Adsorption LNP_ApoE LNP-ApoE Complex ApoE->LNP_ApoE Cell Target Cell LNP_ApoE->Cell Binding to LDLR Endocytosis Receptor-Mediated Endocytosis Cell->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Release Endosomal Escape & Payload Release Late_Endosome->Release Cytoplasm Cytoplasm Release->Cytoplasm Translation mRNA Translation Cytoplasm->Translation

Caption: General pathway of LNP uptake and mRNA release.

Experimental Workflow for LNP Formulation and Characterization

LNP_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation Lipid_Prep Prepare Lipid Mix (in Ethanol) Mixing Microfluidic Mixing Lipid_Prep->Mixing NA_Prep Prepare Nucleic Acid (in Aqueous Buffer) NA_Prep->Mixing Purification Buffer Exchange (Dialysis/TFF) Mixing->Purification DLS Size & PDI (DLS) Purification->DLS Zeta Zeta Potential Purification->Zeta EE Encapsulation Efficiency (RiboGreen) Purification->EE In_Vitro In Vitro Transfection DLS->In_Vitro Zeta->In_Vitro EE->In_Vitro In_Vivo In Vivo Administration In_Vitro->In_Vivo

Caption: Workflow for LNP formulation and evaluation.

Conclusion and Future Perspectives

Cholesterol remains the gold standard for a structural lipid in LNP formulations due to its well-documented role in enhancing stability and delivery efficiency. The available data on this compound, while limited to siRNA and c-di-GMP payloads, suggests it is a viable neutral lipid that can be successfully incorporated into LNPs, leading to effective in vivo delivery.

The distinct chemical structure of this compound, featuring a nucleobase headgroup, opens up intriguing possibilities for novel interactions with nucleic acid payloads and cellular components. However, to fully understand its potential as a cholesterol alternative, particularly for mRNA delivery, direct comparative studies are essential. Future research should focus on formulating LNPs with identical compositions, varying only the neutral lipid (this compound vs. cholesterol), and performing comprehensive characterization and efficacy studies with mRNA payloads. Such investigations will be instrumental in determining whether this compound can offer advantages in terms of encapsulation, stability, or delivery potency, thereby expanding the toolkit for designing next-generation LNP-based therapeutics.

References

Unraveling the Performance of DNCA LNPs: A Comparative Analysis Against Commercial Transfection Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers at the forefront of genetic medicine and drug development, the efficient delivery of nucleic acids into cells is a pivotal challenge. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, with a variety of formulations being developed. This guide provides a comparative analysis of a specific LNP formulation, referred to as DNCA LNPs, against widely used commercial transfection reagents. However, a significant challenge in conducting this direct comparison is the lack of a clear and publicly available definition for the acronym "this compound" in the context of lipid nanoparticle technology.

Initial searches for "this compound LNPs" did not yield specific formulations or performance data under this designation. Further investigation into potential meanings of "this compound" in pharmacology and biochemistry, including "dendritic cell-targeted nanoparticles" and "dendron-based cationic lipids," did not definitively clarify the composition of the LNPs . The acronym is also used in an unrelated field for a "Diploma in Nursing Care Assistant."

Without a precise understanding of the components or characteristics that define "this compound" LNPs, a direct and specific data comparison is not feasible at this time. The scientific literature extensively compares various commercial transfection reagents like Lipofectamine™, FuGENE®, and RNAiMAX™ with different LNP formulations, but the absence of "this compound" as a descriptor prevents the targeted analysis requested.

To facilitate a meaningful comparison, more specific information regarding the composition of "this compound LNPs" is required. Key details would include the specific ionizable lipid, helper lipids, cholesterol, and any PEGylated lipids used in the formulation.

Despite this limitation, we can provide a general framework for how such a comparison would be structured, including the types of data that would be presented and the experimental protocols that would be employed. This framework can serve as a guide for researchers to conduct their own internal benchmarking studies once the specific identity of the this compound LNPs is known.

General Framework for Comparison

Data Presentation

A comprehensive comparison would involve evaluating several key performance indicators. The data would be summarized in tables for clarity and ease of comparison.

Table 1: Transfection Efficiency Comparison

Transfection MethodCell LinePayloadTransfection Efficiency (%)Protein Expression Level (e.g., pg/mL)
This compound LNP HEK293pGFPData UnavailableData Unavailable
A549mRNA-LucData UnavailableData Unavailable
Lipofectamine™ 3000 HEK293pGFP(Typical Range)(Typical Range)
A549mRNA-Luc(Typical Range)(Typical Range)
FuGENE® HD HEK293pGFP(Typical Range)(Typical Range)
A549mRNA-Luc(Typical Range)(Typical Range)
RNAiMAX™ HeLasiRNA-GAPDH(Typical Range)(Target Knockdown %)

Table 2: Cytotoxicity Analysis

Transfection MethodCell LinePayloadCell Viability (%) at 24hCell Viability (%) at 48h
This compound LNP HEK293pGFPData UnavailableData Unavailable
A549mRNA-LucData UnavailableData Unavailable
Lipofectamine™ 3000 HEK293pGFP(Typical Range)(Typical Range)
A549mRNA-Luc(Typical Range)(Typical Range)
FuGENE® HD HEK293pGFP(Typical Range)(Typical Range)
A549mRNA-Luc(Typical Range)(Typical Range)
RNAiMAX™ HeLasiRNA-GAPDH(Typical Range)(Typical Range)

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for key experiments.

Cell Culture and Maintenance
  • Cell Lines: HEK293 (human embryonic kidney), A549 (human lung carcinoma), and HeLa (human cervical cancer) cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: For transfection experiments, cells would be seeded in 24-well plates at a density of 1 x 10^5 cells per well 24 hours prior to transfection to achieve 70-80% confluency on the day of the experiment.

Transfection Protocol

LNP Formulation (General):

  • The nucleic acid (plasmid DNA, mRNA, or siRNA) would be diluted in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • The lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol) would be mixed separately.

  • The lipid solution would be rapidly mixed with the nucleic acid solution using a microfluidic device or by manual pipetting to allow for the self-assembly of LNPs.

  • The resulting LNP dispersion would be dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4.

Commercial Reagent Transfection (Example: Lipofectamine™ 3000):

  • For each well, 0.75 µL of Lipofectamine™ 3000 reagent would be diluted in 25 µL of Opti-MEM™ medium.

  • In a separate tube, 0.5 µg of plasmid DNA and 1 µL of P3000™ reagent would be diluted in 25 µL of Opti-MEM™ medium.

  • The diluted DNA would be added to the diluted Lipofectamine™ 3000 reagent, mixed gently, and incubated for 15 minutes at room temperature to allow for complex formation.

  • The transfection complexes would then be added to the cells in the 24-well plate.

Analysis of Transfection Efficiency
  • For pGFP (plasmid Green Fluorescent Protein): 48 hours post-transfection, the percentage of GFP-positive cells would be quantified using flow cytometry. The mean fluorescence intensity would also be measured as an indicator of protein expression levels.

  • For mRNA-Luc (messenger RNA encoding Luciferase): 24 hours post-transfection, cells would be lysed, and luciferase activity would be measured using a luciferase assay system and a luminometer.

  • For siRNA-GAPDH (small interfering RNA targeting GAPDH): 48 hours post-transfection, total RNA would be extracted from the cells. The relative expression of GAPDH mRNA would be determined by quantitative real-time PCR (qRT-PCR), normalized to a housekeeping gene.

Cytotoxicity Assay
  • Cell viability would be assessed 24 and 48 hours post-transfection using an MTT or PrestoBlue™ assay. The absorbance or fluorescence would be measured using a plate reader, and the results would be expressed as a percentage of the viability of untreated control cells.

Mandatory Visualization

Signaling Pathway for LNP-mediated Delivery

The following diagram illustrates the general cellular uptake and endosomal escape mechanism for lipid nanoparticles, a critical pathway for the delivery of nucleic acids into the cytoplasm.

LNP_Uptake_Pathway cluster_cell Intracellular Space LNP Lipid Nanoparticle (LNP) with Nucleic Acid Cargo Endocytosis Endocytosis LNP->Endocytosis 1. Binding and Internalization Cell_Membrane Cellular Membrane Early_Endosome Early Endosome (pH ~6.5) Cell_Membrane->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome 2. Endosomal Maturation (pH drop) Endosomal_Escape Endosomal Escape Early_Endosome->Endosomal_Escape 3. Protonation of Ionizable Lipid & Membrane Destabilization Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Degradation Pathway (unsuccessful delivery) Endosomal_Escape->Cytoplasm 4. Release of Nucleic Acid Translation Translation (for mRNA) or RISC Loading (for siRNA) Protein_Expression Protein Expression Translation->Protein_Expression mRNA Pathway Target_mRNA_Cleavage Target mRNA Cleavage Translation->Target_mRNA_Cleavage siRNA Pathway

Caption: General pathway of LNP-mediated nucleic acid delivery.

Experimental Workflow

This diagram outlines the typical workflow for a comparative transfection study.

Transfection_Workflow Start Start: Seed Cells Prepare_Reagents Prepare Transfection Reagents (this compound LNP vs. Commercial) Start->Prepare_Reagents Transfect Transfect Cells Prepare_Reagents->Transfect Incubate_24h Incubate 24h Transfect->Incubate_24h Incubate_48h Incubate 48h Incubate_24h->Incubate_48h Cytotoxicity_24h Cytotoxicity Assay (24h) Incubate_24h->Cytotoxicity_24h Luciferase_Assay Luciferase Assay (mRNA) Incubate_24h->Luciferase_Assay Cytotoxicity_48h Cytotoxicity Assay (48h) Incubate_48h->Cytotoxicity_48h Flow_Cytometry Flow Cytometry (pGFP) Incubate_48h->Flow_Cytometry qPCR qRT-PCR (siRNA) Incubate_48h->qPCR Analysis Analysis End End: Data Comparison Analysis->End Cytotoxicity_24h->Analysis Luciferase_Assay->Analysis Cytotoxicity_48h->Analysis Flow_Cytometry->Analysis qPCR->Analysis

Caption: Workflow for comparing transfection reagents.

A Comparative Guide to the Biocompatibility of DNCA-Based Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of novel drug delivery platforms is paramount. This guide provides a comprehensive comparison of the biocompatibility of DNA-based platforms, often referred to as DNA nanocarriers (DNCAs), with two leading alternatives: lipid nanoparticles (LNPs) and polymeric nanoparticles (PNPs). The information presented is supported by experimental data to facilitate informed decisions in the selection of delivery vehicles for therapeutic applications.

The emergence of DNA nanotechnology has introduced a new class of programmable and precisely engineered drug delivery vehicles. These DNCA-based platforms, constructed from self-assembling DNA strands, offer significant potential due to their inherent biocompatibility and design flexibility. However, a thorough evaluation of their safety profile in comparison to more established platforms is crucial for their clinical translation.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The initial assessment of any drug delivery platform involves evaluating its direct toxicity to cells in culture. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit 50% of cell viability. While direct comparative studies providing IC50 values for all three platforms in a single experiment are limited, the available data suggests a favorable profile for this compound-based platforms.

Delivery PlatformCell LineAssayIC50 ValueReference
This compound-Based Platforms (DNA Origami) Various Cancer Cell LinesMTT AssayGenerally high (low toxicity)[This is an illustrative reference, specific comparative data is emerging]
Lipid Nanoparticles (LNPs) Various Cell LinesVariesDependent on lipid composition and charge[This is an illustrative reference, specific comparative data is emerging]
Polymeric Nanoparticles (PLGA) Various Cell LinesVariesDependent on polymer type and molecular weight[This is an illustrative reference, specific comparative data is emerging]

Table 1: Comparative In Vitro Cytotoxicity of Nanoparticle Platforms. Note: This table is a template for data presentation. Specific values should be populated from direct comparative studies as they become available.

In Vivo Toxicity: Assessing Systemic Effects

Preclinical in vivo studies are critical for understanding the systemic toxicity and overall safety of a drug delivery platform. These studies often involve administering the nanoparticles to animal models and monitoring for adverse effects, including changes in weight, organ function, and survival. The lethal dose 50 (LD50), the dose required to be lethal to 50% of the test population, is a key metric.

A study on wireframe DNA origami administered intravenously to mice at a dose of 4 mg/kg showed no observable acute toxicity.[1][2] The study monitored animal body weight, liver and kidney histology, and biochemistry, finding no significant differences compared to control groups.[1][2] In contrast, studies on polymeric nanoparticles have shown that their in vivo toxicity can be influenced by factors such as their composition and surface coatings. For example, one study compared the in vivo toxicity of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with and without a chitosan shell, demonstrating that the coating could mitigate toxic effects.[3]

Delivery PlatformAnimal ModelRoute of AdministrationKey FindingsReference
This compound-Based Platforms (Wireframe DNA Origami) BALB/c MiceIntravenousNo acute toxicity observed at 4 mg/kg. No changes in body weight, organ histology, or blood biochemistry.[1][2]
Polymeric Nanoparticles (PLGA) Wistar RatsSubcutaneousToxicity dependent on surface coating. Chitosan-coated particles showed significantly less toxicity.[3]
Lipid Nanoparticles (LNPs) --Data from a direct comparative in vivo toxicity study with this compound-based platforms is not yet available.-

Table 2: Comparative In Vivo Toxicity of Nanoparticle Platforms. Note: This table highlights the need for direct comparative in vivo toxicity studies.

Immunogenicity: The Host's Immune Response

A critical aspect of biocompatibility is the potential of a delivery platform to elicit an immune response. This can range from the production of antibodies against the carrier to the release of inflammatory cytokines. Unwanted immunogenicity can lead to reduced efficacy and potential adverse effects.

This compound-based platforms are generally considered to have low immunogenicity due to the natural presence of DNA in the body. The aforementioned study on wireframe DNA origami found minimal cytokine induction and no production of DNA-specific antibodies in mice.[1] Lipid nanoparticles, on the other hand, have been shown to have variable immunogenicity depending on their lipid composition and can be designed to be immunostimulatory for vaccine applications. Similarly, the immunogenicity of polymeric nanoparticles can be modulated by their chemical properties.

Delivery PlatformKey Immunogenicity CharacteristicsReference
This compound-Based Platforms Generally low immunogenicity, minimal cytokine induction, and low potential for anti-carrier antibody production.[1]
Lipid Nanoparticles Immunogenicity can be tuned based on lipid composition. Can be designed to be immunostimulatory.
Polymeric Nanoparticles Immunogenicity is dependent on the polymer's chemical structure and surface properties.

Table 3: Comparative Immunogenicity Profiles.

Experimental Protocols

To ensure the reproducibility and validity of biocompatibility studies, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with varying concentrations of nanoparticles incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 absorbance_reading->data_analysis

Caption: Workflow for a typical MTT cytotoxicity assay.

In Vivo Toxicity Study: Acute Toxicity Assessment

This protocol outlines a general procedure for assessing the acute in vivo toxicity of nanoparticle platforms.

Workflow:

In_Vivo_Toxicity_Workflow animal_acclimatization Acclimatize animals to laboratory conditions grouping Randomly assign animals to treatment and control groups animal_acclimatization->grouping administration Administer nanoparticles via the desired route (e.g., intravenous) grouping->administration monitoring Monitor for clinical signs of toxicity, body weight changes administration->monitoring blood_collection Collect blood samples at specified time points for hematology and biochemistry monitoring->blood_collection euthanasia Euthanize animals at the end of the study period blood_collection->euthanasia organ_collection Collect major organs for histopathological examination euthanasia->organ_collection data_analysis Analyze all collected data to assess toxicity organ_collection->data_analysis

Caption: General workflow for an in vivo acute toxicity study.

Immunogenicity Assessment: Cytokine Profiling

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the levels of specific cytokines released by immune cells in response to nanoparticles.

Signaling Pathway:

Cytokine_Release_Pathway nanoparticle Nanoparticle immune_cell Immune Cell (e.g., Macrophage) nanoparticle->immune_cell Uptake/Interaction receptor Pattern Recognition Receptor (e.g., TLR) immune_cell->receptor Recognition signaling Intracellular Signaling Cascade (e.g., NF-κB) receptor->signaling gene_expression Gene Transcription signaling->gene_expression cytokine_production Cytokine Synthesis and Secretion gene_expression->cytokine_production

Caption: Simplified signaling pathway for nanoparticle-induced cytokine release.

Conclusion

The available evidence suggests that this compound-based platforms possess a favorable biocompatibility profile, characterized by low in vitro cytotoxicity and minimal in vivo toxicity and immunogenicity. While lipid and polymeric nanoparticles have demonstrated their utility in various applications, their biocompatibility can be more variable and dependent on their specific chemical compositions. Further head-to-head comparative studies are warranted to provide a more definitive quantitative assessment and to fully elucidate the relative safety and efficacy of these promising drug delivery platforms. The experimental protocols and diagrams provided in this guide offer a framework for conducting and interpreting such crucial biocompatibility evaluations.

References

The Critical Role of Helper Lipids in DLin-MC3-DMA-Based LNP Formulations: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the optimization of lipid nanoparticle (LNP) formulations is paramount for the successful delivery of nucleic acid therapeutics. At the heart of these formulations lies the ionizable cationic lipid, with DLin-MC3-DMA (DNCA) being a clinically validated and widely used example. However, the performance of this compound is critically dependent on the composition of the LNP, particularly the choice of "helper" lipids. This guide provides a head-to-head comparison of commonly used helper lipids in this compound-based LNPs, supported by experimental data, to inform rational formulation design.

The stability, transfection efficiency, and biodistribution of this compound-based LNPs are significantly influenced by the helper lipids, which typically include a phospholipid and cholesterol. The phospholipid component, in particular, plays a crucial role in the structural integrity of the nanoparticle and facilitates the endosomal escape of the nucleic acid payload. This comparison will focus on the impact of two frequently used phospholipids, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), on the performance of this compound-based LNPs.

Quantitative Performance Comparison

The following tables summarize the key performance parameters of this compound-based LNPs formulated with different helper lipids, compiled from various experimental studies.

Table 1: Physicochemical Properties of this compound-LNPs with Different Helper Lipids

Helper LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
DSPC80 - 120< 0.2> 95%[1][2]
DOPE80 - 120< 0.2> 95%[1][2]
DOPCNot explicitly statedNot explicitly statedNot explicitly stated[3]

Table 2: In Vitro Transfection Efficiency of this compound-LNPs

Helper LipidCell LineTransfection EfficiencyReference
DSPC/CholesterolMurine Dendritic Cells (DC2.4)Lower than DOPE/Cholesterol[2]
DOPE/CholesterolMurine Dendritic Cells (DC2.4)Higher than DSPC/Cholesterol[2]
DOPE/β-sitosterolMurine Dendritic Cells (DC2.4)Higher than DSPC/Cholesterol[2]
DOPCNot explicitly statedIn some studies, showed better transfection than DOPE with this compound[3]
DOPENot explicitly statedIn some studies, showed poorer transfection than DOPC with this compound[3]

Table 3: In Vivo Performance of this compound-LNPs

Helper LipidAdministration RoutePrimary Organ of Accumulation/ExpressionEfficacyReference
DSPCIntramuscularMuscleHighest luciferase expression[1]
DOPEIntramuscularMuscleLow luciferase expression[1]
DSPCNot specifiedNot specifiedDLin-MC3-DMA exhibited the best gene-silencing activity in formulations containing DSPC[3]

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in LNP-mediated nucleic acid delivery and the experimental procedures for their formulation, the following diagrams are provided.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments LNP LNP (this compound, Helper Lipid, Cholesterol, PEG-Lipid, Nucleic Acid) Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape 2. This compound protonation & membrane fusion Cytosol Cytosol Endosomal_Escape->Cytosol 3. Payload Release Translation Translation (mRNA) / RISC (siRNA) Cytosol->Translation Protein Therapeutic Protein Translation->Protein Target_mRNA Target mRNA Degradation Translation->Target_mRNA

Caption: LNP-mediated nucleic acid delivery pathway.

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process Formulation Process cluster_purification Purification & Characterization Lipid_Mix Lipid Mixture (this compound, Helper Lipid, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Rapid Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing Nucleic_Acid Nucleic Acid (mRNA or siRNA) in Acidic Buffer (pH 4) Nucleic_Acid->Microfluidic_Mixing Self_Assembly LNP Self-Assembly Microfluidic_Mixing->Self_Assembly Dialysis Dialysis (Buffer Exchange to PBS pH 7.4) Self_Assembly->Dialysis Characterization Characterization (Size, PDI, Encapsulation Efficiency) Dialysis->Characterization

Caption: Experimental workflow for LNP formulation.

Discussion of Experimental Findings

The choice between DSPC and DOPE as a helper lipid in this compound-based LNPs presents a trade-off between in vitro and in vivo performance, which appears to be dependent on the intended application and route of administration.

DSPC , a saturated phospholipid, is a component of the FDA-approved siRNA therapy, Onpattro®, and has been widely used in LNP formulations. Studies have shown that this compound-based LNPs formulated with DSPC exhibit high gene-silencing activity in the liver[3]. Furthermore, in the context of intramuscular administration for mRNA vaccines, DSPC-containing LNPs led to the highest protein expression[1]. This suggests that for applications requiring high levels of localized protein expression after intramuscular injection, or for liver-targeted siRNA delivery, DSPC may be the preferred helper lipid.

DOPE , an unsaturated phospholipid, is known to adopt a non-bilayer, hexagonal phase, which is thought to promote membrane fusion and facilitate endosomal escape. This property is reflected in in vitro studies where DOPE-containing LNPs often exhibit higher transfection efficiency in various cell types, including dendritic cells, compared to their DSPC counterparts[2]. However, this in vitro advantage does not always translate to in vivo efficacy. For instance, following intramuscular injection, DOPE-containing LNPs resulted in low protein expression[1]. Molecular dynamics simulations suggest that strong interactions between DOPE and this compound can lead to the localization of this compound at the membrane surface, which may hinder the fusogenic properties required for efficient endosomal escape in some in vivo contexts[3].

The inclusion of other helper lipids, such as different sterols, can also modulate LNP performance. For example, replacing cholesterol with β-sitosterol in a DOPE-containing this compound LNP formulation was shown to enhance mRNA transfection in murine dendritic cells[2].

Experimental Protocols

General Protocol for LNP Formulation using Microfluidics

This protocol is a generalized procedure based on common practices for formulating this compound-based LNPs with varying helper lipids[4][5].

1. Preparation of Lipid Stock Solution (in Ethanol):

  • Dissolve DLin-MC3-DMA, the chosen helper lipid (e.g., DSPC or DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in 100% ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

  • The final total lipid concentration in ethanol is typically between 10-25 mM.

  • Ensure all lipids are fully dissolved, which may require gentle warming.

2. Preparation of Nucleic Acid Solution (in Acidic Buffer):

  • Dilute the mRNA or siRNA in a low pH buffer, typically 10-50 mM sodium acetate or citrate buffer at pH 4.0.

  • The concentration of the nucleic acid will depend on the desired final concentration and the lipid-to-nucleic acid ratio.

3. LNP Formulation using a Microfluidic Device:

  • Set up a microfluidic mixing device (e.g., NanoAssemblr®) with a herringbone micromixer cartridge.

  • Load the lipid-ethanol solution and the nucleic acid-aqueous buffer solution into separate syringes.

  • Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g., 2-12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing induces the self-assembly of the LNPs.

4. Purification:

  • The resulting LNP suspension is typically diluted with a neutral buffer (e.g., PBS, pH 7.4).

  • Purify the LNPs and remove the ethanol and low pH buffer by dialysis or tangential flow filtration against PBS (pH 7.4).

5. Characterization:

  • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determine using a nucleic acid quantification assay (e.g., RiboGreen® assay) with and without a membrane-lysing detergent (e.g., Triton™ X-100). The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

In Vitro Transfection Protocol

This protocol is a general guideline for assessing the in vitro transfection efficiency of formulated LNPs[6].

1. Cell Culture:

  • Plate the target cells (e.g., HeLa, HEK293, or dendritic cells) in a suitable multi-well plate and allow them to adhere overnight.

2. Transfection:

  • Dilute the LNP-nucleic acid formulation to the desired concentration in cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

3. Assay for Gene Expression or Knockdown:

  • For mRNA delivery: If the mRNA encodes a reporter protein like luciferase or GFP, measure the protein expression using a luciferase assay or flow cytometry, respectively.

  • For siRNA delivery: Measure the knockdown of the target gene's mRNA or protein expression using qRT-PCR or Western blotting, respectively.

Conclusion

The selection of helper lipids is a critical parameter in the design of effective DLin-MC3-DMA-based LNP formulations. While DSPC appears to be a robust choice for in vivo applications requiring high protein expression after intramuscular injection and for liver-targeted siRNA delivery, DOPE may offer advantages for in vitro transfection and potentially for targeting specific cell types where its fusogenic properties can be better exploited. The optimal formulation is application-dependent, and a thorough understanding of the interplay between the ionizable lipid and the helper lipids is essential for the rational design of next-generation nucleic acid delivery systems. Further empirical testing and optimization are always recommended to identify the best-performing formulation for a specific therapeutic goal.

References

Safety Operating Guide

Navigating the Safe Disposal of Dichloroacetic Acid (DCA): A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Dichloroacetic acid (DCA), a compound often used in research settings. It is important to note that the user's query for "DNCA" likely refers to Dichloroacetic acid (DCA), as "this compound" is not a standard chemical acronym, and the search results consistently point to information on DCA.

I. Understanding the Hazards of Dichloroacetic Acid (DCA)

Dichloroacetic acid is a corrosive material that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.[1] Therefore, strict adherence to safety protocols is essential when handling this chemical.

Key Chemical Properties:

  • Appearance: Colorless liquid[2]

  • Stability: Stable under normal conditions.[1][3]

  • Incompatibilities: Oxidizing agents, acids, and bases.[1]

II. Personal Protective Equipment (PPE) - The First Line of Defense

Before initiating any handling or disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE).

Essential PPE for Handling DCA:

PPE Category Specification
Eye/Face Protection Tight-sealing safety goggles and a face shield.[1]
Hand Protection Wear suitable impervious gloves.[1]
Body Protection Wear suitable protective clothing, including a long-sleeved lab coat and a chemical-resistant apron.[1]

| Respiratory Protection | In case of insufficient ventilation, wear suitable respiratory equipment.[1] |

III. Step-by-Step Disposal Procedure for Dichloroacetic Acid (DCA)

The disposal of DCA must be managed in a way that minimizes risk to personnel and the environment. The primary directive is to dispose of the contents and container at an approved waste disposal plant.[1]

Step 1: Preparation and Segregation

  • Ensure the waste DCA is stored in a clearly labeled, corrosive-resistant container with a resistant inner liner.[1]

  • Keep the waste container tightly closed in a dry, cool, and well-ventilated area.[3]

  • Store DCA waste away from incompatible materials such as oxidizing agents, acids, and bases to prevent hazardous reactions.[1]

Step 2: Handling and Transfer

  • When handling waste DCA, always wear the prescribed PPE.

  • Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1]

  • Conduct all transfers of waste within a certified chemical fume hood to ensure adequate ventilation.

Step 3: Managing Spills

  • In the event of a spill, absorb the spillage to prevent material damage.[1]

  • For larger spills, use an inert dry material to absorb the chemical and place it in an appropriate waste disposal container.

  • Do not allow the spilled material to enter drains or waterways.

Step 4: Final Disposal

  • All chemical waste, including DCA, must be classified to determine if it is hazardous waste.[3]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[3]

  • Arrange for the collection of the waste by a licensed hazardous waste disposal contractor.

IV. Emergency First-Aid Procedures

In case of accidental exposure to DCA, immediate action is critical.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Immediately call a poison center or doctor.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a poison center or doctor if you feel unwell.[1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]

V. This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of Dichloroacetic Acid.

cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Final Disposal cluster_emergency Emergency Protocol start Start: Identify DCA Waste ppe Don Appropriate PPE start->ppe container Select Labeled, Corrosive-Resistant Container ppe->container transfer Transfer Waste in Fume Hood container->transfer segregate Segregate from Incompatibles transfer->segregate store Store in a Cool, Dry, Ventilated Area segregate->store classify Classify as Hazardous Waste store->classify regulations Consult Local/National Regulations classify->regulations disposal_plant Dispose via Approved Waste Disposal Plant regulations->disposal_plant end end disposal_plant->end End of Process spill Spill Occurs contain_spill Contain & Absorb Spill spill->contain_spill exposure Personnel Exposure first_aid Administer First Aid exposure->first_aid

Caption: Workflow for the safe disposal of Dichloroacetic Acid (DCA).

References

Navigating the Risks: A Guide to Safely Handling 2,4-Dinitrochlorobenzene (DNCB)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2,4-Dinitrochlorobenzene (DNCB), a highly toxic and sensitizing agent. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the severe hazards associated with DNCB, including being potentially fatal upon skin contact and a potent skin sensitizer, a comprehensive PPE strategy is mandatory.[1][2][3] The following table summarizes the required PPE for various laboratory operations involving DNCB.

Operation Eye Protection Skin and Body Protection Respiratory Protection
Handling Solid DNCB (weighing, transfers) Chemical safety goggles with side shields or a face shield.[2]- Gloves: Double gloving with nitrile or neoprene gloves is recommended. Regularly check for signs of degradation and replace immediately if compromised. - Lab Coat: A dedicated, buttoned lab coat. - Apron: A chemical-resistant apron should be worn over the lab coat.A NIOSH-approved respirator with a particulate filter (N95, P95, or higher) is required when handling DNCB powder outside of a certified chemical fume hood.[2]
Working with DNCB Solutions Chemical safety goggles.- Gloves: Double gloving with nitrile or neoprene gloves. - Lab Coat: A dedicated, buttoned lab coat.Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Large-Scale Operations or Spill Cleanup Face shield over chemical safety goggles.- Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). - Suit: A full chemical-resistant suit. - Boots: Chemical-resistant boots.[2]A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

The following protocol outlines the essential steps for safely handling DNCB in a laboratory setting. This workflow is designed to minimize exposure and prevent contamination.

Experimental Workflow for Handling DNCB

DNCB_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Reagents prep_hood->prep_materials prep_waste Prepare Labeled Waste Containers prep_materials->prep_waste handling_weigh Weigh DNCB in Fume Hood prep_waste->handling_weigh handling_dissolve Dissolve DNCB in Solvent handling_weigh->handling_dissolve handling_reaction Perform Experimental Procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Work Surfaces and Equipment handling_reaction->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste and Contaminated PPE cleanup_dispose_liquid->cleanup_dispose_solid cleanup_remove_ppe Doff PPE Correctly cleanup_dispose_solid->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

A logical workflow for the safe handling of DNCB in a laboratory setting.
Detailed Methodologies:

  • Preparation:

    • Don PPE: Before entering the designated work area, put on all required PPE as outlined in the table above.

    • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Material Assembly: Gather all necessary chemicals, solvents, glassware, and equipment.

    • Waste Preparation: Prepare clearly labeled, sealed containers for liquid and solid hazardous waste.

  • Handling:

    • Weighing: Carefully weigh the solid DNCB on a tared weigh boat inside the chemical fume hood. Avoid creating dust.

    • Dissolving: Add the weighed DNCB to the solvent in a suitable container, still within the fume hood. Swirl gently to dissolve.

    • Experimental Procedure: Carry out the experiment within the fume hood, minimizing the potential for splashes or aerosol generation.

Disposal Plan: Managing DNCB Waste Safely

Proper disposal of DNCB and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.[1]

Waste Type Disposal Procedure
Solid DNCB Waste - Collect in a clearly labeled, sealed, and puncture-resistant container. - Do not mix with other solid waste.
Liquid DNCB Waste (Solutions) - Collect in a clearly labeled, sealed, and chemical-resistant container. - Do not pour down the drain.
Contaminated PPE (Gloves, Apron, etc.) - Carefully remove to avoid skin contact. - Place in a labeled, sealed plastic bag for hazardous waste disposal.[4]
Contaminated Glassware and Equipment - Rinse with a suitable solvent (e.g., acetone) in the fume hood. - Collect the rinsate as hazardous liquid waste. - Wash the glassware with soap and water.

Spill Management: Immediate Actions for Containment and Cleanup

In the event of a DNCB spill, immediate and appropriate action is necessary to mitigate the hazard.

Spill Response Workflow

Spill_Response cluster_initial Initial Response cluster_cleanup Cleanup (Trained Personnel Only) cluster_followup Follow-Up spill_alert Alert Others in the Area spill_evacuate Evacuate the Immediate Area spill_alert->spill_evacuate spill_assess Assess the Spill Size and Risk spill_evacuate->spill_assess cleanup_ppe Don Appropriate Spill-Level PPE spill_assess->cleanup_ppe If spill is manageable cleanup_contain Contain the Spill with Absorbent Material cleanup_ppe->cleanup_contain cleanup_collect Collect Contaminated Material cleanup_contain->cleanup_collect cleanup_decontaminate Decontaminate the Spill Area cleanup_collect->cleanup_decontaminate cleanup_dispose Dispose of All Waste as Hazardous cleanup_decontaminate->cleanup_dispose followup_report Report the Incident to the Safety Officer cleanup_dispose->followup_report followup_restock Restock Spill Kit followup_report->followup_restock

A step-by-step workflow for responding to a DNCB spill.
Detailed Spill Cleanup Protocol:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: For small, manageable spills, trained personnel should don the appropriate level of PPE, including respiratory protection.

  • Contain the Spill: For solid spills, carefully sweep or vacuum (with a HEPA-filtered vacuum) the material into a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material to contain and absorb the liquid.

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a soap and water solution, followed by a clean water rinse. Collect all cleaning materials as hazardous waste. Specific decontaminating agents for DNCB are not well-documented in the searched literature; therefore, a thorough cleaning with a surfactant is the recommended approach.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to your institution's procedures.

  • Report and Restock: Report the incident to your laboratory supervisor and safety officer. Restock the spill kit immediately.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.